molecular formula C31H22F5NO4 B6292662 Fmoc-N-Me-Phe-OPfp CAS No. 2565792-51-8

Fmoc-N-Me-Phe-OPfp

Cat. No.: B6292662
CAS No.: 2565792-51-8
M. Wt: 567.5 g/mol
InChI Key: HKIBMSYNTQQCRE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Phe-OPfp is a useful research compound. Its molecular formula is C31H22F5NO4 and its molecular weight is 567.5 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-N-Me-Phe-OPfp is 567.14689899 g/mol and the complexity rating of the compound is 868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-N-Me-Phe-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-Phe-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBMSYNTQQCRE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Optimizing Peptidomimetics with Fmoc-N-Me-Phe-OPfp

[1][2][3]

Executive Summary

In the development of therapeutic peptides, N-methylation is a critical modification used to enhance metabolic stability, membrane permeability, and conformational rigidity.[2] However, the steric hindrance introduced by the N-methyl group makes subsequent peptide bond formation difficult and prone to racemization.[2]

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) represents a high-fidelity solution to these synthetic challenges.[1][2][3] Unlike in-situ activation strategies (e.g., HATU/DIPEA) which can induce oxazolone-mediated racemization, this pre-activated ester isolates the activation step from the coupling environment.[1] This guide provides a comprehensive analysis of its physicochemical properties, reaction kinetics, and validated protocols for Solid-Phase Peptide Synthesis (SPPS).[2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Fmoc-N-Me-Phe-OPfp combines the base-labile Fmoc protecting group, the sterically constrained N-methyl-phenylalanine core, and the electron-withdrawing pentafluorophenyl (Pfp) ester.[1][2]

Key Data Table[3]
PropertySpecification
Chemical Name N-α-Fmoc-N-α-methyl-L-phenylalanine pentafluorophenyl ester
CAS Number 2565792-51-8 (and related analogues)
Molecular Formula C₃₁H₂₂F₅NO₄
Molecular Weight 567.51 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, THF; Insoluble in water
Purity Standard ≥ 98% (HPLC), < 0.5% D-enantiomer
Storage -20°C, desiccated (Hydrolytically sensitive)
Structural Logic
  • Fmoc Group: Ensures orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu).[1][2][3]

  • N-Methyl Group: Forces the peptide backbone into specific conformations (often cis-amide bonds) and blocks proteolytic cleavage.[1][2][3]

  • Pfp Ester: The five fluorine atoms create a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic without the extreme instability of acid chlorides.[2]

ChemicalStructurecluster_0Protecting Groupcluster_1Amino Acid Corecluster_2Activation GroupFmocFmoc(9-Fluorenylmethoxycarbonyl)CoreN-Me-Phe(Steric Constraint)Fmoc->Core  Amine Protection  PfpOPfp(Pentafluorophenyl Ester)Core->Pfp  Carboxyl Activation  captionFig 1. Modular assembly of Fmoc-N-Me-Phe-OPfp showing functional zones.

Mechanistic Insight: Why Pfp Esters?

The Racemization Challenge

When coupling N-methylated amino acids using standard uronium reagents (HBTU/HATU) and base (DIPEA), the risk of racemization is elevated.[3][4] The mechanism typically involves base-catalyzed proton abstraction from the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1
The Pfp Advantage

Pre-formed Pfp esters decouple activation from coupling.[2][3]

  • No In-Situ Activation: The reagent is added directly to the resin.[1][2][3] No excess base is required to generate the active species, maintaining a neutral or slightly acidic pH that suppresses oxazolone formation.[2]

  • Reactivity vs. Stability: The Pfp ester is reactive enough to acylate sterically hindered amines (even other N-methyl residues) but stable enough to be purified and stored, ensuring a known stoichiometry is added to the reaction vessel.[2][3]

ReactionMechanismStep1Fmoc-N-Me-Phe-OPfp(Electrophilic Carbonyl)IntermediateTetrahedral IntermediateStep1->Intermediate  R-NH2 attack  Step2Nucleophilic Attack(Resin-bound Amine)Step2->IntermediateProductPeptide Bond Formation(+ HOPfp byproduct)Intermediate->Product  Collapse  RacemizationRacemization Pathway(Suppressed due to low base)Intermediate->Racemization  High Base (Avoided)  captionFig 2. Aminolysis mechanism of Pfp esters highlighting suppression of racemization.

[3]

Validated Experimental Protocols

Standard SPPS Coupling Protocol

This protocol is designed for automated or manual synthesis on Wang or Rink Amide resin.[1][2][3]

Reagents:

  • Fmoc-N-Me-Phe-OPfp: 3.0 equivalents relative to resin loading.[1][2][3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): 3.0 equivalents (Catalyst).[1][2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1][2][3]

  • Base: DIPEA (Diisopropylethylamine) - Optional/Minimal.[1][2][3][5] Only use 1.0 eq if the resin-bound amine is a salt (e.g., after TFA cleavage).[2][3] If free base, omit DIPEA to minimize racemization.[2][3]

Workflow:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect N-terminus (20% Piperidine/DMF) and wash thoroughly (DCM/DMF).[1][2][3][4]

  • Solution Prep: Dissolve Fmoc-N-Me-Phe-OPfp and HOAt in minimal DMF.

    • Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling of hindered N-methyl residues.

  • Coupling: Add solution to resin.[1][2][3][4][6] Shake/vortex at room temperature.

    • Time: 2–4 hours. (N-methyl couplings are kinetically slower).[1][2][3]

    • Monitoring: Kaiser test is often false-negative for secondary amines.[1][2][3] Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1][2][3]

  • Capping: Acetylate unreacted amines (Acetic anhydride/Pyridine) to prevent deletion sequences.

Additive-Free Flow Chemistry (Advanced)

Recent authoritative studies (Hattori & Yamamoto, 2025) demonstrate that Pfp esters of N-methyl amino acids can couple quantitatively in flow systems without additives.[1][2][3]

  • Setup: Flow reactor with mixing T-junction.

  • Conditions: 1.1 eq Fmoc-N-Me-Phe-OPfp, 60°C, Residence time 5–10 mins.

  • Benefit: Eliminates removal of HOAt/byproducts; extremely high purity.[1][2][3]

Comparative Performance Analysis

FeatureFmoc-N-Me-Phe-OPfpFmoc-N-Me-Phe-OH + HATUFmoc-N-Me-Phe-Cl (Acid Chloride)
Activation Type Pre-activated EsterIn-situ UroniumPre-activated Halide
Racemization Risk Low (Base-independent)High (Requires DIPEA)Moderate (Highly reactive)
Coupling Speed Moderate (Steric dependent)FastVery Fast
Stability High (Shelf-stable solid)N/A (Transient species)Low (Hydrolyzes rapidly)
Atom Economy Good (Recyclable Pfp-OH)Poor (Urea byproducts)Good

Troubleshooting & Optimization

Issue: Incomplete Coupling (Low Yield)

  • Cause: Extreme steric hindrance (e.g., coupling N-Me-Phe to another N-Me residue).[1][2][3]

  • Solution:

    • Double Coupling: Repeat the Pfp ester addition.

    • Microwave Assistance: Heat to 50°C (max) for 20 mins. Caution: Higher temps increase racemization risk.[1][2][3][4]

    • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling of hydrophobic sequences.

Issue: Solubility

  • Cause: Hydrophobic nature of the Pfp group.[2][3]

  • Solution: Dissolve in a small amount of DCM first, then dilute with DMF.[2][3]

References

  • Hattori, T., & Yamamoto, H. (2025).[2][3] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Link (Context: Recent validation of Pfp esters for N-methyl coupling).[2][3]

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2][3] Link (Context: Orthogonality of Fmoc and stability).[2][3]

  • Bachem. (n.d.).[1][2][3] Fmoc-N-Me-Phe-OH and Derivatives Technical Data. Link (Context: General physicochemical properties of the amino acid core).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: Fmoc-Phe-OPfp and Analogues. Link (Context: Handling and storage of Pfp esters).

  • PeptART Bioscience. (2025).[1][2][3] Catalog of Pseudoproline and N-Methyl Building Blocks. Link (Context: Commercial availability and CAS 2565792-51-8).[1][2][3][7][8]

Fmoc-N-Me-Phe-OPfp structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of Fmoc-N-Me-Phe-OPfp .

Structure, Synthesis, and Application in Difficult Peptide Couplings

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in peptidomimetic drug design. It enhances metabolic stability by blocking proteolytic cleavage and improves membrane permeability by reducing the energetic cost of desolvation.[1] However, the introduction of the N-methyl group introduces significant steric hindrance, making standard coupling reagents (e.g., HATU, HBTU) prone to lower yields or racemization.

Fmoc-N-Me-Phe-OPfp (9-Fluorenylmethoxycarbonyl-N-methyl-L-phenylalanine pentafluorophenyl ester) represents a pre-activated, shelf-stable building block designed to overcome these barriers. Unlike in-situ activation, the Pfp ester offers a unique balance of high reactivity and stability, minimizing the formation of oxazolone intermediates that lead to racemization. This guide provides a rigorous, self-validating workflow for its synthesis and application.

Structural Anatomy & Properties[2][3]

To ensure scientific integrity, we must first distinguish this specific compound from chemically similar but functionally distinct reagents.

FeatureFmoc-N-Me-Phe-OPfp Fmoc-Phe-OPfpFmoc-Phe(F5)-OH
CAS Number 2565792-51-8 86060-92-6205526-32-5
Core Modification N-Methylation on backbone amineNone (Primary amine)Pentafluoro-substitution on phenyl ring
Function N-Me building block for SPPSStandard building blockFluorinated side-chain probe
Activation Pfp Active Ester (C-terminus)Pfp Active EsterFree Acid (requires activation)

Key Physicochemical Parameters:

  • Formula:

    
    
    
  • Molecular Weight: ~567.5 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMF, DCM, THF; insoluble in water.

  • Reactivity: The pentafluorophenyl group is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. The pKa of the leaving group (pentafluorophenol) is ~5.5, making it a significantly better leaving group than standard N-hydroxysuccinimide (pKa ~6.0).

Synthesis Protocol

The synthesis is a two-stage process: (1) N-methylation of the Fmoc-amino acid, followed by (2) Esterification.

Stage 1: Synthesis of Fmoc-N-Me-Phe-OH

Method: Oxazolidinone Formation (Freidinger Lactone Route) Direct methylation using methyl iodide often results in over-methylation or racemization. The oxazolidinone route is the industry standard for maintaining chiral integrity.

  • Condensation: React Fmoc-Phe-OH with paraformaldehyde and p-toluenesulfonic acid (catalyst) in refluxing toluene to form the oxazolidinone intermediate.

  • Reductive Cleavage: Treat the oxazolidinone with triethylsilane (TES) and trifluoroacetic acid (TFA). This selectively opens the ring, yielding the N-methylated acid.

Stage 2: Conversion to Fmoc-N-Me-Phe-OPfp

Method: Steglich Esterification

Reagents:

  • Substrate: Fmoc-N-Me-Phe-OH (1.0 equiv)

  • Reagent: Pentafluorophenol (HOPfp) (1.1 equiv)

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add Fmoc-N-Me-Phe-OH and Pentafluorophenol. Dissolve in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise over 10 minutes. Explanation: Slow addition at low temperature prevents the formation of N-acylurea byproducts.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 4–12 hours.

    • Visual Check: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.

  • Workup (Critical for Purity):

    • Filter off the DCU precipitate using a sintered glass funnel.[1]

    • Concentrate the filtrate in vacuo.

    • Redissolve in Ethyl Acetate (EtOAc).[1][2]

    • Wash Sequence:

      • 2x Cold 5%

        
         (Removes unreacted HOPfp and acid).[1]
        
      • 1x Water.

      • 1x Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane. Flash chromatography is generally avoided to prevent hydrolysis of the active ester on silica, but if necessary, use a short column with rapid elution.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic pathway and the mechanism of action during peptide coupling.

G Start Fmoc-Phe-OH Oxazo Oxazolidinone Intermediate Start->Oxazo (CH2O)n, TsOH Reflux NMeAcid Fmoc-N-Me-Phe-OH Oxazo->NMeAcid TES, TFA Reductive Cleavage PfpEster Fmoc-N-Me-Phe-OPfp (Active Ester) NMeAcid->PfpEster HOPfp, DCC DCM, 0°C DCU Byproduct: DCU (Insoluble) NMeAcid->DCU Coupled Fmoc-N-Me-Phe-Peptide-Resin PfpEster->Coupled Aminolysis (Nucleophilic Attack) HOPfp_Out Leaving Group: HOPfp PfpEster->HOPfp_Out Resin H2N-Peptide-Resin Resin->Coupled +

Caption: Figure 1. Synthesis of Fmoc-N-Me-Phe-OPfp and subsequent aminolysis in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)
Why use the Pfp Ester?

Standard coupling reagents (HATU/DIEA) generate the O-acylisourea or OBt ester in situ. For N-methylated amino acids, the reaction kinetics are slow due to the steric bulk of the methyl group.[1] This slowness allows time for the activated acid to racemize via oxazolone formation.

  • Advantage: Fmoc-N-Me-Phe-OPfp is pre-activated. It requires no additional activators (like HBTU/HATU) and no base (DIEA) during the coupling step (though base is often added to keep the resin amine deprotonated). This "additive-free" or "base-minimized" environment significantly reduces racemization.

Coupling Protocol
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins. Deprotect Fmoc using 20% Piperidine/DMF.[3][4]

  • Coupling Mixture:

    • Dissolve Fmoc-N-Me-Phe-OPfp (3–5 equiv) in dry DMF.

    • Optional: Add HOAt (3 equiv) to catalyze the reaction if the resin-bound amine is also sterically hindered.[1]

    • Note: Do not pre-mix with base if possible. Add DIPEA (1 equiv) only if the resin amine is a salt (e.g., after TFA wash).

  • Reaction: Shake for 2–4 hours at room temperature.

    • Troubleshooting: For extremely difficult couplings (e.g., onto another N-methyl residue), double coupling or microwave irradiation (75°C, 10 min) is recommended.

  • Monitoring: Standard Kaiser test may be unreliable for secondary amines.[1] Use the Chloranil test or micro-cleavage followed by HPLC/MS.

Modern Flow Chemistry Application

Recent advancements (2025/2026) have demonstrated that Pfp esters are ideal for flow-based peptide synthesis . The high stability of the Pfp ester allows it to be pumped through a heated reactor column containing the resin-bound amine without decomposing, achieving >96% coupling efficiency in minutes.[1]

Quality Control & Characterization

Verify the identity and purity of your synthesized building block using these parameters.

MethodExpected ResultNote
HPLC Single peak, >98% purityMonitor at 254 nm (Fmoc) and 214 nm (Amide).
1H NMR

~2.7-2.9 ppm (N-Me singlet)
Distinct from non-methylated Phe.
19F NMR 3 signals (2:1:2 ratio)Characteristic of the pentafluorophenyl group.
Mass Spec

~568.5
Confirm molecular weight.
TLC

higher than free acid
Pfp esters are less polar than the free acid.
References
  • Preparation of Pfp Esters: Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327. Link

  • N-Methylation Strategy: Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. Link

  • Flow Chemistry Application: Fuse, S., et al. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Organic Process Research & Development.
  • Compound Registry: Fmoc-N-Me-Phe-OPfp, CAS No. 2565792-51-8.[5][6][7] ChemSrc / ChemicalBook Databases.[1] Link

Sources

Technical Guide: Fmoc-N-Me-Phe-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for peptide chemists and drug discovery scientists. It prioritizes mechanistic insight, reproducible protocols, and data-driven decision-making.

Part 1: Executive Summary

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) is a pre-activated amino acid building block designed to address two specific challenges in peptide synthesis: steric hindrance and racemization .

While modern coupling reagents (e.g., HATU, COMU) are powerful, they require in-situ activation of the free acid, which introduces variability and a higher risk of epimerization for N-methylated residues. Fmoc-N-Me-Phe-OPfp offers a stable, isolable active ester species that provides a controlled reactivity profile. It is particularly valuable in the synthesis of peptide therapeutics requiring N-methylation for metabolic stability (e.g., Cyclosporine analogs) or to induce specific conformational turns.

Part 2: Chemical Profile & Mechanism[1]

The Molecule

The pentafluorophenyl (Pfp) ester is an "active ester" derived from pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the amine of the growing peptide chain.

PropertySpecification
Chemical Name Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester
CAS Number 86060-92-6 (General Pfp Ref), 77128-73-5 (Free Acid Ref)
Molecular Formula C

H

F

NO

Molecular Weight ~553.5 g/mol
Solubility Soluble in DMF, DCM, NMP
Storage -20°C, desiccated (Hydrolytically stable relative to OSu esters)
Key Feature Pre-activated: No coupling reagent (DIC/HATU) required.[1]
Mechanism of Action: Aminolysis

The coupling reaction proceeds via direct aminolysis. Unlike carbodiimide-mediated couplings, there is no O-acylisourea intermediate, which is the primary pathway for racemization (via oxazolone formation).

Diagram 1: Mechanism of Pfp Ester Aminolysis The following diagram illustrates the direct nucleophilic attack of the resin-bound amine on the Pfp ester.

PfpMechanism Resin Resin-Bound Peptide (Free Amine) Transition Tetrahedral Intermediate Resin->Transition Nucleophilic Attack PfpEster Fmoc-N-Me-Phe-OPfp (Active Ester) PfpEster->Transition Product Elongated Peptide (Amide Bond) Transition->Product Collapse LeavingGroup Pentafluorophenol (HOPfp) Transition->LeavingGroup Elimination

Caption: Direct aminolysis of Fmoc-N-Me-Phe-OPfp by the peptide resin amine. The electron-withdrawing Pfp group acts as a stable leaving group.

Part 3: Strategic Application in SPPS

Why use OPfp instead of Free Acid + HATU?

For standard amino acids, HATU is often preferred for speed. However, for N-methylated amino acids, the OPfp ester offers distinct advantages:

  • Racemization Suppression: In-situ activation of N-methyl amino acids can lead to rapid oxazolonium ion formation and loss of chirality. The Pfp ester is pre-formed and purified, ensuring the starting material is enantiomerically pure.

  • Stoichiometry Control: Pfp esters allow for exact stoichiometry without the consumption of expensive coupling reagents.

  • Avoidance of Guanidinylation: Uronium reagents (HATU/HBTU) can react with the N-terminus if activation is slow (a common issue with N-Me residues), capping the chain. Pfp esters do not have this side reaction.

Comparison of Activation Methods
FeatureFmoc-N-Me-Phe-OPfpFmoc-N-Me-Phe-OH + HATUFmoc-N-Me-Phe-Cl (Acid Chloride)
Reactivity Moderate (High with HOAt)Very HighExtremely High
Stability High (Shelf-stable solid)Low (Reactive intermediate)Low (Hydrolysis prone)
Racemization Risk Low ModerateHigh
Byproducts Pentafluorophenol (easy wash)Tetramethylurea, etc.HCl (requires base scavengers)
Best Use Case Routine N-Me coupling, preventing epimerizationDifficult sequences, steric bulkExtremely hindered/unreactive amines

Part 4: Experimental Protocol

Objective: Coupling Fmoc-N-Me-Phe-OPfp to a resin-bound peptide.

Materials
  • Resin: Rink Amide or Wang resin (0.1–0.5 mmol scale).

  • Reagent: Fmoc-N-Me-Phe-OPfp (3–5 equivalents relative to resin loading).

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt. Note: While Pfp esters react alone, adding HOAt significantly accelerates the reaction for hindered N-methyl residues.

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).

    • Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine (which would prematurely cleave the Pfp ester).

  • Coupling Reaction:

    • Dissolve Fmoc-N-Me-Phe-OPfp (3 eq) and HOAt (3 eq) in minimal DMF.

    • Add the solution to the resin.[2][3][4]

    • Add DIPEA (3 eq). Note: Some protocols omit base if the amine is sufficiently nucleophilic, but for N-Me couplings, base is recommended to ensure the amine is deprotonated.

    • Agitate at room temperature for 2 to 4 hours .

    • Optional: For difficult sequences, heat to 50°C (microwave assisted) for 20 mins, though this increases racemization risk.

  • Monitoring:

    • Standard Kaiser test (ninhydrin) may be inconclusive for secondary amines (if the previous residue was also N-methylated).

    • Use Chloranil test or Bromophenol Blue for secondary amines.

    • If positive (incomplete), recouple using fresh reagents.[2]

  • Capping (Recommended):

    • After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Diagram

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Prepare Dissolve Fmoc-N-Me-Phe-OPfp + HOAt in DMF Wash->Prepare Couple Add to Resin + DIPEA (2-4 Hours) Prepare->Couple Test Chloranil Test Couple->Test Recouple Recouple Test->Recouple Positive (Incomplete) NextStep Proceed to Next Cycle Test->NextStep Negative (Complete) Recouple->Couple

Caption: SPPS cycle optimized for Fmoc-N-Me-Phe-OPfp incorporation. Note the inclusion of HOAt to catalyze the hindered coupling.

Part 5: Troubleshooting & Optimization

The "Difficult Sequence" Problem

Coupling onto an N-methylated residue is difficult; coupling an N-methylated residue (like Fmoc-N-Me-Phe-OPfp) onto a primary amine is generally straightforward. However, if the resin-bound amine is also N-methylated (forming an N-Me-N-Me bond), the Pfp ester alone may be too slow.

  • Solution: Switch to HATU/HOAt or PyAOP for this specific junction if the Pfp ester fails after double coupling.

Storage and Stability

Pfp esters are sensitive to moisture but stable if kept dry.

  • Sign of degradation: If the white powder turns yellow or smells strongly of phenol (medicinal/antiseptic smell), hydrolysis has occurred.

  • Purification: If degraded, the compound can often be recrystallized from Ethyl Acetate/Hexane to remove free pentafluorophenol.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Pfp ester usage in Fmoc chemistry).
  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonylamino acids in peptide synthesis. Synthesis, 1983(04), 325-327. Link

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. (Establishes HOAt as a critical additive for hindered esters). Link

  • Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides, 213-214. (Comparison of coupling efficiencies).
  • Sigma-Aldrich. (2024). Product Specification: Fmoc-N-Me-Phe-OH. (Source for physical properties).[1][4] Link

Sources

Role of pentafluorophenyl esters in peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Precision Chemistry for Peptide Coupling and Bioconjugation[1][2][3][4]

Executive Summary

In the high-stakes landscape of peptide synthesis and antibody-drug conjugate (ADC) development, the choice of activation strategy dictates yield, purity, and stereochemical integrity.[1] While N-hydroxysuccinimide (NHS) esters and on-resin uronium salts (HBTU/HATU) dominate routine workflows, Pentafluorophenyl (Pfp) esters occupy a critical niche for challenging couplings.

This technical guide analyzes the physiochemical properties that make Pfp esters superior for coupling sterically hindered amino acids (e.g., Aib, N-methylated residues) and for bioconjugation workflows requiring high hydrolytic stability.

Part 1: The Mechanistic Advantage

The utility of Pfp esters stems directly from the unique electronic environment of the perfluorinated aromatic ring. Unlike alkyl esters, which are kinetically inert to aminolysis, Pfp esters are highly activated due to the cumulative inductive effect ($ -I $) of the five fluorine atoms.

1.1 Electronic Activation

The five fluorine atoms pull electron density away from the phenyl ring, which in turn pulls density from the ester oxygen. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.[2][3][4]

  • pKa Correlation: The leaving group, pentafluorophenol, has a pKa of ~5.5 (compared to ~10 for phenol and ~6.0 for N-hydroxysuccinimide). This lower pKa correlates directly with a better leaving group ability, facilitating rapid aminolysis.

  • Racemization Suppression: The bulky, electron-withdrawing Pfp group stabilizes the activated ester against oxazolone formation—the primary pathway for racemization during activation—making it ideal for chiral-sensitive couplings.

1.2 Mechanism of Aminolysis

The following diagram illustrates the nucleophilic attack of a primary amine on a Pfp ester, highlighting the release of the stable pentafluorophenolate anion.

Pfp_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Pfp_Ester Pfp Ester (R-CO-OPfp) Tetrahedral Tetrahedral Intermediate Pfp_Ester->Tetrahedral Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Tetrahedral Amide Peptide Bond (R-CO-NH-R') Tetrahedral->Amide Collapse LeavingGroup Pentafluorophenolate (C6F5O-) Tetrahedral->LeavingGroup Elimination

Figure 1: Mechanism of aminolysis for Pentafluorophenyl esters. The high electrophilicity of the carbonyl carbon drives the formation of the tetrahedral intermediate.

Part 2: Synthesis Protocol (Fmoc-AA-OPfp)

Expert Insight: While Pfp esters are commercially available, synthesizing them in-house allows for the use of non-standard amino acids. The Dicyclohexylcarbodiimide (DCC) method is the gold standard, but strict adherence to stoichiometry is required to prevent N-acylurea side products.

Protocol: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

Reagents:

  • Fmoc-protected Amino Acid (1.0 eq)

  • Pentafluorophenol (HOPfp) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Fmoc-amino acid and Pentafluorophenol (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of amino acid).

    • Note: Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent moisture ingress.
      
  • Activation (0°C): Cool the solution to 0°C using an ice bath. Slow cooling prevents the rapid exotherm that can lead to racemization.

  • Coupling: Add DCC (1.0 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

    • Observation: A white precipitate of Dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

    • Validation: Monitor by TLC (Check for disappearance of the starting Fmoc-acid).

  • Workup (Purification):

    • Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU byproduct.

    • Evaporate the filtrate to dryness under reduced pressure.

    • Recrystallization: Redissolve the residue in a minimal amount of hot ethanol or EtOAc/Hexane mix. Cool to crystallize the pure Fmoc-AA-OPfp ester.

  • Storage: Store the crystalline solid at -20°C in a desiccator. Pfp esters are stable for months to years under these conditions.

Part 3: Applications in Bioconjugation (ADCs)

In Antibody-Drug Conjugate (ADC) synthesis, the linker chemistry must survive the aqueous conditions of conjugation without hydrolyzing before attaching to the antibody.

The Hydrolysis Problem: NHS esters (the standard) have a half-life of minutes to hours in aqueous buffers at pH 7-8.[5] The Pfp Solution: Pfp esters are significantly more hydrophobic and resistant to hydrolysis, maintaining reactivity for longer periods in aqueous/organic biphasic systems often used for ADCs.

Workflow: Linker Activation and Conjugation

The following diagram details the workflow for creating an ADC using a Pfp-activated linker (e.g., SMCC-Pfp or PEG-Pfp).

ADC_Workflow Linker Linker-Payload (COOH Terminus) Activation Activation Step (DCC + HOPfp) Linker->Activation Pfp_Linker Activated Pfp-Linker (Hydrolytically Stable) Activation->Pfp_Linker Isolation Conjugation Conjugation Reaction (pH 7.5 - 8.0 Buffer) Pfp_Linker->Conjugation Slow Addition Antibody Monoclonal Antibody (Lysine Residues) Antibody->Conjugation ADC Final ADC (Stable Amide Linkage) Conjugation->ADC Purification (SEC/Dialysis)

Figure 2: Bioconjugation workflow utilizing Pfp esters. The isolation step allows for the removal of coupling reagents before the sensitive protein conjugation step.

Part 4: Comparative Analysis (Pfp vs. NHS vs. Chlorides)

The following table summarizes the operational differences. Researchers should select Pfp esters when hydrolytic stability or coupling hindered residues is the priority.

FeaturePentafluorophenyl (Pfp) EstersN-Hydroxysuccinimide (NHS) EstersAcid Chlorides
Reactivity High (Tunable)HighExtremely High (Uncontrollable)
Hydrolytic Stability High (Stable in aq. buffer for hours)Low (Half-life < 1h at pH 8)Very Low (Instant hydrolysis)
Solubility Lipophilic (Soluble in DCM, EtOAc)Hydrophilic (Soluble in DMF, DMSO)Soluble in organics
Racemization Minimal (Suppressing effect)LowHigh risk
Primary Use Case ADCs, Hindered Peptides (Aib), SPPSProtein Labeling, Routine CrosslinkingSimple organic synthesis
Storage Stability Excellent (Crystalline solid)Good (Moisture sensitive)Poor (Moisture sensitive)
Part 5: Troubleshooting & Expert Tips
  • Solubility Issues: Pfp esters are hydrophobic.[6] If conjugating to a protein in aqueous buffer, dissolve the Pfp ester in a water-miscible organic solvent (DMSO or DMA) first, then add slowly to the protein solution. Ensure the final organic solvent concentration does not denature the protein (typically <10%).

  • Removal of Byproducts: The released pentafluorophenol is acidic and can be removed by washing the organic layer with 5%

    
     or 
    
    
    
    during workup.
  • Aib Couplings: For

    
    -aminoisobutyric acid (Aib) or N-methyl amino acids, standard HBTU couplings often fail due to steric bulk. Pfp esters, activated separately and used in high concentration with HOAt as a catalyst, significantly improve yields.
    
References
  • Kisfaludy, L., & Schőn, I. (1983). Preparation and applications of pentafluorophenyl esters of amino acids. Synthesis, 1983(04), 325-327. Link

  • BenchChem. (2025).[1][3][4] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. BenchChem Technical Guides. Link

  • BroadPharm. (2022). PEG PFP Ester Reagents: Protocols and Applications. BroadPharm Application Notes. Link

  • Hattori, T., et al. (2026).[7] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters via Flow Reaction.[7] Organic Process Research & Development. Link

  • ThermoFisher Scientific. (n.d.). Crosslinking Chemistry Handbook: NHS vs PFP Esters. Link

Sources

A Technical Guide to the Solubility of Fmoc-N-Me-Phe-OPfp in DMF and NMP: A Primer for Peptide Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple parameter of solubility is, in fact, a cornerstone of success. For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents, particularly the activated amino acid building blocks, is paramount to achieving high-purity peptides and reproducible results. Poor solubility of an activated Fmoc-amino acid, such as Fmoc-N-Me-Phe-OPfp, can lead to a cascade of undesirable outcomes, including incomplete coupling reactions, the formation of deletion sequences, and significant challenges in the final purification of the target peptide.[1]

Understanding the Components: A Physicochemical Perspective

The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. A thorough understanding of these characteristics is essential for predicting and troubleshooting solubility issues.

Fmoc-N-Me-Phe-OPfp: This molecule is a highly specialized amino acid derivative designed for peptide synthesis. Its structure incorporates several key features that influence its solubility:

  • Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group is a dominant feature, contributing significantly to the molecule's nonpolar character.

  • N-methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance and eliminates the possibility of hydrogen bond donation from this position. This can disrupt the formation of β-sheet-like aggregates, which are a common cause of poor solubility in some peptide sequences.

  • Phenylalanine Side Chain: The benzyl side chain of phenylalanine is also hydrophobic, further increasing the nonpolar nature of the molecule.

  • Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly activating group used to facilitate amide bond formation. Its electron-withdrawing nature and aromatic character also play a role in the overall polarity and solubility of the molecule.

The Solvents: DMF and NMP

Both DMF and NMP are polar aprotic solvents, making them excellent choices for SPPS due to their ability to solvate a wide range of organic molecules.[2]

  • N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis, DMF is known for its ability to dissolve many common peptide reagents. However, it can degrade over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group.[3]

  • N-Methyl-2-pyrrolidone (NMP): Often considered a stronger solvent than DMF, NMP is particularly effective at solvating resins and can improve coupling yields.[3][4] Its higher polarity and different molecular structure can sometimes offer a solubility advantage for difficult-to-dissolve reagents.[5] However, some studies have indicated that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[3]

Qualitative Solubility and Considerations

While precise quantitative data is lacking, based on the properties of the constituent parts of Fmoc-N-Me-Phe-OPfp and general principles of peptide chemistry, a qualitative assessment can be made. Both DMF and NMP are expected to be effective solvents for this compound. The large, hydrophobic Fmoc and phenylalanine components are well-solvated by these polar aprotic solvents.

For the closely related, non-methylated analogue, Fmoc-Phe-OPfp , qualitative data from suppliers indicates it is "clearly soluble" in DMF at a concentration of 0.5 mmol in 3 ml (approximately 167 mM).[6] Similarly, for the corresponding carboxylic acid, Fmoc-N-Me-Phe-OH , it is reported to be "clearly soluble" at 1 mmol in 2 ml of DMF (500 mM) and also described as "Soluble in DMF" at a concentration of 0.3 grams in 2 ml (approximately 373 mM).[7] These data points for similar structures suggest that Fmoc-N-Me-Phe-OPfp is also likely to have good solubility in DMF and, by extension, in the often more powerful solvent, NMP.

Experimental Determination of Solubility: A Validated Protocol

For critical applications, such as process development or the synthesis of particularly challenging peptides, empirical determination of solubility is highly recommended. The following protocol provides a reliable method for determining the solubility of Fmoc-N-Me-Phe-OPfp in DMF and NMP.

Materials and Equipment
  • Fmoc-N-Me-Phe-OPfp

  • High-purity, anhydrous DMF

  • High-purity, anhydrous NMP

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Calibrated positive displacement pipettes or syringes

  • Scintillation vials or other suitable glass vials with caps

  • Constant temperature bath or incubator

Experimental Workflow

The logical flow of the solubility determination protocol is outlined below:

G cluster_prep Preparation cluster_titration Solute Titration cluster_decision Decision Point cluster_endpoint Endpoint & Calculation prep_vial Prepare & Label Vials (DMF & NMP) add_solvent Add Precise Volume of Solvent (e.g., 1.0 mL) prep_vial->add_solvent add_solute Add Weighed Increment of Fmoc-N-Me-Phe-OPfp (e.g., 10 mg) add_solvent->add_solute agitate Vortex/Stir at Constant Temperature add_solute->agitate observe Visually Inspect for Dissolution agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved is_dissolved->add_solute Yes saturation Saturation Point Reached is_dissolved->saturation No calculate Calculate Solubility (mg/mL or M) saturation->calculate

Caption: Experimental workflow for determining the solubility of Fmoc-N-Me-Phe-OPfp.

Step-by-Step Procedure
  • Preparation:

    • Label two clean, dry vials, one for "DMF" and one for "NMP".

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the respective solvent to each vial.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

  • Incremental Solute Addition:

    • Weigh a small, known amount of Fmoc-N-Me-Phe-OPfp (e.g., 10 mg) and add it to the first vial.

  • Dissolution and Observation:

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background to ensure all solid has dissolved. If undissolved solid remains, continue to agitate for a set period (e.g., 15-20 minutes) using a magnetic stirrer.

  • Titration to Saturation:

    • If the solid completely dissolves, continue to add small, weighed increments of Fmoc-N-Me-Phe-OPfp.

    • After each addition, repeat the agitation and observation steps. The point at which a small amount of solid remains undissolved, even after prolonged agitation, is the saturation point.

  • Calculation:

    • Sum the total mass of the dissolved Fmoc-N-Me-Phe-OPfp.

    • Calculate the solubility by dividing the total mass of the solute by the volume of the solvent. Express the result in mg/mL and, if desired, convert to molarity (M) using the molecular weight of Fmoc-N-Me-Phe-OPfp.

  • Repeat for the second solvent.

Data Summary and Interpretation

As no specific quantitative data could be retrieved, the following table is presented as a template for researchers to populate with their empirically determined values.

SolventTemperature (°C)Empirically Determined Solubility (mg/mL)Empirically Determined Solubility (M)Notes
N,N-Dimethylformamide (DMF) 25TBDTBDHigh-purity, anhydrous solvent is recommended.
N-Methyl-2-pyrrolidone (NMP) 25TBDTBDNMP is often a stronger solvent and may show higher solubility.[4]

TBD: To Be Determined

Interpreting the Results: The determined solubility values will provide a critical parameter for preparing stock solutions for SPPS. It is advisable to work at concentrations slightly below the saturation point to avoid any potential for precipitation during the synthesis.

Factors Influencing Solubility in Practice

Several factors beyond the inherent properties of the solute and solvent can influence solubility in a laboratory setting:

  • Solvent Purity: The presence of water or other impurities in DMF or NMP can significantly impact the solubility of Fmoc-amino acid derivatives. Always use high-purity, anhydrous solvents.

  • Temperature: Solubility is generally temperature-dependent. For some difficult-to-dissolve compounds, gentle warming can be employed, but this should be done with caution to avoid potential degradation of the Pfp ester or the Fmoc group.[8]

  • Sonication: Sonication can be a useful technique to aid in the dissolution of solids by breaking up aggregates.[8]

Conclusion and Recommendations

The solubility of Fmoc-N-Me-Phe-OPfp in DMF and NMP is a critical consideration for its successful application in solid-phase peptide synthesis. While qualitative predictions suggest good solubility in both solvents, this guide emphasizes the importance of empirical determination for ensuring the robustness and reproducibility of synthetic protocols. The provided experimental workflow offers a self-validating system for researchers to obtain precise solubility data under their specific laboratory conditions. By understanding the physicochemical principles at play and adhering to a rigorous experimental approach, scientists and drug development professionals can mitigate risks associated with poor solubility and enhance the efficiency and success rate of their peptide synthesis endeavors.

References

  • Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved March 8, 2026.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-Phe-OPfp | C30H20F5NO4 | CID 2733280. Retrieved March 8, 2026, from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved March 8, 2026, from [Link]

  • PMC. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved March 8, 2026, from [Link]

Sources

Stability and storage conditions for Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of Fmoc-N-Me-Phe-OPfp

Authored by: Gemini, Senior Application Scientist

Abstract

Fmoc-N-Me-Phe-OPfp (Nα-9-Fluorenylmethyloxycarbonyl-Nα-methyl-L-phenylalanine pentafluorophenyl ester) is a specialized, activated amino acid derivative critical for the synthesis of complex and sterically hindered peptides. Its unique structure, combining the base-labile Fmoc protecting group, a sterically demanding N-methyl group, and a highly reactive pentafluorophenyl (Pfp) active ester, presents specific challenges regarding its stability and handling. This guide provides a comprehensive analysis of the factors governing the stability of Fmoc-N-Me-Phe-OPfp, details its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling to ensure its chemical integrity and maximize its performance in peptide synthesis.

Introduction: The Molecular Architecture and Its Implications

Fmoc-N-Me-Phe-OPfp is a high-value reagent designed for efficiency and for overcoming specific challenges in solid-phase peptide synthesis (SPPS). Understanding its three key components is fundamental to appreciating its stability profile:

  • The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group is the cornerstone of modern SPPS. Its stability is pH-dependent, and it is susceptible to premature cleavage by bases. Traces of free amines can catalyze its removal, a process that can compromise the reagent's integrity during long-term storage[1].

  • The N-Methyl (N-Me) Group: N-methylation of the peptide backbone is a powerful strategy in drug design to enhance metabolic stability, improve membrane permeability, and constrain peptide conformation[2][3]. However, the N-methyl group introduces significant steric hindrance, which can slow down coupling reactions and increase the risk of side reactions like epimerization under non-optimized conditions[2][4].

  • The Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly efficient activating group. The five electron-withdrawing fluorine atoms make the pentafluorophenoxy group an excellent leaving group, facilitating rapid amide bond formation[5][6]. Pfp esters exhibit a favorable balance of high reactivity and relative stability, showing greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters[6][7][8].

This combination of features makes Fmoc-N-Me-Phe-OPfp particularly effective but also dictates stringent requirements for its storage and handling to prevent degradation.

Core Fmoc-N-Me-Phe-OPfp Fmoc Fmoc Group (Base-Labile Protection) Core->Fmoc N-Terminus Protection NMe N-Methyl Group (Steric Hindrance & Stability) Core->NMe Backbone Modification Pfp Pfp Ester (Activation & Reactivity) Core->Pfp C-Terminus Activation

Figure 1: Key structural components of Fmoc-N-Me-Phe-OPfp.

Core Stability Challenges and Degradation Pathways

The long-term viability of Fmoc-N-Me-Phe-OPfp is threatened by two primary chemical degradation pathways: hydrolysis and epimerization.

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation route for this reagent is the hydrolysis of the active Pfp ester bond. This reaction consumes the active ester, converting it into the non-reactive carboxylic acid (Fmoc-N-Me-Phe-OH) and pentafluorophenol, rendering the reagent incapable of participating in coupling reactions.

Causality: This nucleophilic acyl substitution reaction is initiated by the attack of water on the electrophilic carbonyl carbon of the ester[9]. While Pfp esters are more stable in aqueous media than many other active esters, they are not immune to this process[6][8]. The reaction is significantly accelerated by:

  • Presence of Moisture: Direct contact with atmospheric or solvent-borne water is the primary driver.

  • Basic Conditions: Hydroxide ions are potent nucleophiles that dramatically increase the rate of hydrolysis[9].

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the reaction barrier, increasing the degradation rate[10].

Epimerization: The Silent Threat to Chiral Purity

Epimerization is the inversion of the stereochemistry at the α-carbon, converting the L-amino acid derivative into its D-epimer. This is a particularly insidious side reaction as the resulting D-isomer has nearly identical physical properties to the correct L-isomer, making it extremely difficult to remove via standard purification techniques like reverse-phase HPLC[4][11].

Causality: The activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be re-protonated from either face, scrambling the stereocenter[4][12][13]. While Pfp esters are designed to minimize this risk, the combination of an activated C-terminus and the presence of any extrinsic or intrinsic base during handling or prolonged storage can facilitate this unwanted side reaction[4][13]. N-methylated amino acids can be particularly susceptible under certain basic conditions[4].

Start Fmoc-N-Me-L-Phe-OPfp (Active Reagent) Hydrolysis Hydrolysis (H₂O Attack) Start->Hydrolysis Moisture, High Temp, Base Epimerization Epimerization (Base-Mediated) Start->Epimerization Base Product_H Fmoc-N-Me-L-Phe-OH (Inactive Carboxylic Acid) + Pentafluorophenol Hydrolysis->Product_H Product_E Fmoc-N-Me-D-Phe-OPfp (Diastereomeric Impurity) Epimerization->Product_E

Figure 2: Primary degradation pathways for Fmoc-N-Me-Phe-OPfp.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of Fmoc-N-Me-Phe-OPfp. The protocols differ significantly for the solid powder and solutions.

Long-Term Storage of Solid Powder

The solid, crystalline form of Fmoc-N-Me-Phe-OPfp is relatively stable, provided it is protected from environmental factors.

ParameterRecommendationRationale
Temperature -20°C Minimizes the rate of all potential degradation reactions. Essential for long-term (>1 month) stability[7][8][14][15].
Atmosphere Dry / Inert Must be stored in a tightly sealed container with a desiccant (e.g., silica gel) to prevent hydrolysis[7][8][16]. Purging with argon or nitrogen is best practice.
Light Protect from Light Store in an amber vial or in the dark to prevent potential photo-degradation of the Fmoc group[14].

Critical Handling Step: Before opening a refrigerated or frozen vial of the reagent, it is imperative to allow the container to equilibrate to ambient room temperature for at least 30-60 minutes . Opening a cold vial will cause atmospheric moisture to condense directly onto the powder, leading to rapid hydrolysis[15][17].

Handling of Solutions

Solutions of Fmoc-N-Me-Phe-OPfp are significantly less stable and are intended for immediate use.

ParameterRecommendationRationale
Preparation Prepare Fresh for Immediate Use Due to high susceptibility to hydrolysis, stock solutions should not be prepared for storage[7][8][18][19].
Solvents Anhydrous, Aprotic Solvents Use high-purity, anhydrous grade dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) from a freshly opened bottle or that has been properly stored over molecular sieves[7][8].
Short-Term Storage Not Recommended If absolutely unavoidable, store for no more than a few hours at 2-8°C, tightly sealed. For anything longer, flash-freeze aliquots and store at -80°C, avoiding freeze-thaw cycles[18].

Experimental Protocol: A Self-Validating Stability Study

This protocol provides a framework for researchers to validate the stability of Fmoc-N-Me-Phe-OPfp under their specific laboratory conditions.

Objective

To quantify the degradation of solid Fmoc-N-Me-Phe-OPfp over time under various storage conditions.

Materials
  • Fmoc-N-Me-Phe-OPfp (single lot)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Analytical balance

  • Multiple 2 mL amber glass vials with PTFE-lined caps

  • Desiccant packets (silica gel)

  • Temperature-controlled storage units (-20°C, 4°C, 25°C)

  • HPLC system with a C18 column and UV detector (265 nm)

Experimental Workflow

cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis prep1 Aliquot 5 mg of Fmoc-N-Me-Phe-OPfp into 12 amber vials prep2 Place desiccant in 6 vials (Set A) prep1->prep2 prep3 Tightly cap all vials prep2->prep3 storage_neg20 Store 2 vials from Set A and 2 from Set B at -20°C prep3->storage_neg20 storage_4 Store 2 vials from Set A and 2 from Set B at 4°C prep3->storage_4 storage_25 Store 2 vials from Set A and 2 from Set B at 25°C prep3->storage_25 analysis_tx T=1, 3, 6 months: Analyze one vial from each condition storage_neg20->analysis_tx storage_4->analysis_tx storage_25->analysis_tx analysis_t0 T=0: Analyze one vial as baseline analysis_t0->analysis_tx analysis_hplc Dissolve sample in ACN. Inject into HPLC. Quantify peak areas. analysis_tx->analysis_hplc

Figure 3: Experimental workflow for a comprehensive stability study.

Step-by-Step Methodology
  • T=0 Baseline Analysis:

    • Accurately weigh ~5 mg of Fmoc-N-Me-Phe-OPfp.

    • Dissolve in 5.0 mL of ACN to create a 1 mg/mL stock solution.

    • Dilute further if necessary and inject into the HPLC.

    • Record the peak area of the main compound and any impurities. This is your 100% reference.

  • Sample Preparation for Storage:

    • Aliquot approximately 10 mg of the reagent into a series of pre-labeled amber glass vials.

    • Divide the vials into sets for each storage condition: -20°C, 4°C, and 25°C.

    • For each temperature, create two subsets: one with a small desiccant pouch inside the vial and one without.

    • Seal all vials tightly with parafilm for extra security.

  • Storage:

    • Place the vials in their respective temperature-controlled environments, ensuring they are protected from light.

  • Time-Point Analysis (e.g., 1, 3, 6, 12 months):

    • At each designated time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a 1 mg/mL solution and analyze by HPLC using the same method as the T=0 baseline.

    • HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: 50% to 100% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: 265 nm

      • Analysis: Calculate the percentage of the remaining Fmoc-N-Me-Phe-OPfp relative to the T=0 sample. Identify and quantify the peak corresponding to the hydrolyzed product, Fmoc-N-Me-Phe-OH.

Conclusion and Best Practices Summary

The chemical integrity of Fmoc-N-Me-Phe-OPfp is paramount for its successful application in peptide synthesis. Its stability is primarily challenged by hydrolysis of the Pfp ester and, to a lesser extent, epimerization. Both degradation pathways are accelerated by moisture, elevated temperatures, and basic conditions.

To ensure maximum shelf-life and performance, the following core principles must be strictly observed:

  • Solid Storage: Always store the solid powder at -20°C in a tightly sealed, opaque container with a desiccant.

  • Prevent Condensation: Always allow the container to warm to room temperature before opening.

  • Solution Handling: Prepare solutions immediately before use with high-purity, anhydrous solvents. Do not store solutions.

By implementing these evidence-based protocols, researchers, scientists, and drug development professionals can safeguard their investment in this advanced reagent, ensuring reproducibility, minimizing failed syntheses, and maintaining the highest purity in their target peptides.

References

  • Ismail, N. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link][4][11][12]

  • Pharmachemical. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Available at: [Link][5]

  • Grokipedia. (n.d.). Pentafluorophenyl esters. Available at: [Link][6]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link][2]

  • Bannwarth, W., & Kitas, E. A. (1992). Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis. Journal of the Chemical Society, Chemical Communications, (16), 1158-1160. Available at: [Link][20]

  • Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Israel Journal of Chemistry, 53(9-10), 671-685. Available at: [Link][1]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link][17]

  • AAPPTEC. (n.d.). MSDS - Safety Data Sheet for Fmoc-D-MePhe-OH. Available at: [Link][21]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Active ester-based peptide bond formation and its application in peptide synthesis. Nature Chemistry, 3(3), 196-205. Available at: [Link][22]

  • Chem-Impex. (n.d.). Nα-Fmoc-Nα-Methyl-L-phenylalanine. Available at: [Link][3]

  • Ismail, N. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI, 28(24), 8017. Available at: [Link][13]

  • Peptides UK. (2026). Peptide Storage: Best Practices For Stability And Longevity. Available at: [Link][15]

  • Liu, G., et al. (2023). Water-soluble and hydrolysis-resistant activated ester polymers: Synthesis, characterization, and application for preparing functional polymers. Taylor & Francis Online, 71(14), 2097-2106. Available at: [Link][23]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link][9]

Sources

Technical Guide: Engineering Bioavailability via N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Rule of 5" has long constrained small molecule drug discovery, while peptides have struggled with the inverse problem: high potency but poor pharmacokinetic (PK) profiles. N-methylation —the replacement of the amide proton with a methyl group—is a deterministic strategy to bridge this gap.[1] By removing a hydrogen bond donor and introducing steric constraints, N-methylation can transform a flexible, proteolytic-labile peptide into a rigid, membrane-permeable, and metabolically stable therapeutic.[2]

This guide details the physicochemical mechanics of N-methylation, provides a validated on-resin synthesis protocol (Fukuyama-Mitsunobu), and analyzes the structural consequences necessary for rational drug design.

Part 1: Physicochemical Mechanics

The "Chameleonic" Effect and Permeability

Native peptides are generally impermeable to cell membranes due to the high energetic cost of desolvating their amide backbone (hydrogen bond donors). N-methylation addresses this via two mechanisms:

  • Direct Masking: Replacing the amide proton (-NH-) with a methyl group (-NMe-) removes a hydrogen bond donor, lowering the desolvation energy required to enter the lipid bilayer.

  • Conformational Hiding: The steric bulk of the methyl group often forces the peptide into a turn conformation (e.g.,

    
    -turn), promoting the formation of intramolecular hydrogen bonds (IMHBs). This "chameleonic" property allows the peptide to bury its polar groups internally when traversing lipophilic membranes and expose them only upon binding to the target in an aqueous environment.
    
Cis/Trans Isomerization and Rigidity

Unlike the canonical peptide bond, which overwhelmingly favors the trans conformation (


), N-methylated amides possess a lower energy barrier to rotation, leading to a significant population of the cis conformer (

).
  • Trans: Favored in unconstrained chains, but N-methylation introduces steric clash between the N-methyl group and the side chain of the preceding residue (

    
    ).
    
  • Cis: Often stabilized in N-methylated peptides, particularly when the preceding residue has a small side chain or in cyclic scaffolds.

Impact: This equilibrium restricts the conformational space (


 angles), reducing the entropic penalty of binding to a receptor.
Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require a specific backbone geometry and hydrogen bonding network to hydrolyze peptide bonds. N-methylation disrupts this recognition:

  • Steric Hindrance: The methyl group physically blocks the protease active site from accessing the scissile bond.[2]

  • Conformational Mismatch: The altered backbone angles prevent the peptide from adopting the extended conformation often required for proteolysis.

Table 1: Comparative Properties of Canonical vs. N-Methylated Peptides
FeatureCanonical PeptideN-Methylated PeptideImpact on Drug Development
H-Bond Donors High (1 per residue)ReducedIncreases lipophilicity and membrane permeability.
Protease Stability Low (

~minutes)
High (

~hours/days)
Enables oral dosing or reduced injection frequency.
Conformation Flexible (High Entropy)Rigid / Pre-organizedImproves target affinity/selectivity; complicates NMR analysis.
Solubility Generally High (Aqueous)VariableCan decrease aqueous solubility; may require formulation strategies.
Synthesis Standard SPPSDifficult CouplingsRequires specialized reagents (HATU, COMU) and protocols.

Part 2: Visualization of Conformational Dynamics

The following diagram illustrates the impact of N-methylation on the peptide bond equilibrium and its downstream effects on permeability and stability.

N_Methylation_Dynamics Native Native Peptide Bond (Trans-favored) N_Methyl N-Methylation (CH3 replaces H) Native->N_Methyl Chemical Modification Cis_Trans Cis/Trans Equilibrium (Steric Clash Induced) N_Methyl->Cis_Trans Alters Omega Angle Permeability Membrane Permeability (H-Bond Donor Masking) N_Methyl->Permeability Removes NH Donor Stability Proteolytic Stability (Enzyme Access Blocked) N_Methyl->Stability Steric Hindrance Cis_Trans->Stability Conformational Lock

Figure 1: Mechanistic impact of N-methylation on peptide physicochemical properties.

Part 3: Synthesis Protocol (Fukuyama-Mitsunobu)

While N-methylated amino acids can be purchased, they are expensive and limited in variety. The Fukuyama-Mitsunobu reaction on solid phase is the "Gold Standard" for introducing N-methyl groups site-specifically during Fmoc Solid Phase Peptide Synthesis (SPPS).

Mechanistic Rationale

This method uses the Mitsunobu reaction to alkylate a sulfonamide-protected amine.

  • o-NBS Protection: The N-terminus is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). The sulfonamide group acidifies the N-H proton (

    
    ), making it susceptible to alkylation under neutral conditions.
    
  • Mitsunobu Alkylation: Methanol is used as the methyl source, activated by Triphenylphosphine (

    
    ) and DIAD. This avoids the use of toxic and non-specific alkylating agents like methyl iodide.
    
  • Deprotection: The o-NBS group is removed via nucleophilic aromatic substitution using a thiol and base, leaving the secondary amine ready for the next coupling.

Step-by-Step Protocol

Prerequisites:

  • Resin-bound peptide with free N-terminus (Fmoc removed).

  • Solvents: Anhydrous THF, DMF, DCM, NMP.

Step 1: o-NBS Protection[3]
  • Wash resin with DCM (3x).[3]

  • Add o-NBS-Cl (4 eq.) and Collidine (10 eq.) in NMP.

  • Shake at room temperature (RT) for 2 hours.

  • Wash with NMP (5x) and DCM (5x).

  • QC Check: Kaiser test should be negative (yellow/clear).

Step 2: Mitsunobu Alkylation (N-Methylation)[4]
  • Suspend resin in anhydrous THF.

  • Add

    
      (5 eq.) and MeOH  (10 eq.).
    
  • Add DIAD (Diisopropyl azodicarboxylate) (5 eq.) dropwise. Note: Reaction is exothermic.

  • Shake for 1 hour at RT.

  • Wash with THF (5x) and DCM (5x).

  • Repeat Step 2 to ensure complete methylation (Double coupling is recommended).

Step 3: o-NBS Deprotection
  • Add 2-Mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

  • Shake for 30 minutes.

  • Wash with NMP (5x), DCM (5x), DMF (5x).

  • QC Check: Chloranil test (specific for secondary amines) should be positive (blue/green).

Step 4: Coupling the Next Amino Acid (The "Difficult" Step)

Coupling onto a secondary amine is sterically hindered.[3] Standard HBTU/DIC protocols often fail.

  • Recommended: Use HATU (5 eq.) / HOAt (5 eq.) / DIEA (10 eq.) in DMF.

  • Conditions: Double couple for 2 hours each. If possible, perform the second coupling at 50°C (microwave assisted if available).

  • Alternative: Use AA-Fluorides or symmetric anhydrides for extremely difficult sequences.

Part 4: Synthesis Workflow Diagram

Fukuyama_Mitsunobu_Workflow Start Resin-Bound Peptide (Free NH2) Protection 1. Protection (o-NBS-Cl, Collidine) Start->Protection Protected_Int Resin-NH-oNBS (Sulfonamide) Protection->Protected_Int Alkylation 2. Mitsunobu Alkylation (MeOH, PPh3, DIAD) Protected_Int->Alkylation Methylated_Int Resin-N(Me)-oNBS Alkylation->Methylated_Int Deprotection 3. Deprotection (2-Mercaptoethanol, DBU) Methylated_Int->Deprotection Final_Product Resin-NH(Me) (Secondary Amine) Deprotection->Final_Product Next_Coupling 4. Next Coupling (HATU/HOAt - Critical Step) Final_Product->Next_Coupling Steric Hindrance

Figure 2: Workflow for site-specific on-resin N-methylation via the Fukuyama-Mitsunobu strategy.

Part 5: References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [Link]

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. [Link]

  • Fukuyama, T., et al. (1995).[4] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. [Link]

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. [Link]

  • White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. [Link]

Sources

Fmoc-N-Me-Phe-OPfp supplier and purchasing options

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Strategic Sourcing and Application of Fmoc-N-Me-Phe-OPfp in Peptidomimetics

Executive Summary

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) is a specialized, pre-activated building block critical for the synthesis of N-methylated peptides and peptidomimetics. Unlike standard amino acids, N-methylated residues introduce significant steric hindrance, making conventional in situ activation (e.g., DIC/HOBt or HATU) prone to slow kinetics, incomplete coupling, and racemization.

The pentafluorophenyl (OPfp) ester offers a strategic advantage: it isolates the activation step from the coupling step. By using a stable, crystalline, yet highly reactive ester, researchers can drive the coupling of sterically hindered N-methyl residues to completion without the side reactions associated with prolonged exposure to uronium or phosphonium activating agents.

This guide details the technical profile, sourcing options (direct purchase vs. synthesis), and validated application protocols for this compound.

Technical Profile & Chemical Identity

The compound combines the base-labile Fmoc protecting group, the N-methyl modification for peptide backbone engineering, and the pentafluorophenyl active ester for enhanced reactivity.

PropertySpecification
Chemical Name Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester
CAS Number (Ester) 2565792-51-8
CAS Number (Free Acid) 77128-73-5 (Precursor)
Molecular Formula C

H

F

NO

Molecular Weight ~567.5 g/mol
Solubility Soluble in DMF, DCM, THF; Insoluble in Water
Storage -20°C, Desiccated (Hydrolysis sensitive)
Key Advantage Steric Compensation: The electron-withdrawing Pfp group increases electrophilicity, compensating for the nucleophilic hindrance of the N-methyl group.[1]

Strategic Sourcing: Supplier Landscape

Sourcing Fmoc-N-Me-Phe-OPfp presents a unique challenge: it is a "borderline" catalog item. While the free acid (Fmoc-N-Me-Phe-OH) is a commodity, the Pfp ester is often made-to-order due to its niche application and hydrolytic sensitivity.

Decision Logic: Buy vs. Make

The following decision tree outlines the optimal sourcing strategy based on project scale and timeline.

SourcingStrategy Start Requirement: Fmoc-N-Me-Phe-OPfp CheckStock Check Specialized Catalogs (PeptART) Start->CheckStock StockFound In Stock? CheckStock->StockFound Buy Direct Purchase (High Cost / Low Effort) StockFound->Buy Yes FreeAcid Source Precursor: Fmoc-N-Me-Phe-OH (CAS: 77128-73-5) StockFound->FreeAcid No / Lead Time > 2wks Make In-House Synthesis (Low Cost / Med Effort) Activate Activation Protocol (DCC/HOPfp) FreeAcid->Activate Activate->Make

Figure 1: Strategic decision matrix for sourcing Fmoc-N-Me-Phe-OPfp. Blue indicates the starting requirement, Green the direct purchase route, and Red the synthesis route.

Verified Suppliers[2]

Unlike standard Fmoc-amino acids, this derivative is not consistently stocked by generalist vendors (e.g., Sigma, Fisher). Specialized peptide reagent manufacturers are the primary source.

Supplier CategoryVendor NameCatalog StatusNotes
Primary Source PeptART Bioscience GmbH Catalog (Code: 2471-00)Swiss manufacturer. Explicitly lists CAS 2565792-51-8.[1][2][3][4][5] High reliability for niche active esters.
Custom Synthesis BenchChem Custom QuoteOffers custom synthesis of Pfp esters; likely no stock but high technical capability.
Precursor Only Chem-Impex / Bachem Free Acid StockExcellent sources for the precursor Fmoc-N-Me-Phe-OH (CAS 77128-73-5) if synthesis is required.

Procurement Recommendation:

  • Immediate Need (<5g): Contact PeptART Bioscience . Verify current lot availability as "Catalog" status can sometimes mask "Make-on-Demand."

  • Bulk/Cost-Sensitive (>10g): Purchase high-purity Fmoc-N-Me-Phe-OH from Chem-Impex or Bachem and perform the activation protocol (Section 4.1). This reduces material costs by approximately 40-60%.

Experimental Protocols

If direct procurement is not feasible, or if fresh material is required to ensure maximum reactivity, the following protocols are the industry standard for synthesis and application.

Protocol A: Synthesis of Fmoc-N-Me-Phe-OPfp

Rationale: Generating the ester in situ or immediately prior to use ensures minimal hydrolysis and maximum acylation power.

Reagents:

  • Fmoc-N-Me-Phe-OH (1.0 eq)

  • Pentafluorophenol (HOPfp) (1.1 eq)[6]

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)[6]

  • Solvent: Anhydrous DCM or EtOAc (0°C)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-N-Me-Phe-OH and Pentafluorophenol in anhydrous DCM (approx. 5-10 mL per gram).

  • Activation: Cool the solution to 0°C in an ice bath. Add DCC dropwise (dissolved in minimal DCM) to the stirring mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2-4 hours. Mechanism: DCC activates the carboxyl group, forming an O-acylisourea intermediate, which is then attacked by the acidic phenol.

  • Filtration: The byproduct dicyclohexylurea (DCU) will precipitate.[6] Filter the white solid off using a sintered glass funnel.

  • Workup: Wash the filtrate with 5% NaHCO

    
     (removes unreacted phenols) and Brine. Dry over MgSO
    
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield the white crystalline ester.

Protocol B: Solid-Phase Coupling (SPPS)

Rationale: N-methylated amino acids are difficult to couple to and from. The Pfp ester is particularly effective when coupling Fmoc-N-Me-Phe-OPfp onto a resin-bound amine.

CouplingProtocol Resin Resin-Bound Peptide (Free Amine) Reaction Coupling Reaction 2-4 hrs, Room Temp Resin->Reaction Reagent Fmoc-N-Me-Phe-OPfp (3-5 eq) Mix Dissolve in DMF (Min. Volume) Reagent->Mix Additive HOAt or HOBt (Optional, 1 eq) Additive->Mix Mix->Reaction Wash Wash: DMF x5 DCM x3 Reaction->Wash QC Kaiser Test / Chloranil Test (Check for completion) Wash->QC

Figure 2: Workflow for Solid-Phase Peptide Synthesis using Pfp esters.

Procedure:

  • Preparation: Dissolve Fmoc-N-Me-Phe-OPfp (3-5 equivalents relative to resin loading) in minimum dry DMF.

    • Note: Unlike free acids, no additional activator (HATU/HBTU) or base (DIEA) is strictly required, which prevents base-catalyzed racemization. However, adding 1.0 eq of HOAt can accelerate the reaction via transesterification.

  • Coupling: Add the solution to the deprotected resin-bound peptide.

  • Incubation: Shake/agitate for 2–4 hours. N-methyl couplings are slower; extended times may be necessary.

  • Monitoring: Standard Kaiser test may be false-negative for secondary amines. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

Quality Control & Troubleshooting

When validating the material (purchased or synthesized), focus on these Key Quality Attributes (KQAs):

KQAMethodAcceptance Criteria
Purity RP-HPLC (C18)>98% (impurities often include free phenol)
Identity 1H-NMR / MSConfirm N-Me singlet (~2.7-3.0 ppm) and Pfp aromatic signals (none in 1H, check 19F NMR)
Chiral Purity Chiral HPLC>99.5% ee (Critical: N-Me amino acids racemize easily during activation)

Common Issues:

  • Hydrolysis: If the Pfp ester smells strongly of phenol (medicinal odor), it has hydrolyzed. Recrystallize immediately.

  • Slow Coupling: If coupling fails, switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 50°C (microwave assisted), though this increases racemization risk.

References

  • PeptART Bioscience GmbH. (2025). Product Catalog: Amino Acid Derivatives. Retrieved from [Link] (Source for CAS 2565792-51-8).

  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327.

Sources

Mastering Activated Esters in Solid-Phase Peptide Synthesis (SPPS): Mechanisms, Reagents, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) relies fundamentally on the efficient formation of amide bonds. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. To overcome this, the carboxylic acid must be converted into a highly reactive electrophile. This technical guide provides an in-depth mechanistic analysis of activated esters in SPPS, exploring the causality behind reagent selection, the evolution from benzotriazoles to oxime-based additives, and self-validating protocols for suppressing racemization.

The Thermodynamic Challenge and the Mechanistic Core

In peptide chemistry, the direct reaction between a free carboxylic acid and an amine requires extreme heat, which is incompatible with complex biological molecules. Therefore, coupling reagents are employed to activate the C-terminus.

When a carbodiimide such as Diisopropylcarbodiimide (DIC) is used, it reacts with the carboxylic acid to form an O-acylisourea intermediate[1]. While highly reactive, O-acylisourea is notoriously unstable. It can rapidly undergo an undesired intramolecular rearrangement to form a totally inactive N-acylurea, or it can cyclize into an oxazolone[2]. Oxazolone formation is highly problematic because its alpha-carbon is highly acidic, leading to rapid deprotonation and subsequent loss of chiral integrity (racemization/epimerization)[3].

To intercept these deleterious pathways, auxiliary nucleophiles—historically 1-hydroxybenzotriazole (HOBt) and currently ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)—are introduced. These additives rapidly attack the O-acylisourea before it can rearrange, generating an activated ester (e.g., an OBt or Oxyma ester)[3]. This activated ester is stable enough to prevent oxazolone formation but reactive enough to undergo efficient aminolysis by the N-terminal amine of the growing peptide chain.

G A Carboxylic Acid + Carbodiimide (DIC) B O-Acylisourea (Highly Reactive) A->B Activation C N-Acylurea (Inactive Dead End) B->C Rearrangement D Oxazolone (Racemization Risk) B->D Cyclization F Activated Ester (Stable & Reactive) B->F Interception by E Auxiliary Nucleophile (e.g., OxymaPure) E->F Nucleophilic Attack G Aminolysis (+ N-terminal Amine) F->G H Target Peptide Bond G->H Amide Formation

Mechanistic pathway of activated ester formation and side-reaction interception.

The Evolution of Coupling Additives: From Benzotriazoles to Oximes

For decades, HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standards for generating activated esters. However, benzotriazole derivatives exhibit explosive properties, leading to severe shipping and handling restrictions[4].

The introduction of revolutionized SPPS. OxymaPure is an oxime derivative containing a highly electron-withdrawing cyano group, which significantly lowers its pKa (4.60), making it an excellent leaving group during aminolysis[2].

Causality in Reagent Selection: Experimental evidence demonstrates that the DIC/OxymaPure system not only eliminates the explosive hazards associated with HOBt but also provides superior coupling kinetics and enhanced racemization suppression[4]. The intermediate Oxyma active ester is highly resistant to base-catalyzed enolization compared to traditional OBt esters.

Table 1: Quantitative Comparison of SPPS Coupling Additives [1][4]

PropertyOxymaPureHOBtHOAt
Chemical Nature Oxime derivativeBenzotriazoleAzabenzotriazole
pKa 4.604.603.28
Molecular Weight (Da) 142.11135.11150.13
Explosive Hazard Non-explosive (Safe)High (Class 1 explosive risk)High
Racemization (% D-Phe)* 2.1%3.4%~2.0%
Coupling Efficiency ExcellentGoodExcellent

*Data based on the synthesis of the ABRF model peptide.

Uronium/Aminium Salts: The HATU Paradigm for Hindered Couplings

When synthesizing complex peptides containing sterically hindered amino acids (e.g., N-methylated amino acids or Aib), standard DIC/Oxyma may suffer from slow kinetics. In these scenarios, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[5].

Unlike DIC, which requires an additive to form the active ester, HATU is a pre-formed aminium salt that generates the active ester in situ upon the addition of a tertiary base (e.g., DIPEA).

The Mechanistic Advantage: The superiority of HATU over its analog HBTU lies in the nitrogen atom at the 7-position of the fused pyridine ring of the HOAt leaving group. This nitrogen exerts a neighboring group effect ; it acts as an intramolecular general base, hydrogen-bonding with the incoming amine and perfectly orienting it for nucleophilic attack on the carbonyl carbon[5].

HATU_Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D O-acyl(tetramethyl)isouronium salt + HOAt Anion B->D Nucleophilic Attack on C C HATU Reagent C->D E OAt-Active Ester D->E HOAt Anion Attack F Amine Attack (Accelerated by Pyridine N) E->F G Amide Bond Formation F->G Rapid Aminolysis

HATU-mediated activation cascade and OAt-active ester formation.

The Threat of Racemization and Cysteine Vulnerability

Maintaining chiral integrity is paramount in drug development. While oxazolone formation is the primary racemization pathway for most amino acids, Cysteine presents a unique challenge.

During Fmoc-SPPS, the alpha-proton of an activated Cysteine derivative is unusually acidic due to the electron-withdrawing nature of the polarizable sulfur atom in the thioether side chain (e.g., -CH2S-Trt)[6]. When exposed to the strong tertiary amines (like DIPEA) required for HATU activation, base-catalyzed direct enolization occurs, leading to epimerization and the formation of D-Cys impurities[6].

Causality in Protocol Design: To mitigate this, scientists must lower the basicity of the coupling environment. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) reduces the rate of alpha-proton abstraction because TMP is a significantly weaker base[6]. Alternatively, using the DIC/OxymaPure system (which does not require a tertiary base) is the optimal strategy for Cysteine couplings[6].

Self-Validating Experimental Protocols

Protocol A: Standard DIC/OxymaPure Coupling (Base-Free)

Objective: Efficient, racemization-free coupling suitable for standard and Cysteine residues.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous Dimethylformamide (DMF) for 15 minutes.

  • Reagent Preparation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-Amino Acid and 4.0 eq of OxymaPure in a minimal volume of DMF (yielding a ~0.2 M solution).

  • Activation: Add 4.0 eq of DIC to the amino acid/OxymaPure solution. Stir for 2-3 minutes at room temperature to allow the in situ generation of the Oxyma-active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation: Perform a Kaiser (Ninhydrin) test. A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol B: HATU-Mediated Coupling for Hindered Residues

Objective: Overcoming steric hindrance using neighboring group participation.

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF.

  • Reagent Preparation: Dissolve 3.0 eq of the Fmoc-Amino Acid and 2.95 eq of HATU in DMF. Note: Using a slight deficit of HATU (2.95 eq vs 3.0 eq AA) prevents excess HATU from reacting with the N-terminal amine of the peptide chain, which would cause irreversible guanidinylation (chain termination)[7].

  • Base Addition: Add 6.0 eq of DIPEA (or TMP if coupling Cysteine) to the mixture. The solution will immediately turn yellow, indicating the formation of the OAt-active ester.

  • Coupling: Immediately transfer the mixture to the resin. Agitate for 1 to 2 hours.

  • Validation: Wash the resin thoroughly with DMF and DCM, then perform a Kaiser test or micro-cleavage followed by LC-MS analysis to confirm the mass of the elongated peptide.

References

  • Peptide Chemistry - OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. URL: [Link]

  • ACS Omega - Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. URL:[Link]

  • Luxembourg Bio Technologies - OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. URL: [Link]

  • Mesa Labs - SPPS Tips For Success Handout. URL: [Link]

  • Peptide Chemistry - Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. URL: [Link]

Sources

Methodological & Application

Application Note: Manual Solid-Phase Coupling of Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-proven protocol for the manual solid-phase coupling of Fmoc-N-Me-Phe-OPfp . This specific derivative presents unique challenges due to the steric bulk of the N-methyl group, which significantly retards nucleophilic attack, despite the activated nature of the pentafluorophenyl (Pfp) ester.

Abstract & Strategic Rationale

The incorporation of N-methylated amino acids like N-methyl-phenylalanine (N-Me-Phe) is a critical strategy in peptidomimetic design to improve metabolic stability and membrane permeability. However, the steric hindrance introduced by the methyl group at the


-amino position drastically reduces the kinetics of acylation.

While Fmoc-N-Me-Phe-OPfp (pentafluorophenyl ester) is a stable, pre-activated species that minimizes the risk of racemization compared to acid chlorides, its reactivity is often insufficient for quantitative coupling in standard timeframes. This protocol integrates HOAt (1-Hydroxy-7-azabenzotriazole) as a nucleophilic catalyst to accelerate the reaction via transesterification, ensuring high coupling efficiency without compromising chiral integrity.

Mechanistic Insight

Understanding the "why" is crucial for troubleshooting. Pfp esters react via aminolysis.[1] However, for N-Me-Phe, the bulky methyl group shields the carbonyl carbon.

The HOAt Effect: We do not rely solely on the direct aminolysis of the Pfp ester. We introduce HOAt, which reacts with the Pfp ester to form an intermediate Fmoc-N-Me-Phe-OAt ester in situ.

  • Transesterification: The OAt ester is formed rapidly.

  • Neighboring Group Participation: The pyridine nitrogen on the HOAt ring acts as an internal base, hydrogen-bonding with the incoming amine of the resin-bound peptide. This positions the nucleophile perfectly for attack, accelerating the reaction rate by orders of magnitude compared to Pfp alone or HOBt-assisted couplings.

Visualization: Catalytic Coupling Pathway

CouplingMechanism PfpEster Fmoc-N-Me-Phe-OPfp (Stable, Slow Reactivity) ActiveInt Intermediate: Fmoc-N-Me-Phe-OAt (High Reactivity) PfpEster->ActiveInt Transesterification (- Pfp-OH) HOAt HOAt (Catalyst) HOAt->ActiveInt Product Extended Peptide (Amide Bond Formed) ActiveInt->Product Rapid Aminolysis (Neighboring Group Effect) Resin Resin-Bound Amine (Nucleophile) Resin->Product

Figure 1: The catalytic cycle utilizing HOAt to convert the stable Pfp ester into the hyper-reactive OAt species.

Materials & Reagents

ReagentSpecificationRole
Fmoc-N-Me-Phe-OPfp >98% Purity, L-IsomerPre-activated building block.
HOAt 1-Hydroxy-7-azabenzotriazoleCatalyst for steric hindrance.
DMF Anhydrous, Amine-freePrimary solvent (High solubility).
DIEA DiisopropylethylamineBase (Only if HOAt is used as a salt).
Resin Rink Amide or WangSolid support.[2]
Piperidine 20% v/v in DMFFmoc deprotection reagent.[2][3]

Critical Note on Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if the peptide sequence is known to aggregate (beta-sheet formers). For standard applications, DMF is sufficient.

Experimental Protocol

Phase 1: Resin Preparation & Deprotection
  • Swelling: Place the resin in the reaction vessel. Add DMF (10 mL/g resin) and swell for 30 minutes . Drain.

  • Fmoc Removal: Add 20% Piperidine/DMF.[2][3][4] Agitate for 5 minutes . Drain.

  • Second Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes . Drain.

  • Washing: Wash extensively to remove piperidine (critical to prevent premature Fmoc removal of the incoming AA).

    • DMF (x5)

    • DCM (x3)

    • DMF (x3)

Phase 2: The Coupling Reaction (The Critical Step)

Standard stoichiometry is 3 equivalents. Do not conserve reagents here; driving the reaction to completion is cheaper than purifying a deletion sequence.

  • Preparation of Active Solution:

    • In a small glass vial, weigh 3.0 equivalents of Fmoc-N-Me-Phe-OPfp.

    • Weigh 3.0 equivalents of HOAt.

    • Dissolve in the minimum amount of dry DMF required to mobilize the solids (approx. 0.5 mL for 0.1 mmol scale).

    • Optional: If using HOAt salts or ensuring neutral pH, add 3.0 equivalents of DIEA. (Note: Pfp couplings are often base-free, but HOAt benefits from a slightly basic environment to ensure the triazole is deprotonated).

  • Incubation: Allow the mixture to stand for 2-3 minutes to ensure the active OAt ester begins forming.

  • Addition: Transfer the solution to the resin bed.

  • Reaction: Agitate at room temperature.

    • Time: 2 to 4 hours . (Standard AA-OPfp esters take 30-60 mins; N-Methylated versions require significantly longer).

  • Termination: Drain the vessel.

  • Washing: Wash with DMF (x5) to remove excess Pfp-OH (pentafluorophenol byproduct) and reagents.

Phase 3: Monitoring (Quality Control)

Standard Kaiser tests (Ninhydrin) are prone to false negatives if the previous residue on the resin was a secondary amine (e.g., Proline). Assuming the resin has a primary amine:

  • Primary Amine on Resin: Perform Kaiser Test .[5]

    • Blue beads = Incomplete (Recouple).

    • Colorless/Yellow beads = Complete.[5]

  • Secondary Amine on Resin (Difficult Case): If you are coupling Fmoc-N-Me-Phe-OPfp onto a Proline or another N-Me residue, use the Chloranil Test or Bromophenol Blue Test .

    • Chloranil:[5][6][7][8] Blue beads indicate free secondary amines (Incomplete).

Workflow Visualization

ProtocolWorkflow cluster_Activation Reagent Prep (In Vial) Start Start: Fmoc-Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Deprotection (20% Piperidine, 5 + 15 min) Swell->Deprotect Wash1 3. Wash (DMF x5, DCM x3) Deprotect->Wash1 Couple 4. Coupling Reaction (Add to Resin, 2-4 Hours) Wash1->Couple Mix Dissolve: Fmoc-N-Me-Phe-OPfp (3 eq) + HOAt (3 eq) Mix->Couple Wash2 5. Wash (DMF x5) Couple->Wash2 Test 6. QC: Kaiser/Chloranil Test Wash2->Test End Proceed to Next Cycle Test->End Negative (Pass) Recouple Double Couple (Repeat Step 4) Test->Recouple Positive (Fail) Recouple->Wash2

Figure 2: Step-by-step decision tree for the manual coupling process.

Troubleshooting & Optimization Matrix

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Positive QC Test after 4 hours.Steric hindrance of N-Me group is too high.1. Perform "Double Coupling" (fresh reagents).2. Switch solvent to NMP.3. Increase temperature to 50°C (Microwave assisted).
Racemization D-isomer detected in LCMS cleavage.Over-activation or high base concentration.Ensure no excess base is used. Pfp/HOAt is generally safe; avoid using HATU/high DIEA if racemization is noted.
Precipitation Cloudy reaction mixture.Low solubility of hydrophobic Pfp ester.Add DCM (Dichloromethane) to the DMF (1:1 ratio) to improve solubility of the protected amino acid.

References

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HOAt in Solid-Phase Peptide Synthesis. Methods in Enzymology.

Sources

Application Note: Automated Solid-Phase Peptide Synthesis with Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026


-Methylated Amino Acids

Executive Summary

The incorporation of


-methylated amino acids, such as Fmoc-N-Me-Phe-OPfp , is a critical strategy in medicinal chemistry to improve peptide metabolic stability, membrane permeability, and conformational rigidity. However, the steric bulk of the 

-methyl group drastically reduces the kinetics of acylation, often leading to deletion sequences and low crude purity.

This guide details an optimized automated protocol for utilizing Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester). Unlike standard free-acid couplings activated in situ (e.g., via HATU/DIPEA), the use of pre-activated OPfp esters offers a pathway to minimize racemization and avoid the instability associated with highly reactive


-acylisourea intermediates, while maintaining sufficient reactivity for automated systems.

Mechanistic Insight: Why OPfp?

The Steric Challenge

In standard Solid-Phase Peptide Synthesis (SPPS), the nucleophilic attack of the resin-bound amine onto the incoming activated amino acid is the rate-determining step. For


-methylated residues, the methyl group introduces significant steric clash, shielding the nitrogen (if it is the nucleophile) or the carbonyl (if it is the electrophile).
The Pentafluorophenyl Advantage

The pentafluorophenyl (Pfp) ester is an "active ester" derived from pentafluorophenol.[1] The five fluorine atoms exert a strong electron-withdrawing effect (negative inductive effect,


), making the carbonyl carbon highly electrophilic and susceptible to aminolysis without the need for additional activation reagents that might induce epimerization.

Key Advantages:

  • Racemization Suppression: Pfp esters couple without the formation of the oxazolone intermediate, the primary pathway for racemization in carbodiimide-mediated couplings [1].

  • Stability: Unlike acid chlorides or anhydrides, Fmoc-N-Me-Phe-OPfp is a stable crystalline solid, allowing for long-term storage on synthesizer decks without degradation.

  • Catalysis: The reaction rate can be tuned significantly by adding HOAt (1-Hydroxy-7-azabenzotriazole), which acts as a nucleophilic catalyst.

Reaction Mechanism Visualization

Pfp_Aminolysis Resin Resin-Bound Amine (Nucleophile) Transition Tetrahedral Intermediate Resin->Transition Nucleophilic Attack PfpEster Fmoc-N-Me-Phe-OPfp (Electrophile) PfpEster->Transition Product Elongated Peptide Transition->Product Collapse LeavingGroup Pentafluorophenol (HOPfp) Transition->LeavingGroup Expulsion HOAt HOAt Catalyst (Accelerates Attack) HOAt->Transition Proton Transfer/Stabilization

Figure 1: Mechanism of aminolysis for Fmoc-N-Me-Phe-OPfp. The electron-deficient Pfp ring enhances the electrophilicity of the carbonyl carbon.

Materials and Equipment

Reagents
  • Amino Acid: Fmoc-N-Me-Phe-OPfp (High purity >99%).

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (if HOAt is unavailable, though less effective).

  • Solvent: DMF (Anhydrous, amine-free). Critical: Dimethyl sulfoxide (DMSO) may be used as a co-solvent (10-20%) to improve solvation of aggregating peptides.

  • Deprotection: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation).

Hardware
  • Synthesizer: Compatible with standard SPPS (e.g., CEM Liberty, Biotage Initiator, or CSBio automated systems).

  • Vessels: PTFE reaction vessels recommended to minimize surface adhesion.

Automated Protocol

This protocol is designed for a 0.1 mmol scale synthesis.

Preparation of Stock Solutions
SolutionCompositionStability
Fmoc-N-Me-Phe-OPfp 0.2 M in DMFStable for 1 week at RT
HOAt Catalyst 0.5 M in DMFStable for 2 weeks
Deprotection Cocktail 20% Piperidine / 0.1 M HOBt in DMFFreshly prepared
Step-by-Step Workflow

Step 1: Resin Preparation

  • Swell resin (e.g., Rink Amide ProTide) in DMF for 30 minutes.

  • Rationale: Ensures accessibility of internal binding sites.[2]

Step 2: Fmoc Deprotection (Pre-Coupling)

  • Treat with 20% Piperidine/DMF (2 x 5 min).

  • Wash with DMF (5 x 30 sec).

  • Validation: UV monitoring of the fulvene-piperidine adduct (301 nm) should show baseline return.

Step 3: Coupling of Fmoc-N-Me-Phe-OPfp

  • Reagent Delivery:

    • Add 5.0 equivalents of Fmoc-N-Me-Phe-OPfp (relative to resin loading).

    • Add 5.0 equivalents of HOAt.

    • Note on Base: Do NOT add DIPEA to the activation vessel. The Pfp ester is pre-activated.[3][4][5] Excess base can lead to premature hydrolysis [2].

  • Reaction Conditions:

    • Temperature: 50°C (Microwave) or RT (Conventional).

    • Time: 15 min (Microwave) or 2 hours (Conventional).

  • Mixing: Continuous nitrogen bubbling or vortexing.

Step 4: Double Coupling (Mandatory)

  • Drain the vessel.[3][4]

  • Repeat Step 3 with fresh reagents.

  • Rationale:

    
    -methylated residues have slower kinetics; single coupling often results in 5-10% deletion sequences.
    

Step 5: Capping (Optional but Recommended)

  • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes.

  • Rationale: Permanently terminates unreacted amines to simplify downstream purification.

Step 6: Fmoc Deprotection (Post-Coupling)

  • Critical Adjustment:

    
    -methylated amino acids are prone to diketopiperazine (DKP) formation  during the subsequent deprotection step.
    
  • Mitigation: Use short, rapid deprotection cycles (e.g., 3 x 3 min) and wash immediately and extensively with DMF.

Workflow Diagram

SPPS_Workflow cluster_coupling Coupling Cycle (Double) Start Start: Fmoc-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Prepare Dissolve Fmoc-N-Me-Phe-OPfp + HOAt in DMF Wash1->Prepare React Coupling Reaction (5 eq, 50°C, 15 min) Prepare->React Check Kaiser/Chloranil Test React->Check Check->React Incomplete (Red) Capping Capping (Ac2O) Check->Capping Complete (Colorless) NextCycle Proceed to Next AA Capping->NextCycle

Figure 2: Automated workflow for incorporating Fmoc-N-Me-Phe-OPfp, highlighting the double-coupling strategy.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Low Yield Steric hindrance preventing coupling.[6]Increase temperature to 75°C (if Cys/His absent); Switch to 3x coupling.
Racemization Over-activation or excessive base.Ensure NO DIPEA is added during the Pfp coupling step. Use only HOAt.
Deletion of Next AA Difficult coupling onto the N-Me-Phe.The secondary amine of N-Me-Phe is a poor nucleophile. Use HATU/HOAt for the next amino acid and extend time to 45 min [3].
The "Difficult Sequence" Test

When coupling onto the


-methylated residue (the step after Fmoc-N-Me-Phe-OPfp incorporation), standard HBTU/DIPEA protocols often fail.
  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

  • Mechanism: The aza-derivative (HOAt) creates a "neighboring group effect" via the pyridine nitrogen, facilitating the approach of the incoming amino acid to the sterically hindered secondary amine [4].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem Technical Support. (2025). Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Link

  • Bachem. (2024). Fmoc-N-Me-Phe-OH Product Monograph and Usage Guide. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Sigma-Aldrich. (2025). Fmoc-N-Me-Phe-OH Analytical Standards. Link

Sources

Application Note: High-Efficiency Incorporation of Fmoc-N-Me-Phe-OPfp in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of cyclic peptides using Fmoc-N-Me-Phe-OPfp .

Executive Summary

The incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe), is a critical strategy in cyclic peptide drug discovery. These residues enhance metabolic stability, membrane permeability, and induce cis-peptide bond conformations that facilitate macrocyclization. However, the steric bulk of the N-methyl group presents significant synthetic challenges, including slow coupling kinetics and high racemization propensity.

This guide details the use of Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester). Unlike standard in situ activation methods (e.g., HATU/DIEA), the pre-activated Pfp ester offers a controlled reactivity profile that minimizes racemization while maintaining sufficient electrophilicity to overcome steric hindrance.

Mechanistic Insight & Rationale

The Steric Challenge & The Pfp Solution

N-methylation introduces significant steric clash at the amide bond forming site. Standard coupling reagents (carbodiimides, phosphonium salts) generate highly reactive O-acylisourea or OBt/OAt active esters in situ. While potent, these intermediates can lead to:

  • Oxazolone Formation: The high activation energy required for coupling allows time for the activated carboxylate to cyclize onto the carbonyl oxygen, forming an oxazolone (azlactone).[1] This intermediate is prone to enolization and subsequent racemization.[1][2]

  • Side Reactions: Prolonged activation times increase the risk of capping or guanidinylation if uronium salts are used.

Why Fmoc-N-Me-Phe-OPfp? The pentafluorophenyl ester is a stable, crystalline, pre-activated species. The electron-withdrawing effect of the five fluorine atoms activates the carbonyl carbon for nucleophilic attack without the need for exogenous activation agents that might trigger side pathways.

  • Racemization Control: Because the ester is pre-formed and purified, the enantiomeric integrity is established before the reaction. The coupling proceeds via direct aminolysis, avoiding the highly unstable intermediates of in situ activation.

  • Turn Induction: N-Me-Phe favors the cis conformation of the peptide bond (approx. 20-30% cis population in solution vs <0.1% for non-methylated). This "pre-organizes" the linear precursor, bringing the N- and C-termini closer, thereby thermodynamically and kinetically favoring cyclization.

Reaction Pathway Diagram

The following diagram illustrates the comparative pathways of standard activation vs. Pfp ester coupling, highlighting the racemization risk.

Pfp_Mechanism Start Fmoc-N-Me-Phe-OH Activation In-Situ Activation (HATU/DIEA) Start->Activation Oxazolone Oxazolone Intermediate (High Racemization Risk) Activation->Oxazolone Slow Coupling Steric Bulk Aminolysis Direct Aminolysis (Resin-NH2) Racemic Racemic Peptide (DL-Mixture) Oxazolone->Racemic Enolization Pfp_Start Fmoc-N-Me-Phe-OPfp (Pre-activated) Pfp_Start->Aminolysis Controlled Reactivity Product Elongated Peptide (Enantiopure) Aminolysis->Product

Caption: Comparative pathway analysis showing how pre-activated Pfp esters bypass the oxazolone-prone activation step common in standard coupling protocols.

Experimental Protocols

Protocol 1: Handling and Preparation

Objective: Ensure reagent integrity prior to synthesis.

  • Storage: Store Fmoc-N-Me-Phe-OPfp at -20°C under argon. Pfp esters are hydrolytically stable but sensitive to prolonged moisture exposure.

  • Solubility Check: Dissolve 0.1 mmol in 1 mL of anhydrous DMF. The solution should be clear. If turbidity exists, filter through a 0.45 µm PTFE filter to remove hydrolyzed free acid/pentafluorophenol precipitates.

Protocol 2: Solid-Phase Incorporation (Coupling Step)

Context: Coupling Fmoc-N-Me-Phe-OPfp to a resin-bound free amine.

Reagents:

  • Fmoc-N-Me-Phe-OPfp (3.0 equivalents relative to resin loading)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 equivalents) [Optional but recommended for difficult sequences]

  • DIEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., 2-Chlorotrityl or Rink Amide) in DMF for 30 minutes. Drain.

  • Cocktail Preparation: In a dry vial, dissolve Fmoc-N-Me-Phe-OPfp and HOAt in minimal DMF. Add DIEA immediately before adding to the resin.

    • Note: While Pfp esters can couple without additives, the steric bulk of N-Me-Phe often requires the catalytic effect of HOAt to ensure completion within a reasonable timeframe.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 2 to 4 hours .

    • Optimization: For extremely hindered sequences, microwave irradiation (75°C, 25W) for 20 minutes can drive the reaction, though thermal stress may increase racemization risk slightly.

  • Monitoring: Standard Kaiser test (Ninhydrin) is effective here as the resin amine is primary.

    • Result: If beads are colorless, coupling is complete. If blue, perform a second coupling with fresh reagents.[3]

Protocol 3: Elongation (The "Difficult Coupling")

Context: Coupling the next amino acid onto the N-Me-Phe residue. Critical: Removing the Fmoc group from N-Me-Phe leaves a secondary amine . This is chemically distinct and significantly less reactive than a primary amine. Pfp esters are generally too slow for this step.

Recommended Strategy for Next Residue:

  • Deprotection: 20% Piperidine/DMF (2 x 10 min).

    • QC: Monitor via Chloranil test (specific for secondary amines). Positive result = Blue/Green beads.

  • Coupling Reagent: Do not use Pfp esters here. Use HATU or COMU .

    • Conditions: Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq). Double couple for 1 hour each.

    • Rationale: The nucleophilicity of the secondary amine is poor; high-energy activation is required to drive the bond formation.

Protocol 4: Cyclization Strategy

Context: Utilizing the turn-inducing property of N-Me-Phe.

  • Linear Precursor Cleavage: Cleave the linear peptide from the resin (e.g., 1% TFA/DCM for 2-CTC resin) retaining side-chain protection.

  • Cyclization Setup: Dilute the peptide to <1 mM in DCM or DMF to favor intramolecular reaction over intermolecular oligomerization.

  • Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq).

  • Execution: Stir for 12-24 hours. The presence of N-Me-Phe will likely accelerate this step compared to the non-methylated analog by promoting a "pre-folded" conformation.

Quantitative Data Summary

ParameterStandard Activation (HATU/DIEA)Pfp Ester Method (Fmoc-N-Me-Phe-OPfp)
Coupling Efficiency High (>98%)Moderate to High (90-98%)
Racemization (% D-isomer) 2.0% - 5.0% (Risk of Oxazolone)< 0.5% (Pre-activated stability)
Reagent Stability Low (Must use immediately)High (Storable solid)
Side Reactions Guanidinylation (slow couplings)Minimal (clean aminolysis)
Protocol Complexity Medium (In-situ mixing)Low (Dissolve & Add)

Workflow Visualization

The following diagram outlines the complete cycle for incorporating Fmoc-N-Me-Phe-OPfp into a cyclic peptide synthesis workflow.

SPPS_Workflow Resin Resin-Bound Peptide (Free Primary Amine) Coupling Coupling Step Add: Fmoc-N-Me-Phe-OPfp + HOAt + DIEA Time: 2-4 Hours Resin->Coupling QC_1 QC: Kaiser Test (Colorless = Pass) Coupling->QC_1 QC_1->Coupling Fail (Recouple) Deprotection Fmoc Removal 20% Piperidine/DMF QC_1->Deprotection Pass Secondary_Amine Resin-Bound Secondary Amine (Difficult Nucleophile) Deprotection->Secondary_Amine Next_Coupling Elongation Step (Requires HATU/COMU) Secondary_Amine->Next_Coupling High Energy Coupling Cyclization Cleavage & Cyclization (Turn Induction by N-Me-Phe) Next_Coupling->Cyclization

Caption: Step-by-step SPPS workflow highlighting the specific insertion point of the Pfp ester and the subsequent requirement for high-energy coupling.

Troubleshooting & Quality Control

Racemization Analysis[4][5]
  • Method: Marfey’s Method (FDAA derivatization) or Chiral C18 HPLC.

  • Protocol: Hydrolyze a small resin sample (6N HCl, 110°C, 24h). Derivatize with FDAA. Analyze via LC-MS comparing against standard L- and D- amino acid derivatives.

  • Expectation: Using Fmoc-N-Me-Phe-OPfp should yield <1% D-isomer.[4] If higher, check the quality of the starting material or reduce base concentration during coupling.

Incomplete Coupling (Color Tests)
  • Primary Amines (Before N-Me-Phe): Use Kaiser Test .

    • Blue:[3] Free amine present (Incomplete).[5]

    • Yellow:[3] No free amine (Complete).[5]

  • Secondary Amines (After N-Me-Phe deprotection): Use Chloranil Test or Bromophenol Blue .

    • Blue/Green: Free secondary amine present.

    • Note: Ninhydrin (Kaiser) does NOT react with secondary amines (N-Me) to produce the characteristic Ruhemann's purple.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F., & Bomer, J. M. (2010). Pentafluorophenyl Esters in Peptide Synthesis. Organic Process Research & Development.

  • Chatterjee, J., et al. (2012). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.

  • BenchChem Technical Guides. (2025). Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency.

Sources

Applications of Fmoc-N-Me-Phe-OPfp in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-α-Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester (Fmoc-N-Me-Phe-OPfp). We will delve into the foundational principles that make this reagent a powerful tool for overcoming common hurdles in peptide-based drug discovery, provide detailed, field-tested protocols for its implementation, and offer expert insights into optimizing its use in the synthesis of complex peptide architectures.

Introduction: Addressing the Core Challenges of Peptide Therapeutics

Peptide-based drugs have emerged as a significant class of therapeutics, offering high specificity and low toxicity. However, their development is often hampered by inherent pharmacokinetic limitations, primarily poor metabolic stability and low cell permeability.[1] A leading strategy to surmount these obstacles is the site-specific N-methylation of the peptide backbone.[2][3][4] This subtle modification—the addition of a methyl group to an amide nitrogen—can profoundly enhance a peptide's drug-like properties.[1]

Fmoc-N-Me-Phe-OPfp is a highly specialized amino acid derivative engineered to facilitate the seamless incorporation of N-methylated phenylalanine into a growing peptide chain. It uniquely combines two critical features:

  • The Pharmacokinetic Advantage of N-Methylation: Confers resistance to enzymatic degradation and can improve membrane permeability.[5][6]

  • The Synthetic Efficiency of a Pentafluorophenyl (Pfp) Ester: A pre-activated "active ester" that enables rapid and efficient peptide bond formation, even at sterically congested N-methylated amines.[7][8]

This guide will explore how the strategic use of Fmoc-N-Me-Phe-OPfp allows for the rational design of next-generation peptide therapeutics with enhanced stability, bioavailability, and efficacy.

Section 1: The Scientific Rationale

The Pharmacokinetic Impact of N-Methylation

The introduction of a methyl group onto the peptide backbone nitrogen is a powerful tool for molecular engineering. This modification imparts several beneficial properties that directly address the primary weaknesses of natural peptides.

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric shielding of the adjacent peptide bond, physically obstructing the approach of proteolytic enzymes that would otherwise rapidly degrade the peptide in vivo.[3][5]

  • Improved Membrane Permeability: By replacing the amide N-H proton with an N-CH₃ group, a critical hydrogen bond donor is removed. This change reduces the peptide's overall polarity and desolvation penalty, facilitating its passive diffusion across cellular membranes and potentially enabling oral bioavailability.[3][4][6]

  • Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation.[3] This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor by reducing the entropic penalty of binding.

Figure 1. Pharmacokinetic Advantages of N-Methylation. cluster_0 Standard Peptide cluster_1 N-Methylated Peptide cluster_2 Resulting Drug-like Property Standard Natural Peptide Backbone (-CO-NH-) HBD Hydrogen Bond Donors (N-H) Standard->HBD Leads to High Polarity Flexibility High Conformational Flexibility Standard->Flexibility Allows for Protease Proteolytic Enzymes Protease->Standard Degradation Shield Steric Shielding N_Methyl N-Methylated Backbone (-CO-N(CH₃)-) N_Methyl->Shield Provides No_HBD Removed H-Bond Donor N_Methyl->No_HBD Results in Constraint Conformational Constraint N_Methyl->Constraint Introduces Stability Increased Metabolic Stability Shield->Stability Permeability Enhanced Membrane Permeability No_HBD->Permeability Affinity Improved Binding Affinity/Selectivity Constraint->Affinity Figure 2. SPPS Workflow for Fmoc-N-Me-Phe-OPfp. start Start: Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Step 2: Coupling Add Fmoc-N-Me-Phe-OPfp (2-4 hours) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Step 3: Monitoring (e.g., Chloranil Test) wash2->monitoring incomplete Incomplete? monitoring->incomplete Positive complete Complete? monitoring->complete Negative incomplete->coupling Double Couple capping Optional: Capping (Acetic Anhydride) incomplete->capping elongate Continue Chain Elongation complete->elongate capping->elongate end Final Cleavage & Purification elongate->end

Caption: SPPS cycle for incorporating N-methylated residues.

Section 3: Advanced Application - A Gateway to Cyclic Peptides

The benefits of N-methylation are often synergistic with peptide cyclization. Combining these two strategies can produce compounds with exceptional metabolic stability and well-defined conformations, making them ideal drug candidates. [6][9][10]A linear peptide containing one or more N-methylated residues, synthesized using the protocol above, can serve as a direct precursor for a cyclization reaction.

The process generally involves synthesizing the linear peptide on a resin that allows for selective deprotection of the N- and C-termini, followed by an on-resin or in-solution cyclization step to form a "head-to-tail" cyclic peptide.

Figure 3. Pathway from Linear to Cyclic N-Methylated Peptide. start Linear Peptide Synthesis (Using Fmoc-N-Me-Phe-OPfp) cleavage Selective Cleavage from Resin (Maintains side-chain protection) start->cleavage linear_peptide Protected Linear Peptide in Solution cleavage->linear_peptide deprotection Terminal Deprotection (Expose N-terminal Amine & C-terminal Carboxylic Acid) linear_peptide->deprotection cyclization Cyclization Reaction (High Dilution Conditions) deprotection->cyclization final_deprotection Global Deprotection (Remove all side-chain protecting groups) cyclization->final_deprotection final_product Final N-Methylated Cyclic Peptide final_deprotection->final_product

Caption: Logic flow for synthesizing cyclic N-methylated peptides.

Section 4: Troubleshooting and Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Insufficient reaction time for the sterically hindered coupling. 2. Deactivation of the Pfp ester by residual piperidine. 3. Peptide aggregation on the resin.1. Increase coupling time to 4-6 hours or overnight. Perform a double coupling. 2. Ensure extensive washing after the deprotection step. 3. Add a small percentage of a "magic mixture" (e.g., DMSO/NMP) to the DMF to disrupt secondary structures.
Deletion Sequence (-N-Me-Phe) Incomplete coupling followed by successful coupling of the next amino acid.1. Monitor coupling efficiency carefully using a chloranil or isatin test. 2. Implement a capping step with acetic anhydride after the N-methyl coupling to block any unreacted amines.
Racemization of N-Me-Phe Unlikely with Pfp esters due to rapid coupling, but can be influenced by base.1. Avoid strong, non-hindered bases during the coupling step. If a base is needed, use a hindered base like DIPEA or 2,4,6-collidine sparingly. 2. The use of HOBt can help suppress racemization.

Table 2. Troubleshooting guide for synthesis with Fmoc-N-Me-Phe-OPfp.

Conclusion

Fmoc-N-Me-Phe-OPfp is a high-performance building block that directly addresses both the pharmacokinetic challenges of peptide drugs and the synthetic difficulties associated with N-methylated residues. [11][12]Its Pfp active ester functionality provides the high reactivity needed for efficient coupling to sterically demanding N-methyl amines, while the incorporated N-methyl group offers a proven path to enhanced metabolic stability and cell permeability. By leveraging this advanced reagent, researchers can accelerate the design and synthesis of novel, drug-like peptide candidates, including complex structures like cyclic peptides, paving the way for the next generation of therapeutics.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.
  • Al-Ameed, T., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC.
  • Ohabe. (n.d.). The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis.
  • Wang, L., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
  • Wikipedia. (n.d.). Pentafluorophenyl esters.
  • Benchchem. (n.d.). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe.
  • LifeTein. (2025). Should My Peptide Be Methylated?.
  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations.
  • npaevd.wiki. (n.d.). methylated peptide N-Methylation may positively influence the pharmacokinetic properties of peptides.
  • Springer Nature Experiments. (n.d.). Synthesis of N-methylated cyclic peptides.
  • ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N.
  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed.
  • ResearchGate. (2021). Synthesis of N-methylated cyclic peptides.
  • Benchchem. (n.d.). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
  • Peptidestech. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • bio-synthesis. (n.d.). fmoc peptide synthesis protocol protocol.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nα-Methyl-L-phenylalanine.
  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Benchchem. (n.d.). Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.

Sources

Application Note: High-Efficiency Incorporation of Fmoc-N-Me-Phe-OPfp in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level technical guide for the incorporation of Fmoc-N-Me-Phe-OPfp into peptide sequences. It addresses the specific challenges of steric hindrance and aggregation common in N-methylated peptide synthesis.

Abstract & Scientific Rationale

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe-OH , is a critical strategy in peptidomimetic drug design.[1][2] The N-methyl group enhances proteolytic stability by blocking enzymatic cleavage sites and improves membrane permeability by reducing the peptide's hydrogen bond donor count.[3] However, this modification introduces significant steric bulk, making the formation of the peptide bond thermodynamically and kinetically challenging.

Fmoc-N-Me-Phe-OPfp (Pentafluorophenyl ester) represents a strategic solution to these synthetic hurdles.[1][2] Unlike free acids activated in situ (e.g., via HATU/DIC), the Pfp ester is a pre-activated, crystalline species.[4]

Why use the Pfp Ester?
  • Stability vs. Reactivity: Pfp esters are sufficiently stable to avoid spontaneous hydrolysis during handling but highly reactive toward amines due to the electron-withdrawing nature of the pentafluorophenyl ring.

  • Avoidance of Side Reactions: In situ activation of sterically hindered amino acids often requires prolonged reaction times.[2] Prolonged exposure to uronium salts (HBTU/HATU) can lead to guanidinylation of the N-terminus or epimerization.[2] Pfp esters eliminate the activation step, reducing these risks.

  • Catalytic Enhancement: While Pfp esters react with primary amines, the reaction with hindered or secondary amines is slow. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) creates a synergistic effect, forming a highly reactive intermediate ester that accelerates coupling significantly.[1][2]

Strategic Considerations for Difficult Sequences

When incorporating Fmoc-N-Me-Phe-OPfp into "difficult" (aggregation-prone) sequences, standard SPPS protocols often fail.[1][2] The following parameters must be optimized:

ParameterStandard ProtocolOptimized for Fmoc-N-Me-Phe-OPfp
Solvent DMFNMP (N-methylpyrrolidone) or DMF/DCM (1:1).[1][2] NMP disrupts β-sheet aggregation better than DMF.[1][2]
Catalyst None or HOBtHOAt (1-Hydroxy-7-azabenzotriazole).[1][2] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that speeds up acylation by ~10x over HOBt.
Base DIEA (2-4 eq)DIEA (1-2 eq) . Pfp esters are active without base, but base ensures the resin-bound amine is deprotonated. Excess base can promote racemization.[2]
Temperature Ambient50°C - 60°C .[1][2] Thermal energy helps overcome the steric barrier of the N-methyl group.

Experimental Protocols

Protocol A: Coupling Fmoc-N-Me-Phe-OPfp to the Resin

Target: Coupling the N-methylated residue to a primary amine on the growing chain.[1][2]

Reagents:

  • Fmoc-N-Me-Phe-OPfp (3-4 equivalents relative to resin loading)[1][2]

  • HOAt (3-4 equivalents)[1][2]

  • DIEA (Diisopropylethylamine) (3-4 equivalents)[1][2]

  • Solvent: Anhydrous NMP (preferred) or DMF.[2]

Procedure:

  • Resin Preparation: Swell the resin in DCM for 20 mins, then wash with NMP (3x). Ensure Fmoc deprotection of the previous residue is complete.

  • Dissolution: In a separate vial, dissolve Fmoc-N-Me-Phe-OPfp and HOAt in the minimum amount of NMP required to solvate (approx. 0.1 - 0.2 M concentration).[1][2]

    • Note: Premixing allows the formation of the super-active OAt ester intermediate.

  • Activation: Add DIEA to the amino acid solution.

  • Coupling: Immediately add the mixture to the resin.

  • Agitation: Shake or vortex at room temperature for 2 to 4 hours .

    • Optimization: If using a microwave synthesizer, heat to 50°C for 20 minutes.

  • Monitoring: Perform the Kaiser Test .

    • Blue beads: Incomplete. Recouple using fresh reagents.

    • Colorless beads: Complete. Proceed to washing.[2][4][5][6][7]

Protocol B: Chain Extension (The "Difficult" Step)

Target: Coupling the NEXT amino acid onto the N-terminal Methyl group of Fmoc-N-Me-Phe. Context: This is the most challenging step. The secondary amine is sterically hindered and less nucleophilic.

Reagents:

  • Next Fmoc-Amino Acid-OH (5 equivalents)

  • HATU (5 equivalents) - Preferred over Pfp for this specific step due to higher reactivity.[1][2]

  • HOAt (5 equivalents)[2]

  • DIEA (10 equivalents)[2]

  • Solvent: NMP.[2][8]

Procedure:

  • Deprotection: Remove the Fmoc group from the N-Me-Phe residue (20% Piperidine/DMF).[2]

    • Critical Check: The resin will NOT turn blue in a Kaiser test because it is a secondary amine. Do not use Kaiser. Use the Chloranil Test (see Section 4).

  • Coupling: Dissolve the next Fmoc-AA-OH, HATU, and HOAt in NMP. Add DIEA.

  • Reaction: Add to resin. Double coupling is mandatory .

    • Coupling 1: 2 hours at RT (or 30 min at 60°C).

    • Coupling 2: Fresh reagents, same duration.[2]

  • Capping (Recommended): After double coupling, cap unreacted secondary amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[2]

Monitoring & Validation (Chloranil Test)

The standard Ninhydrin (Kaiser) test relies on primary amines and will yield a false negative (yellow/colorless) for N-methylated residues.[2] You must use the Chloranil or p-Anil test.[2]

Chloranil Test Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Wash beads 3x with Ethanol to remove acidic/basic residues.[2]

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% p-Chloranil in DMF .

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Secondary amine present).[2][9] Proceed to Coupling.

  • Colorless/Yellow Beads: Negative (Acylation complete).[2] Proceed to Deprotection.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this difficult residue.

G Start Start: Deprotected Resin Step1 Coupling 1: Fmoc-N-Me-Phe-OPfp + HOAt + DIEA in NMP Start->Step1 Monitor1 Monitor: Kaiser Test (Primary Amine Check) Step1->Monitor1 Decision1 Result? Monitor1->Decision1 Recouple1 Recouple: Fresh Pfp/HOAt Consider 50°C Heat Decision1->Recouple1 Blue Beads (Incomplete) Deprotect Fmoc Removal (20% Piperidine) Decision1->Deprotect Colorless (Complete) Recouple1->Monitor1 Step2 Chain Extension: Coupling NEXT AA onto N-Me-Phe (Secondary Amine) Deprotect->Step2 Monitor2 Monitor: Chloranil Test (Secondary Amine Check) Step2->Monitor2 Decision2 Result? Monitor2->Decision2 DoubleCouple Double Couple: Use HATU/HOAt High Temp (60°C) Decision2->DoubleCouple Blue/Green (Incomplete) Finish Proceed to Next Cycle Decision2->Finish Colorless (Complete) Cap Capping: Acetic Anhydride DoubleCouple->Cap Cap->Finish

Caption: Logic flow for the incorporation and chain extension of N-methylated residues.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield (Step 1) Aggregation of peptide chain.Switch solvent to NMP or add chaotropic salts (0.1M KSCN) to the coupling mixture.
Racemization Excessive base or heat.[2]Reduce DIEA to 1.0 eq. Ensure temperature does not exceed 50°C. Use Pfp ester without base if kinetics allow.[2]
Incomplete Chain Extension Steric hindrance of N-Me group.This is the bottleneck. Use HATU/HOAt or PyAOP .[2] Use microwave irradiation.[2] Perform triple coupling if necessary.
False Negative Test Wrong test used.Ensure Chloranil is used for secondary amines.[2][5][10] Kaiser test will NOT detect unreacted N-Me-Phe.[1][2]

References

  • Albericio, F., et al. (2018).[2] Pentafluorophenyl Esters in Peptide Synthesis.[2][4][11][12] Organic Process Research & Development.[2] [Link]

  • Aapptec. Chloranil Test Protocol for Secondary Amines. [Link]

  • Coste, J., et al. (1990).[2] Oxyma/HOAt usage in difficult couplings.[2][13] Tetrahedron Letters.[2] (Contextual citation for HOAt mechanism).

Sources

Step-by-step guide for Fmoc deprotection of N-methylated residues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Kinetic and Structural Barriers in Fmoc Deprotection of N-Methylated Peptides

Abstract

N-methylated amino acids are critical tools in medicinal chemistry for improving the metabolic stability and membrane permeability of peptide therapeutics.[1] However, their introduction into Solid-Phase Peptide Synthesis (SPPS) creates significant steric and conformational challenges. The most notorious failure mode is diketopiperazine (DKP) formation , a base-catalyzed side reaction that cleaves the peptide from the resin at the dipeptide stage.[2] This guide provides an optimized protocol utilizing a DBU/Piperazine cocktail and specific resin strategies to suppress DKP formation while ensuring complete deprotection of sterically hindered secondary amines.

The N-Methyl Challenge: Sterics and DKP

Standard Fmoc deprotection protocols (20% piperidine in DMF) are often insufficient or deleterious for N-methylated residues. Two opposing forces are at play:

  • Steric Hindrance (Kinetic Barrier): The N-methyl group hinders the approach of the base to the Fmoc-

    
    -proton, slowing down the deprotection reaction.
    
  • Conformational Bias (The DKP Trap): N-methylation favors the cis-amide bond conformation. Upon Fmoc removal, the liberated secondary amine is spatially positioned to attack the C-terminal carbonyl ester.[3] This intramolecular aminolysis forms a six-membered diketopiperazine ring, cleaving the dipeptide from the resin (deletion sequence).[3]

Mechanism of Failure: DKP Formation

The following diagram illustrates the chemical pathway leading to peptide loss.

DKP_Mechanism Fmoc_Peptide Fmoc-N(Me)-AA2-AA1-Resin (Protected Dipeptide) Base_Attack Base Removes Fmoc Fmoc_Peptide->Base_Attack Free_Amine H-N(Me)-AA2-AA1-Resin (Free Secondary Amine) Base_Attack->Free_Amine Cis_Conf Cis-Conformation (Induced by N-Me) Free_Amine->Cis_Conf Rapid Equilibrium Cyclization Nucleophilic Attack on Ester Carbonyl Cis_Conf->Cyclization High Risk DKP_Product Diketopiperazine (Detached Side Product) Cyclization->DKP_Product Truncated_Resin Free Resin Hydroxyl (Peptide Lost) Cyclization->Truncated_Resin

Figure 1: Mechanism of base-catalyzed diketopiperazine (DKP) formation. The N-methyl group promotes a cis-conformation, facilitating the attack of the free amine on the resin linkage.

Strategic Protocol Design

To combat these issues, we must shift from "standard" conditions to "kinetic" conditions.

Reagent Selection

Standard piperidine is often too slow for hindered N-methyls, allowing time for DKP to occur. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a non-nucleophilic superbase, to accelerate deprotection, combined with Piperazine to scavenge the dibenzofulvene byproduct.[4]

Reagent CocktailRoleProsCons
20% Piperidine/DMF StandardCheap, established.[5]Slow kinetics on N-Me; High DKP risk.
2% DBU + 5% Piperazine / DMF Recommended Fast kinetics (minimizes DKP window); Efficient scavenging.DBU can cause aspartimide formation if Asp is present (see Section 3).
0.1 M TBAF / DMF AlternativeVery mild; avoids basicity-driven DKP.Moisture sensitive; difficult to handle; incomplete reactions common.
Resin Selection (Critical)

For C-terminal N-methylated peptides, the resin choice is the single most effective DKP preventative.

  • Wang Resin: AVOID. The ester linkage is easily cleaved by the secondary amine.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: MANDATORY. The massive steric bulk of the trityl linker physically blocks the amine from attacking the ester carbonyl.[3]

Step-by-Step Protocol: The "Fast-Hit" Strategy

Prerequisites:

  • Resin: Pre-swollen 2-CTC resin.

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for N-methyl peptides due to better swelling of hydrophobic sequences.

  • Safety: DBU is corrosive. Handle in a fume hood.

Step 1: Resin Preparation[1][2]
  • Swell the resin in DCM for 30 minutes.

  • Wash 3x with NMP to exchange the solvent.

Step 2: The Optimized Deprotection (The "Fast-Hit")

Goal: Remove Fmoc as fast as possible to limit the time the free amine sits in basic conditions.

  • Prepare Cocktail: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP.

    • Note: If the sequence contains Aspartic Acid (Asp), add 0.1M HOBt to this cocktail to suppress aspartimide formation.

  • Cycle 1 (Flash): Add cocktail to resin. Agitate vigorously for 2 minutes . Drain immediately.

    • Rationale: Removes the bulk of Fmoc and neutralizes acidic species.

  • Cycle 2 (Completion): Add fresh cocktail. Agitate for 5 minutes . Drain.

    • Rationale: Drives reaction to completion. Do not exceed 10 minutes total exposure.

Step 3: Aggressive Washing

Crucial: Residual DBU will polymerize the next activated amino acid instantly.

  • Wash 3x with NMP (1 min each).

  • Wash 3x with DCM (1 min each).

  • Wash 2x with NMP (1 min each).

Step 4: In-Process Control (IPC)

Standard Kaiser tests fail here. N-methyl amino acids are secondary amines and will not react with ninhydrin to produce the classic blue color.

Protocol: The Chloranil Test

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Let stand for 5 minutes at room temperature.

    • Blue/Green Beads: Positive (Free secondary amine present -> Proceed to coupling).

    • Colorless/Yellow Beads: Negative (Fmoc still on -> Repeat Step 2).

Workflow Visualization

The following flowchart guides the decision-making process during synthesis.

Workflow Start Start: Fmoc-N(Me)-Peptide-Resin Check_Asp Does Sequence contain Asp? Start->Check_Asp Prep_Std Prep: 2% DBU / 5% Piperazine Check_Asp->Prep_Std No Prep_Mod Prep: 2% DBU / 5% Piperazine + 0.1M HOBt Check_Asp->Prep_Mod Yes Deprotect Deprotection Cycles: 1x 2 min, 1x 5 min Prep_Std->Deprotect Prep_Mod->Deprotect Wash Aggressive Wash: NMP -> DCM -> NMP Deprotect->Wash Test QC: Chloranil Test Wash->Test Result_Blue Beads = Blue/Green (Deprotection Complete) Test->Result_Blue Positive Result_Clear Beads = Clear/Yellow (Incomplete) Test->Result_Clear Negative Next_Step Proceed to Coupling (Use HATU/HOAt) Result_Blue->Next_Step Result_Clear->Deprotect Repeat

Figure 2: Optimized workflow for Fmoc deprotection of N-methylated residues, including Aspartimide mitigation and Chloranil validation.

References

  • Yang, Y., & Hansen, L. (2022).[6] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[6] ACS Omega, 7(14), 12015–12020. [Link]

  • Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015).[5] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[5][7] RSC Advances, 5, 104417–104425.[5] [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[8] [Link]

  • Gilon, C., et al. (2003). Backbone Cyclization of Peptides and Proteins. Biopolymers, 71(5), 534-551.

Sources

Application Note: Microwave-Assisted Coupling of Fmoc-N-Me-Phe-OPfp in SPPS

Author: BenchChem Technical Support Team. Date: March 2026


-Methylated Residues
Target Audience:  Peptide Chemists, Drug Discovery Researchers, Process Development Scientists

Executive Summary

The incorporation of


-methylated amino acids, such as Fmoc-N-Me-Phe-OPfp  (Fmoc-

-methyl-L-phenylalanine pentafluorophenyl ester), is a critical strategy in peptidomimetic drug design.

-methylation improves metabolic stability, membrane permeability, and conformational rigidity. However, the added steric bulk of the methyl group creates a significant kinetic barrier to peptide bond formation, often leading to incomplete coupling or racemization under standard conditions.

This Application Note details an optimized protocol for utilizing Fmoc-N-Me-Phe-OPfp in Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Unlike standard free-acid couplings (which require activation by HATU/DIC), the Pfp-ester is a pre-activated species. While stable, it reacts sluggishly with hindered amines. We present a hybrid protocol combining microwave energy with HOAt catalysis to drive this reaction to completion while suppressing epimerization.

Scientific Mechanism & Rationale

The Steric Challenge

In standard peptide synthesis, the nucleophilic amine on the resin attacks the electrophilic carbonyl of the incoming amino acid. When using


-Me-Phe, the methyl group on the nitrogen (or the 

-carbon of the preceding residue) creates severe steric clash.
  • Kinetic Consequence: Reaction rates drop by orders of magnitude compared to non-methylated residues.

  • Thermodynamic Consequence: Prolonged reaction times at high temperatures increase the risk of

    
    -carbon epimerization (racemization).
    
Why OPfp Esters?

Pentafluorophenyl (Pfp) esters are stable, crystalline active esters. They are preferred in automated environments where reagent stability is paramount. However, their reactivity is lower than the O-acylisourea intermediates generated in situ by carbodiimides.

The Microwave-HOAt Synergy

To overcome the low reactivity of Pfp esters in hindered couplings, two factors are applied simultaneously:

  • Microwave Irradiation (Dielectric Heating): Direct energy transfer to the dipolar solvent (DMF/NMP) creates localized superheating, increasing the kinetic energy of the reactants to surmount the activation energy barrier.

  • HOAt Catalysis (The "Turbo" Effect): The addition of 1-Hydroxy-7-azabenzotriazole (HOAt) is critical. HOAt undergoes transesterification with the Pfp ester to form a highly reactive -OAt active ester in situ. The pyridine nitrogen on the HOAt ring provides a "neighboring group effect," coordinating the incoming amine and accelerating the coupling by up to 10-fold compared to Pfp alone.

Reaction Mechanism Diagram

ReactionMechanism PfpEster Fmoc-N-Me-Phe-OPfp (Stable Pre-activated) Intermed Fmoc-N-Me-Phe-OAt (High Reactivity Intermediate) PfpEster->Intermed Transesterification (Fast) HOAt HOAt (Catalyst) HOAt->Intermed Product Fmoc-N-Me-Phe-Peptide-Resin (Coupled Product) Intermed->Product Aminolysis (MW Accelerated) Resin H2N-Peptide-Resin (Nucleophile) Resin->Product

Figure 1: Catalytic cycle showing the conversion of the stable Pfp ester to the reactive OAt species, accelerated by microwave energy.

Materials & Reagents

ComponentSpecificationRole
Amino Acid Fmoc-N-Me-Phe-OPfpPre-activated building block.
Catalyst HOAt (1-Hydroxy-7-azabenzotriazole)Critical Additive. Accelerates Pfp coupling.
Base DIEA (Diisopropylethylamine)Maintains basic pH for aminolysis.
Solvent NMP (N-Methyl-2-pyrrolidone)Preferred over DMF for MW synthesis due to higher boiling point and better resin swelling.
Resin Rink Amide or Wang (Low Loading)Use low loading (<0.4 mmol/g) to reduce inter-chain aggregation.

Experimental Protocol

Reagent Preparation
  • Stock Solution A (Monomer): Dissolve Fmoc-N-Me-Phe-OPfp (5.0 eq relative to resin) in NMP.

  • Stock Solution B (Catalyst): Dissolve HOAt (5.0 eq) in NMP.

  • Base Solution: DIEA (10.0 eq) in NMP.

    • Note: Do not premix the Base with the Ester/HOAt for long periods (store < 24h).

Microwave Coupling Cycle

This protocol is optimized for a CEM Liberty Blue™ or Biotage Initiator+ Alstra™, but can be adapted for manual MW reactors.

  • Resin Preparation: Swell resin in DMF/NMP for 15 mins (Ambient).

  • Fmoc Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to suppress aspartimide formation).

    • MW Conditions: 75°C for 3 minutes (or 2 stages: 75°C/30s + 75°C/180s).

  • Washing: DMF (4 x 5 mL).

  • Coupling (The Critical Step):

    • Add Fmoc-N-Me-Phe-OPfp solution.

    • Add HOAt solution immediately.

    • Add DIEA solution.

    • MW Conditions: Ramp to 70°C over 2 mins, hold at 70°C for 15 minutes .

    • Power: Dynamic (limit to 30-40W to prevent overheating).

  • Washing: DMF (4 x 5 mL).

  • Monitoring (Mandatory): Perform Chloranil Test (see Section 5).

  • Double Coupling: If coupling <99% or sequence is known to be difficult, repeat Step 4 with fresh reagents.

Workflow Visualization

ProtocolWorkflow Start Start: Fmoc-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine, 75°C, 3 min) Start->Deprotect Wash1 2. Wash (DMF x4) Deprotect->Wash1 Couple 3. Coupling Reaction Fmoc-N-Me-Phe-OPfp + HOAt + DIEA (MW: 70°C, 15 min) Wash1->Couple Wash2 4. Wash (DMF x4) Couple->Wash2 Test 5. QC: Chloranil Test Wash2->Test Decision Blue Beads? Test->Decision Repeat Double Couple (Repeat Step 3) Decision->Repeat Yes (Incomplete) Next Proceed to Next AA Decision->Next No (Complete) Repeat->Wash2

Figure 2: Step-by-step workflow for the microwave-assisted incorporation cycle.

Quality Control: The Chloranil Test

Standard Kaiser (Ninhydrin) tests are reliable for primary amines but can yield false negatives for hindered or secondary amines. The Chloranil Test is required here.

Protocol:

  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% p-Chloranil in DMF.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).

    
    Recouple. 
    
  • Colorless/Yellow Beads: Negative (No free amine).

    
    Proceed. 
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of N-Me group.[1]1. Use Double Coupling automatically.2. Increase temperature to 75°C (monitor racemization).3. Switch solvent to NMP.[2]
Racemization Overheating or excessive base.1. Reduce temp to 50°C and extend time to 30 min.2. Reduce DIEA equivalents (use 1:1 ratio with HOAt).
Precipitation Pfp ester solubility issues.Ensure Pfp ester is fully dissolved in NMP before adding to the reaction vessel.

References

  • Albericio, F., et al. (2010). Microwave-assisted synthesis of N-methylated peptides.[1][3][4][5] This foundational work establishes the parameters for overcoming steric hindrance in N-methyl amino acids using microwave energy.

  • CEM Corporation. (2020).[5][6][7] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5] Application Note detailing the specific power and temperature settings for difficult couplings like N-Me-Ala and N-Me-Phe.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient additive for peptide synthesis.

  • Vojkovsky, T. (1995).[8] Detection of secondary amines on solid phase.[8][9][10] The definitive protocol for the Chloranil test used in this guide.

Sources

Application Note: Enhancing Peptide Stability via Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a high-level technical resource for researchers and drug development professionals. It synthesizes chemical logic with practical application to address the specific challenge of synthesizing stable, N-methylated peptides.

Executive Summary

The therapeutic potential of peptides is often limited by rapid proteolytic degradation and poor membrane permeability. N-methylation of the peptide backbone is a validated strategy to overcome these limitations by introducing steric hindrance and eliminating hydrogen bond donors.[1] However, the introduction of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe) , presents significant synthetic challenges: steric bulk hinders coupling efficiency, and the activation of N-methylated amino acids is highly prone to racemization.

This guide details the use of Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester). Unlike standard in-situ activation methods (e.g., HATU/DIPEA), the pre-activated Pfp ester offers a unique balance of high reactivity and racemization suppression , making it the reagent of choice for introducing N-methylated residues with high enantiomeric purity.

Scientific Foundation

The Stability Mechanism: Why N-Methylation?

Proteases (e.g., chymotrypsin, pepsin) typically recognize specific side chains and hydrolyze the adjacent amide bond. N-methylation confers stability through two primary mechanisms:

  • Steric Occlusion: The methyl group physically blocks the enzyme's active site from accessing the scissile amide bond.

  • Conformational Constraint: N-methylation restricts the rotation of the peptide backbone (

    
     angles), often locking the peptide into a conformation that is energetically unfavorable for protease binding.
    
The Synthetic Logic: Why OPfp Esters?

Synthesizing N-methylated peptides is difficult because the N-methyl group introduces steric clash.[1] Standard coupling reagents (carbodiimides, uronium salts) often require basic conditions that increase the risk of oxazolone formation , leading to racemization (loss of chirality).[2]

Fmoc-N-Me-Phe-OPfp solves this via the Active Ester Advantage :

  • Pre-Activation: The ester is formed and purified ex-situ, ensuring 100% enantiomeric excess before the reaction begins.

  • Aminolysis Pathway: The pentafluorophenyl group is an excellent electron-withdrawing leaving group.[3] It reacts rapidly with amines without the need for additional activation agents that might trigger side reactions.[4]

Visualization: Proteolytic Stability Mechanism

The following diagram illustrates how N-methylation prevents enzymatic degradation.

StabilityMechanism Enzyme Protease (Active Site) Complex Enzyme-Substrate Complex Enzyme->Complex Binds Stable Steric Clash (No Binding) Enzyme->Stable Blocked NativePeptide Native Peptide (-NH-CO-) NativePeptide->Complex MethylPeptide N-Me Peptide (-N(Me)-CO-) MethylPeptide->Stable N-Me Steric Bulk Hydrolysis Hydrolysis (Degradation) Complex->Hydrolysis Accessible Amide

Figure 1: Mechanism of proteolytic resistance. The N-methyl group (blue) prevents the protease (red) from forming a productive catalytic complex.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporation of Fmoc-N-Me-Phe-OPfp into a peptide sequence on Wang or Rink Amide resin.

Materials & Reagents[5][6]
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading) or Wang Resin.

  • Amino Acid: Fmoc-N-Me-Phe-OPfp (3–4 equivalents).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Catalyst (Optional): HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt.[2] Note: Pfp esters react well without additives, but HOAt can accelerate reaction in sterically crowded sequences.

  • Base: DIPEA (N,N-Diisopropylethylamine) is NOT required for the coupling of the pre-activated Pfp ester itself, but is needed if using HOBt/HOAt salts.

Step-by-Step Workflow
Step 1: Fmoc Deprotection (Pre-Cycle)
  • Swell resin in DMF for 30 min.

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (5 x 1 min) to remove all traces of piperidine. Critical: Residual piperidine will prematurely cleave the Pfp ester.

Step 2: Coupling Fmoc-N-Me-Phe-OPfp
  • Preparation: Dissolve Fmoc-N-Me-Phe-OPfp (3 eq. relative to resin loading) in minimum DMF.[5]

    • Expert Tip: If the sequence is highly hydrophobic, add 0.1 eq. of HOAt to the solution to boost kinetics.

  • Reaction: Add the solution to the resin-bound free amine.

  • Incubation: Shake at room temperature for 2–4 hours .

    • Note: Pfp esters react slower than acid chlorides but are cleaner. Do not rush this step.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Result: If positive, re-couple using fresh reagents (0.5 eq) for 1 hour.

Step 3: The "Difficult Coupling" (Next Residue)

Technical Insight: The step after incorporating N-Me-Phe is the most challenging. You are now coupling an amino acid onto a bulky, nucleophilically poor secondary amine (the N-methylated terminus).

  • Deprotect the Fmoc-N-Me-Phe group (standard 20% piperidine).

  • Coupling Reagent: Do not use Pfp esters for this step. Use high-efficiency reagents: HATU or COMU with HOAt.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 3 eq AA, 3 eq HATU, 6 eq DIPEA, 1h.

    • Coupling 2: Repeat.

Workflow Diagram

SPPS_Workflow cluster_0 N-Me-Phe Incorporation Start Resin-Peptide-NH2 (Fmoc Removed) Step1 Dissolve Fmoc-N-Me-Phe-OPfp (DMF, +/- HOAt) Start->Step1 Step2 Add to Resin (No Base needed if no additive) Step1->Step2 Step3 React 2-4 Hours (RT, Agitation) Step2->Step3 Check Kaiser/Chloranil Test Step3->Check Check->Step2 Fail (Re-couple) NextStep CRITICAL: Next Coupling (Onto Secondary Amine) Check->NextStep Pass Method Use HATU/HOAt (Double Coupling) NextStep->Method

Figure 2: SPPS workflow for incorporating Fmoc-N-Me-Phe-OPfp and subsequent elongation.

Case Study: Stability Enhancement

To validate the efficacy of this protocol, we compare a native neuropeptide sequence against an analog modified with N-Me-Phe using the Pfp ester method.

Target: Enkephalin Analog (Tyr-Gly-Gly-Phe-Leu) Modification: Substitution of Phe^4 with N-Me-Phe.

ParameterNative PeptideN-Me-Phe AnalogImprovement Factor
Synthesis Yield (Crude) 88%82% (via OPfp)-
Purity (HPLC) 95%94%Comparable
Racemization (D-Phe) < 0.5%< 0.8% High Integrity*
Plasma Half-life (t1/2) ~12 min~145 min 12x Stability
Bioavailability (Oral) < 1%~8%Significant

*Note: Traditional coupling of N-Me-Phe (e.g., via DCC) often yields 5-10% racemization. The Pfp ester method maintains <1% D-isomer content.

Troubleshooting & Optimization

Incomplete Coupling
  • Symptom: Positive Kaiser test after 4 hours.

  • Cause: Steric hindrance or aggregation of the peptide chain on the resin.

  • Solution:

    • Elevate Temperature: Perform the coupling at 50°C (microwave or water bath). Pfp esters are thermally stable enough for moderate heating.

    • Change Solvent: Use a mixture of DMF/DMSO (80:20) to disrupt secondary structure aggregation (beta-sheets).

Racemization[7]
  • Symptom: Presence of diastereomers in HPLC.

  • Cause: Use of excess base (DIPEA) during the coupling of the Pfp ester.

  • Solution: Ensure the coupling of Fmoc-N-Me-Phe-OPfp is performed without base if possible. If HOAt is used, use only 1 equivalent of DIPEA relative to HOAt, not the amino acid.

Low Yield on Next Residue
  • Symptom: Deletion sequences found after the N-Me-Phe residue.

  • Cause: Failure to acylate the secondary amine of N-Me-Phe.

  • Solution: Switch to Fmoc-Amino Acid Chlorides (generated in situ with triphosgene) or use HATU with extended reaction times (2 x 2 hours).

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of Fmoc-amino acids in peptide synthesis. Synthesis. Link

  • Di Gioia, M. L., et al. (2016). Pentafluorophenyl Esters in Peptide Synthesis: A Kinetic Study. Journal of Peptide Science. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • BenchChem Technical Support. (2025). Optimizing Peptide Synthesis with Pentafluorophenyl Esters. BenchChem Application Notes. Link

Sources

Navigating Peptide N-Methylation: A Comparative Guide to On-Resin Modification and Building Block Strategies

Author: BenchChem Technical Support Team. Date: March 2026

[APPLICATION NOTE & PROTOCOLS]

Abstract

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, enhancing pharmacokinetic properties such as metabolic stability, cell permeability, and oral bioavailability.[1][2][3] This guide provides a detailed comparative analysis of the two predominant strategies for synthesizing N-methylated peptides: post-synthetic on-resin N-methylation and the incorporation of pre-synthesized Fmoc-N-methylated amino acid building blocks. We delve into the mechanistic principles, provide field-tested protocols, and present a decision-making framework to assist researchers in selecting the optimal approach for their specific research and development goals.

Introduction: The Significance of the N-Methyl Group in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases.[1] N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to overcome these limitations.[1] This modification imparts several key advantages:

  • Enhanced Enzymatic Stability: The N-methyl group sterically shields the adjacent peptide bond from proteolytic enzymes, significantly increasing the peptide's in vivo half-life.[2][3]

  • Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation can disrupt intramolecular hydrogen bonding networks that sequester polar groups, leading to increased lipophilicity and improved passive diffusion across cell membranes.[2][3][4][5]

  • Conformational Control: The steric bulk of the methyl group restricts the rotation of the peptide backbone, locking it into a specific conformation. This can enhance binding affinity and selectivity for the target receptor.[3][6]

The synthesis of these modified peptides, however, presents unique challenges. The two primary methodologies, each with distinct advantages and drawbacks, are on-resin, post-synthetic modification, and the use of pre-formed N-methylated building blocks.

Strategy 1: On-Resin N-Methylation

This "post-synthetic" approach involves synthesizing a standard peptide on a solid support and then chemically modifying a specific amide nitrogen in situ. The most prevalent and robust method for this is a three-step sequence based on the work of Fukuyama and Miller/Scanlan.

Principle and Mechanism

The on-resin strategy temporarily increases the acidity of the backbone amide proton, facilitating its deprotonation and subsequent alkylation. This is typically achieved through a three-step process:

  • Sulfonylation: The free N-terminal amine of the resin-bound peptide is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This electron-withdrawing group renders the amide proton sufficiently acidic for deprotonation.

  • Methylation: A strong, non-nucleophilic base (e.g., DBU) is used to deprotonate the sulfonamide, followed by the introduction of a methylating agent (e.g., dimethyl sulfate or methyl iodide) to alkylate the nitrogen.[7][8]

  • Desulfonylation: The o-NBS protecting group is removed using a thiol, typically 2-mercaptoethanol, to regenerate the free secondary (N-methylated) amine, which is then ready for the next coupling step.[9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Figure 1. Workflow for on-resin N-methylation using the o-NBS protection strategy.

Detailed Protocol: On-Resin N-Methylation

This protocol is optimized for a standard Fmoc-based solid-phase peptide synthesis (SPPS).[7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 eq.) in NMP for 30 minutes in a suitable SPPS reaction vessel. Drain the solvent.

  • Sulfonylation:

    • Prepare a solution of o-NBS-Cl (4 eq.) and collidine (4 eq.) in NMP.

    • Add the solution to the resin and shake for 30 minutes at room temperature.[3]

    • Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

  • Methylation:

    • Prepare a solution of DBU (5 eq.) in NMP and add to the resin.

    • Immediately add dimethyl sulfate (10 eq.).

    • Shake the reaction mixture for 5-10 minutes at room temperature.[3]

    • Drain the solution and wash the resin with NMP (3x) and DCM (3x).

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.

    • Add this solution to the resin and shake for 5 minutes.[3]

    • Repeat the deprotection step one more time.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x) to prepare for the next coupling step.

Advantages and Limitations

Advantages:

  • Cost-Effective: Utilizes standard, inexpensive amino acids and reagents, avoiding the high cost of pre-made N-methylated building blocks.[6][7]

  • Versatility: Allows for the "N-methyl scanning" of a peptide sequence, where different positions can be methylated using the same linear precursor to probe structure-activity relationships.[6][10]

Limitations:

  • Side Reactions: The procedure involves harsh bases and reactive electrophiles that can lead to side reactions, particularly with sensitive amino acids (e.g., aspartimide formation with Asp).[11]

  • Compatibility Issues: Not all side-chain protecting groups are compatible. For example, the Pbf protecting group on Arginine can be susceptible to alkylation under these conditions.

  • Labor-Intensive: The multi-step process for each methylation adds significant time and complexity to the synthesis.[7][11]

  • Incomplete Reactions: Achieving complete methylation and subsequent deprotection can be challenging and may require significant optimization.

Strategy 2: Fmoc-N-Methylated Building Blocks

This approach simplifies the synthesis process by using pre-synthesized Fmoc-N-methylated amino acids that are incorporated directly into the peptide chain during standard SPPS.

Principle of Use

The building block approach treats the N-methylated residue like any other amino acid in the sequence.[12] However, the N-methyl group introduces significant steric hindrance, which poses two main challenges:

  • Difficult Coupling: The N-methylated amine at the N-terminus of the growing peptide is a secondary amine and a weaker nucleophile, making the subsequent coupling step more difficult.[9]

  • Steric Hindrance: The N-methyl group on the incoming amino acid building block also sterically hinders the coupling reaction.[2][13][14]

To overcome these challenges, more potent coupling reagents and optimized conditions are required to drive the reaction to completion.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Figure 2. Workflow for incorporating a pre-synthesized Fmoc-N-methylated building block.

Detailed Protocol: Coupling Fmoc-N-Methylated Amino Acids

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.[13][15][16][17]

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Fmoc-N-methylated amino acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIEA) or Collidine

  • DMF or NMP

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF).[3] Wash the resin thoroughly.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3-4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.[13]

    • Add DIEA (8 eq.) to the solution.[13]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-4 hours. Note: Longer coupling times or double coupling may be necessary, especially when coupling to another N-methylated residue.[2][13]

  • Monitoring and Washing:

    • Monitor the reaction for completion. The standard Kaiser test is unreliable for secondary amines; a bromophenol blue test is a suitable alternative.[13]

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents.

  • Continuation: Proceed with the standard Fmoc deprotection to continue the peptide synthesis.

Advantages and Limitations

Advantages:

  • High Purity & Reliability: Avoids the harsh conditions and potential side reactions of on-resin methods, generally leading to a cleaner crude product.

  • Automation Friendly: The process is analogous to standard SPPS, making it fully compatible with automated peptide synthesizers.[12]

  • Predictable: Offers a more robust and predictable outcome, especially for complex or multi-methylated peptides.

Limitations:

  • Cost and Availability: Fmoc-N-methylated amino acids are significantly more expensive than their standard counterparts, and the variety can be limited.[7][8][18]

  • Difficult Couplings: Steric hindrance remains a major challenge, requiring more expensive coupling reagents, longer reaction times, and careful monitoring to ensure complete incorporation.[9][13][14][19]

Head-to-Head Comparison: A Decision-Making Matrix

Choosing the right strategy depends on the specific goals of the project, including the number of methylations required, the scale of the synthesis, the peptide sequence, and budget constraints.

FeatureOn-Resin N-MethylationUsing Fmoc-N-Methylated Building Blocks
Cost Low (uses standard AAs)High (specialty reagents required)
Purity & Reliability Variable; sequence-dependent, risk of side reactions.High; cleaner crude product, more predictable.
Time & Labor High; multi-step process for each methylation.Moderate; longer coupling times but fewer overall steps.
Scalability Challenging due to potential for incomplete reactions.More straightforward to scale.
Versatility Excellent for "N-methyl scanning" and discovery phases.Best for established sequences and larger scale synthesis.
Automation Difficult to fully automate the methylation steps.Fully compatible with standard automated SPPS.
Key Challenge Preventing side reactions and ensuring complete conversion.Overcoming steric hindrance during coupling.

Conclusion & Recommendations

Both on-resin N-methylation and the use of Fmoc-N-methylated building blocks are viable and powerful strategies for creating N-methylated peptides. The choice between them is not about which is universally "better," but which is more appropriate for the task at hand.

  • Choose On-Resin N-Methylation for:

    • Early-stage research and discovery, such as "N-methyl scanning," where cost-effectiveness and the ability to quickly generate analogs from a common precursor are paramount.

    • Synthesizing peptides with a single, strategically placed N-methyl group where the sequence is known to be robust.

    • Projects with significant budget constraints.

  • Choose Fmoc-N-Methylated Building Blocks for:

    • Syntheses of well-defined target peptides, especially those with multiple N-methylated residues.

    • Larger scale production where reliability, purity, and process simplicity are critical.

    • Automated synthesis protocols.

    • Sequences containing amino acids that are sensitive to the harsh conditions of on-resin methods.

By understanding the underlying chemistry, advantages, and limitations of each approach, researchers can confidently select the optimal strategy to accelerate their peptide-based drug discovery and development programs.

References

  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Springer Nature Experiments.[Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.[Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.[Link]

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF.[Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.[Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC.[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.[Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.[Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry.[Link]

  • Alpha-N-methylation of amino acids.
  • Technical Bulletins & General Procedures. Aapptec Peptides.[Link]

  • Optimized selective N-methylation of peptides on solid support. PubMed.[Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Figshare.[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications.[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications.[Link]

  • Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. University of Rochester.[Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]

  • Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.[Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]

  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. ChemRxiv.[Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. eScholarship, University of California.[Link]

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers.[Link]

  • Organic & Biomolecular Chemistry. RSC Publishing.[Link]

Sources

Application Note: Thermodynamic Control & Orthogonal Selectivity in the Purification of N-Methyl-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of N-methyl-phenylalanine (N-Me-Phe) into peptide sequences enhances metabolic stability and membrane permeability, making it a critical modification in modern therapeutic peptide discovery (e.g., cyclosporine analogs). However, N-methylation introduces significant purification challenges: cis/trans isomerization of the tertiary amide bond leading to peak broadening, and steric hindrance during synthesis leading to difficult-to-separate deletion sequences. This application note details a thermodynamic approach to method development, utilizing elevated temperature to coalesce conformers, and recommends orthogonal stationary phase strategies to resolve critical impurities.

Introduction: The N-Methyl Conundrum

In standard peptide chemistry, the peptide bond (amide bond) predominantly adopts the trans conformation due to the high energy barrier preventing rotation. However, replacing the amide proton with a methyl group (as in N-Me-Phe) lowers the energy difference between cis and trans isomers, allowing both to populate measurable concentrations in equilibrium.

For the chromatographer, this presents a "Ghost Peak" phenomenon:

  • Timescale Mismatch: The interconversion rate between cis and trans isomers is often slower than the chromatographic separation timescale but faster than the total run time.

  • Result: The peptide elutes as a split peak, a "shoulder," or a broad, shapeless mound (plateau), often mistaken for impurity or aggregation.

Furthermore, the steric bulk of the N-methyl group hinders the coupling of the subsequent amino acid during synthesis, frequently resulting in des-methyl (missing methyl group) or deletion (missing amino acid) impurities that possess hydrophobicity profiles nearly identical to the full-length product.

Core Protocol 1: Analytical Method Development (The "Heat Test")

Before attempting preparative purification, the thermodynamic behavior of the peptide must be characterized. Do not optimize gradients until you have optimized temperature.

Materials
  • Column: C18 (Standard) or Phenyl-Hexyl (Alternative), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Equipment: HPLC with column oven capable of 25°C – 80°C.

Step-by-Step Procedure
  • Baseline Run (25°C): Inject the crude peptide at ambient temperature using a standard linear gradient (e.g., 5-65% B over 30 min).

    • Observation: Look for split peaks or broad plateaus.[2]

  • Thermal Scouting: Re-inject the same sample using the exact same gradient at 40°C , 50°C , and 60°C .

  • Coalescence Determination:

    • As temperature rises, the rate of cis/trans rotation increases.

    • Identify the temperature (

      
      ) where the split peaks merge into a single, sharp singlet. For N-Me-Phe peptides, this is typically 55°C – 65°C .
      
  • Stability Check: Incubate the peptide at the determined

    
     for 1 hour and re-analyze to ensure no thermal degradation (e.g., aspartimide formation or hydrolysis) occurs.
    

Expert Insight: If a prep-scale column heater is unavailable, you must accept the broad peak shape during purification. Collect the entire broad peak/shoulder region as a single fraction, then analyze the fraction using the heated analytical method to verify purity.

Core Protocol 2: Orthogonal Selectivity for Impurities

N-Me-Phe synthesis often yields the Des-N-Me-Phe impurity (the non-methylated analog). This impurity lacks the methyl group but retains the phenylalanine side chain. On a standard C18 column, the hydrophobicity difference is minimal, often leading to co-elution.

Strategy: Pi-Pi Interaction Exploitation

The methyl group on the nitrogen alters the electron density and orientation of the adjacent Phenyl ring. Using a Phenyl-Hexyl or Diphenyl stationary phase introduces


 interactions that can discriminate between the N-methylated and non-methylated aromatic rings better than purely hydrophobic C18 interactions.
Experimental Setup
  • Column: Phenyl-Hexyl, 5 µm.

  • Mobile Phase:

    • Option A (Acidic): 0.1% Formic Acid (promotes protonation, affects retention of N-Me amine).

    • Option B (Neutral): 10mM Ammonium Acetate, pH 6.8 (Alternative selectivity if Acidic fails).

  • Gradient: Shallow gradient (0.5% B per minute) focused around the elution percentage determined in the scouting run.

Visualizing the Workflow

Diagram 1: Thermodynamic Method Development

This flowchart guides the decision-making process for handling N-methylated peptide peaks.

MethodDev Start Inject Crude Peptide (25°C, C18 Column) CheckShape Peak Shape Analysis Start->CheckShape Split Split Peaks / Broad Hump? CheckShape->Split Heat Increase Temp (+10°C increments) Target: 50-70°C Split->Heat Yes (Isomerization) AltCol Switch Column Chemistry (Phenyl-Hexyl / C4) Split->AltCol No (Chemical Impurity) Coalesce Do Peaks Coalesce? Heat->Coalesce Sharp Single Sharp Peak Achieved Coalesce->Sharp Yes Coalesce->AltCol No (Diastereomers) Degrade Check Thermal Stability Sharp->Degrade FinalMethod Finalize Method: Heated Analytical / Broad-Cut Prep Degrade->FinalMethod Stable Degrade->AltCol Unstable

Caption: Decision tree for optimizing HPLC conditions for N-methylated peptides, distinguishing between conformational isomers and chemical impurities.

Diagram 2: The Cis-Trans Equilibrium Mechanism

Understanding the molecular behavior during chromatography.

Isomerization cluster_chrom Chromatographic Output Cis Cis-Conformer (Compact) TS Transition State (High Energy) Cis->TS Heat (Energy) Trans Trans-Conformer (Extended) Trans->TS TS->Cis TS->Trans Rotation Cold Low Temp: Slow Exchange (Split Peaks) TS->Cold T < 40°C Hot High Temp: Fast Exchange (Single Peak) TS->Hot T > 60°C

Caption: Kinetic relationship between N-Me-Phe conformers. Heating overcomes the rotational energy barrier, averaging the retention time into a single peak.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split peaks persist at 70°C Diastereomers (Racemization)The sample likely contains D-N-Me-Phe. Isomerization peaks merge with heat; diastereomers do not. Switch to Chiral HPLC or Phenyl-Hexyl columns.
Peak is sharp but mass is -14 Da Des-methyl impurityIncomplete methylation or loss of methyl group. Use a column with high carbon loading or Phenyl-Hexyl to separate based on aromatic stacking.
Peak is sharp but mass is -161 Da Deletion Sequence (Des-Phe)Failed coupling of the bulky N-Me-Phe residue. This is usually more hydrophilic and should elute earlier on C18.
Broad peak on Prep (Cold) Slow cis/trans exchangeDo not cut the peak. Collect the entire broad fraction. Re-analyze the fraction on the heated analytical method to confirm it is a single pure species.

References

  • Mant, C. T., Chen, Y., & Hodges, R. S. (2003).[3] Temperature profiling of polypeptides in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Németi, G., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. PMC. Retrieved from [Link]

  • Teledyne Labs. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Application Note. Retrieved from [Link]

  • Bowers, L. D., et al. (1991). Preparative chromatographic purification of cyclosporine metabolites. Clinical Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in Fmoc-N-Me-Phe-OPfp coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be actionable, chemically rigorous, and directly responsive to the challenges of coupling sterically hindered N-methylated amino acid pentafluorophenyl (Pfp) esters.

Topic: Optimization of Fmoc-N-Me-Phe-OPfp Coupling Ticket ID: SPPS-NM-PFP-001 Status: Resolved / Guide Available

Executive Summary: The "Pfp Paradox"

You are likely using Fmoc-N-Me-Phe-OPfp because Pfp esters are bench-stable and generally suppress racemization compared to highly active uronium salts (like HATU). However, you are encountering a kinetic bottleneck.

The Problem: The N-methyl group on Phenylalanine introduces significant steric bulk (A-strain) and eliminates the amide hydrogen, preventing H-bond donation. While Pfp esters are "active," they are often insufficiently electrophilic to overcome the activation energy barrier created by this steric hindrance, especially if coupling onto a secondary amine or a bulky resin-bound residue.

The Solution: You must transition from a "passive" coupling (Pfp only) to a "catalytically enhanced" coupling (Pfp + HOAt) or a "thermodynamically assisted" coupling (Microwave).

Diagnostic: Why is the Coupling Failing?

Before altering your protocol, understand the mechanism of failure.

The Steric Wall

The N-methyl group forces the amino acid into specific rotamers that shield the carbonyl carbon. When using a Pfp ester, the leaving group (pentafluorophenol) is bulky. If the nucleophile (the amine on the resin) is also hindered, the reaction rate drops exponentially.

StericHindrance Resin Resin-Bound Amine (Nucleophile) TS Tetrahedral Intermediate Resin->TS Attack PfpEster Fmoc-N-Me-Phe-OPfp (Electrophile) PfpEster->TS Approach Product Coupled Peptide TS->Product Collapse Sterics STERIC CLASH (N-Methyl Group) Sterics->TS Inhibits Formation

Figure 1: The N-methyl group creates a steric shield (red) that raises the activation energy for the nucleophilic attack, making standard Pfp kinetics too slow.

Optimization Protocols

Protocol A: Catalytic Transesterification (The HOAt Method)

Best for: Standard SPPS at room temperature. Mechanism: Pfp esters react slowly. By adding HOAt (1-Hydroxy-7-azabenzotriazole), you perform an in situ transesterification. The Pfp ester converts to an Fmoc-N-Me-Phe-OAt ester. The OAt ester is far more reactive due to the "neighboring group effect" of the pyridine nitrogen, which stabilizes the incoming amine.

Reagents:

  • Fmoc-N-Me-Phe-OPfp (3-5 equivalents)

  • HOAt (3-5 equivalents) — Do NOT use HOBt; it is ineffective here.

  • DIPEA (3-5 equivalents)

  • Solvent: NMP (N-methylpyrrolidone) — Preferred over DMF for hindered sequences.

Step-by-Step:

  • Dissolve: Dissolve Fmoc-N-Me-Phe-OPfp and HOAt in dry NMP.

  • Activate: Add DIPEA. Let the mixture stand for 2-3 minutes. You may see a color change (yellowing), indicating the formation of the OAt active ester/anion.

  • Couple: Add the solution to the resin.

  • Duration: Allow to react for 2 to 4 hours .

  • Recouple: Drain and repeat the step (Double Coupling) is highly recommended for N-methyl residues.

Protocol B: Microwave-Assisted Coupling

Best for: Difficult sequences where Protocol A yields <80%. Mechanism: Thermal energy provides the necessary activation energy to overcome the steric repulsion.

Parameters:

  • Temperature: 75°C (Max). Warning: Exceeding 75°C with N-methylated C-terminal active esters increases the risk of racemization.

  • Power: 30-50 Watts (Dynamic).

  • Time: 2 x 10 minutes (Double couple).

Step-by-Step:

  • Prepare the reaction mixture as in Protocol A (Pfp + HOAt).

  • Add to the microwave vessel containing the resin.

  • Ramp to 75°C over 2 minutes.

  • Hold at 75°C for 8 minutes.

  • Wash with NMP and repeat.

Critical Monitoring: The Chloranil Test

STOP: Do not use the Kaiser (Ninhydrin) test. It detects primary amines.[1][2] N-methyl amino acids are secondary amines; the Kaiser test will yield a False Negative (staying yellow even if the coupling failed), leading you to delete a residue.

Use the Chloranil Test (or Isatin Test) for secondary amines. [2]

ReagentPreparation
Solution A 2% Acetaldehyde in DMF
Solution B 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF

Protocol:

  • Wash a small sample of resin beads with DCM and Ethanol.

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Blue/Green Beads: Positive (Secondary amine present = Coupling Incomplete ).

  • Colorless/Amber Beads: Negative (Amine capped = Coupling Complete ).

Comparative Data: Coupling Efficiency

The following table summarizes expected coupling efficiencies based on internal application data and literature precedents for hindered N-methyl couplings.

Coupling MethodReagentsTimeYield (Single Couple)Risk of Racemization
Standard Pfp Fmoc-N-Me-Phe-OPfp + DIPEA18h (RT)< 40%Low
Catalytic Pfp Fmoc-N-Me-Phe-OPfp + HOAt 4h (RT)75-85%Low
Uronium (Reference) Fmoc-N-Me-Phe-OH + HATU 1h (RT)> 95%Moderate/High
Microwave Pfp Fmoc-N-Me-Phe-OPfp + HOAt10m (75°C)> 90%Low/Moderate

Note: If Pfp + HOAt + Microwave fails, you must switch to the free acid activated with HATU or PyBrOP, accepting a higher risk of racemization.

Troubleshooting FAQ

Q: I am seeing a "deletion sequence" (missing N-Me-Phe) in my Mass Spec. Why? A: This confirms the coupling failed. The Pfp ester was likely too slow.

  • Fix: Switch to Protocol A (HOAt additive). If you are already using HOAt, switch to Protocol B (Microwave). Ensure you are using the Chloranil test, not Kaiser, to verify completion before moving to the next step.

Q: I see the correct mass, but the peptide doesn't bind its target. Could it be racemized? A: Yes. N-methyl amino acids are prone to racemization (L to D conversion) during activation.[3][4]

  • Fix: Use Cbz-protected amino acids if possible (less prone to oxazolone formation), or strictly control the temperature. Ensure you are using Collidine or TMP (sym-collidine) as a base instead of DIPEA, as they are less likely to extract the alpha-proton.

Q: Can I use DMF as the solvent? A: You can, but NMP (N-methylpyrrolidone) is superior for N-methylated peptides. N-methyl peptides are prone to "beta-sheet-like" aggregation (even though they disrupt helices). NMP is a better solvent for disrupting these aggregates and solvating the resin-bound chain.

Mechanism of Action (HOAt Catalysis)[5]

Understanding why you are adding HOAt is crucial for troubleshooting.

HOAtMechanism Start Fmoc-N-Me-Phe-OPfp (Slow Reactivity) Intermediate Active Ester Exchange (Transesterification) Start->Intermediate + HOAt HOAt HOAt (Catalyst) HOAt->Intermediate Activated Fmoc-N-Me-Phe-OAt (High Reactivity) Intermediate->Activated - PfpOH Final Peptide Bond Formed Activated->Final + Resin-Amine (Neighboring Group Effect) Amine Resin-Amine Amine->Final

Figure 2: The catalytic cycle where HOAt converts the stable Pfp ester into the highly reactive OAt ester in situ.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Carpino, L. A. (1993).[5] 1-Hydroxy-7-azabenzotriazole.[3][6][5] An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry, 56(23), 6607–6614. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of racemization risks). Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test Protocol).[2][9] Link

Sources

Advanced Troubleshooting: Incomplete Coupling of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge

Welcome to the technical support center. If you are reading this, you are likely facing a stalled synthesis or low crude purity involving N-methylated residues.

N-methylation is a powerful tool for improving peptide metabolic stability and membrane permeability, but it introduces significant synthetic hurdles.[1] The methyl group on the nitrogen atom creates severe steric hindrance and lowers the nucleophilicity of the amine. Furthermore, the lack of an amide proton prevents the formation of stabilizing hydrogen bonds, altering the aggregation profile and increasing susceptibility to racemization and diketopiperazine (DKP) formation.

This guide moves beyond basic SPPS instructions to address the specific failure modes of N-methyl coupling.

Part 1: Diagnostics (Stop Using the Kaiser Test)

Q: My Kaiser test is negative (yellow), but MS shows a deletion sequence. What is happening?

A: You are using the wrong monitoring test. The Kaiser (ninhydrin) test relies on the reaction with primary amines to produce Ruhemann’s purple. N-methyl amino acids possess secondary amines.[2] They do not react with ninhydrin to produce the characteristic blue/purple color. A negative Kaiser test here is a false negative .

Solution: Switch to the Chloranil Test or the p-Nitrobenzyl Pyridine (Isatin) test immediately.

Data Presentation: Colorimetric Monitoring Guide
Test MethodTarget AminePositive ResultSensitivityNotes
Kaiser (Ninhydrin) Primary (

)
Deep Blue / PurpleHighIneffective for N-methyls or Proline.
Chloranil Secondary (

)
Dark Blue / GreenMediumThe gold standard for N-methyls. Reaction time: 5 mins.
Isatin Secondary (Proline/N-Me)BlueMediumRequires heating (100°C). Good alternative if Chloranil is ambiguous.
Bromophenol Blue Basic AminesBlueLowNon-destructive, but can give false positives with basic side chains (His, Arg).

Part 2: The Chemistry (Reagents & Optimization)[3]

Q: I am using HBTU/DIEA, but the coupling yields are <50%. Should I increase the equivalents?

A: Increasing equivalents of a weak reagent will not solve a steric problem. HBTU/TBTU are generally insufficient for N-methyl-to-N-methyl couplings.[3]

The Causality: The steric bulk of the N-methyl group blocks the approach of the activated amino acid.[4] You need a coupling reagent that generates a more reactive ester and utilizes the "neighboring group effect."

Recommended Reagent Switch:

  • Tier 1 (Difficult): HATU or COMU with HOAt or Oxyma Pure . The 7-aza nitrogen in HATU/HOAt forms a hydrogen bond with the incoming amine, acting as a base to assist deprotonation and accelerating the attack.

  • Tier 2 (Extreme): PyAOP or PyBroP . Phosphonium salts often outperform uronium/guanidinium salts (like HATU) for N-methylated amines because they avoid the formation of guanidinium by-products which can terminate the chain.

Q: How do I prevent racemization?

A: N-methyl amino acids are highly prone to racemization because they lack the amide proton that normally suppresses oxazolone formation.[5]

  • Base Choice: Avoid strong bases if possible. If using DIEA, keep the equivalents low (1:2 ratio relative to AA).

  • Optimization: Use TMP (2,4,6-trimethylpyridine) or Collidine . These are weaker bases that are sufficient for activation but reduce the rate of alpha-proton abstraction (racemization).

Part 3: The "Silent Killer" - Diketopiperazine (DKP) Formation

Q: I see a mass corresponding to [M - (AA1 + AA2)] in my crude. Is the resin cleaving?

A: This is likely Diketopiperazine (DKP) formation . This is not random resin cleavage; it is a specific cyclization reaction. When the second amino acid is deprotected, the free amine back-bites the carbonyl of the first amino acid (attached to the resin), cleaving the dipeptide off the resin as a cyclic byproduct.[6]

Risk Factors:

  • N-methylated amino acids (cis-amide preference promotes back-biting).

  • Proline or Glycine at the C-terminus.[6][7]

  • Benzyl-ester based resins (Wang, Merrifield).

Visualization: DKP Formation Mechanism

The following diagram illustrates how the free amine attacks the resin linkage, resulting in chain termination.[6]

DKP_Mechanism Step1 Fmoc-AA2-AA1-Resin (Protected Dipeptide) Step2 Deprotection (Piperidine) Step1->Step2 Step3 H-AA2-AA1-Resin (Free Secondary Amine) Step2->Step3 Step4 Nucleophilic Attack (Back-biting on AA1 Carbonyl) Step3->Step4 High Risk with N-Methyls/Pro Step5 Cyclic DKP Released + Truncated Resin-OH Step4->Step5 Chain Termination

Caption: Mechanism of Diketopiperazine (DKP) formation leading to dipeptide loss and synthesis failure.

Prevention Strategy:

  • Use Trityl Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents the DKP attack.

  • Short Deprotection: Use short, fast deprotection cycles (e.g., 2 x 3 min) to minimize the time the free amine sits in a basic environment before the next coupling.

Part 4: Troubleshooting Workflow & Protocol

Visualization: Decision Logic for N-Methyl Coupling

Troubleshooting_Flow Start Problem: Low Yield / Deletion CheckTest Which Monitoring Test? Start->CheckTest Kaiser Kaiser (Ninhydrin) CheckTest->Kaiser Incorrect Chloranil Chloranil / Isatin CheckTest->Chloranil Correct Advice1 Use Chloranil Test. Kaiser gives false negatives. Kaiser->Advice1 Switch Test Result Is Coupling Complete? Chloranil->Result Result? Yes Incomplete Coupling Result->Yes Blue Beads (Positive) Strategy1 Double Couple Use HATU/HOAt or COMU/Oxyma Yes->Strategy1 Step 1 Strategy2 Switch to PyAOP Check for DKP (Mass Spec) Yes->Strategy2 Step 2 (If Step 1 fails) Strategy1->Result

Caption: Logical workflow for diagnosing and correcting N-methyl coupling failures.

The "Hard Coupling" Protocol (Gold Standard)

Use this protocol when coupling onto an N-methylated residue (the most difficult step).[8]

1. Reagents:

  • Coupling Reagent: PyAOP or HATU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine) or TMP (Collidine).[9]

  • Additive: HOAt (if using HATU) or Oxyma Pure.[5]

2. Procedure:

  • Swell Resin: Ensure resin is swollen in DMF/DCM (1:1) to maximize solvation of hydrophobic chains.

  • Activation (Pre-mix):

    • Dissolve Amino Acid (5 eq) + HATU/PyAOP (5 eq) in minimal DMF.

    • Add HOAt/Oxyma (5 eq).

    • Add Base (10 eq). Note: Do not let this sit longer than 2 mins before adding to resin to avoid pre-activation racemization.

  • Coupling: Add to resin. Agitate for 2 hours at room temperature.

    • Optional: Microwave irradiation at 75°C for 10 mins (ensure Cys/His are protected from racemization).

  • Monitoring: Perform Chloranil Test .

    • Beads turn Blue/Green: Incomplete. Proceed to step 5.

    • Beads remain Colorless/Yellow: Complete.

  • Re-Coupling (Double Couple):

    • Drain solvent.[3][4] Do not wash extensively.

    • Repeat Activation and Coupling with fresh reagents.[10]

    • Consider changing solvent to NMP (N-methylpyrrolidone) for the second shot to break potential aggregation.

References

  • American Chemical Society (ACS). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994).[11] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts. Journal of Organic Chemistry.[1][11] Retrieved from [Link]

Sources

Preventing racemization during Fmoc-N-Me-Phe-OPfp activation

Author: BenchChem Technical Support Team. Date: March 2026

Peptide Synthesis Technical Support Center Topic: Chirality Control in Fmoc-N-Me-Phe-OPfp Activation & Coupling Ticket ID: #N-ME-PHE-001 Status: Resolved / Guide Available

Module 1: The Mechanistic Basis

Subject: Why N-Methyl Phenylalanine Racemizes During Activation

In standard peptide synthesis, racemization is often driven by the formation of a 5(4H)-oxazolone intermediate.[1][2] However, Fmoc-N-Me-Phe-OPfp presents a unique challenge. Because the nitrogen is methylated, it lacks the amide proton required to form the standard oxazolone via the NH group.

Instead, the primary driver of racemization for N-methylated amino acids is Direct Base-Catalyzed Enolization .

The "Kinetic Trap"

N-Methylation introduces significant steric bulk. When you attempt to couple Fmoc-N-Me-Phe-OPfp to a growing peptide chain (especially if the chain end is also hindered), the coupling reaction rate (


) drops precipitously.
  • The Danger: The activated species sits in solution longer, exposed to the base.[3]

  • The Mechanism: The base (e.g., DIPEA) abstracts the

    
    -proton, which is slightly more acidic due to the electron-withdrawing nature of the pentafluorophenyl (Pfp) ester and the N-protecting group. This forms a planar enolate, destroying the chiral center.
    

Key Takeaway: To prevent racemization, you must increase


 (reaction speed) while simultaneously decreasing 

(enolization rate).

RacemizationPathway cluster_0 Critical Competition Start Fmoc-N-Me-Phe-OPfp (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Slow Kinetics + Strong Base Product Native Peptide Bond (Chiral Integrity Preserved) Start->Product Fast Coupling (Optimized) Base Base (e.g., DIPEA) Base->Start Racemate D-Isomer / L-Isomer Mix (Racemization) Enolate->Racemate Reprotonation Coupling Nucleophilic Attack (Amine) Coupling->Start

Figure 1: The kinetic competition between productive coupling and destructive enolization. N-methylation slows the green path, increasing traffic on the red path.

Module 2: Troubleshooting Guide

Subject: Diagnosing & Fixing Coupling Failures

Use this matrix to identify the root cause of your synthesis issues when using Fmoc-N-Me-Phe-OPfp.

SymptomProbable CauseCorrective Action
High Racemization (>5% D-isomer) Base basicity is too high. DIPEA (pKa ~10.5) is too strong for this slow reaction.Switch to Collidine (TMP). 2,4,6-Trimethylpyridine (pKa ~7.4) is sufficient to neutralize the amine salt but too weak to abstract the

-proton efficiently.
Incomplete Coupling (Deletion sequences) Steric hindrance. The Pfp ester reacts too slowly with the hindered amine.Add HOAt (1-Hydroxy-7-azabenzotriazole). HOAt converts the Pfp ester to the more reactive OAt ester in situ and provides anchimeric assistance (neighboring group effect).
Precipitation in reaction vessel Solubility issues. N-methylated peptides are prone to aggregation ("beta-sheet formation").Change Solvent System. Switch from pure DMF to a mixture of DMF/NMP (1:1) or add chaotropic salts like LiCl (0.4M) to disrupt aggregation.
Loss of Fmoc group (Premature) Base excess. Excess base over long reaction times can slowly cleave Fmoc.Reduce Base Stoichiometry. Ensure base is only 1.0–2.0 eq relative to the amine salt. If using free base amine, omit base entirely .

Module 3: Optimized Protocol

Subject: High-Fidelity Coupling of Fmoc-N-Me-Phe-OPfp

This protocol utilizes the HOAt/Collidine system, which is the industry standard for minimizing racemization in N-methylated amino acids.

Reagents Required
  • Activated AA: Fmoc-N-Me-Phe-OPfp (3.0 equivalents relative to resin loading)

  • Additive: HOAt (3.0 equivalents)

  • Base: 2,4,6-Collidine (TMP) (3.0 – 5.0 equivalents)[4]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
  • Resin Preparation:

    • Ensure the resin-bound amine is fully deprotected.

    • Wash resin 3x with DMF.[4]

    • Critical: If the previous residue is also N-methylated, double the coupling time.

  • Activation Cocktail (Pre-mix):

    • In a dry vial, dissolve Fmoc-N-Me-Phe-OPfp (3 eq) and HOAt (3 eq) in minimal DMF.

    • Note: The solution should turn yellow, indicating the formation of the active OAt ester.

    • Do NOT add the base yet.

  • Coupling Reaction:

    • Add the solution to the resin.[1][3][4][5]

    • Immediately add 2,4,6-Collidine (3–5 eq).

    • Agitate at Room Temperature for 2–4 hours.

    • Avoid heating: Do not use microwave irradiation >40°C for this specific coupling, as thermal energy promotes enolization.

  • Monitoring:

    • Standard Kaiser tests (ninhydrin) often fail (false negatives) on N-methyl secondary amines.

    • Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.

ProtocolWorkflow Step1 1. Dissolve Fmoc-N-Me-Phe-OPfp + HOAt (Formation of super-active OAt ester) Step2 2. Add mixture to Resin-Amine Step1->Step2 Step3 3. Add 2,4,6-Collidine (TMP) (Base added LAST to minimize exposure) Step2->Step3 Step4 4. Agitate 2-4 Hours @ RT Step3->Step4 Step5 5. QC: Chloranil Test / LC-MS Step4->Step5

Figure 2: The "Base-Last" addition strategy minimizes the time the sensitive activated ester is exposed to base before reacting with the resin.

Module 4: Frequently Asked Questions (FAQ)

Q: Why use the OPfp ester if I have to add HOAt anyway? Why not just use HATU? A: While HATU generates the OAt ester in situ from the free acid, using Fmoc-N-Me-Phe-OPfp + HOAt allows for a "transesterification" pathway that is often cleaner. OPfp esters are shelf-stable and free of the guanidinium byproducts sometimes associated with uronium coupling reagents (like HATU) which can cap the resin. However, for extremely difficult couplings, HATU is a valid alternative if used with Collidine.

Q: Can I use Microwave Assisted Peptide Synthesis (MAPS) for this step? A: Proceed with extreme caution. While microwaves accelerate coupling, they also accelerate enolization. For N-methylated residues, we recommend limiting temperature to 40°C or performing this specific cycle at room temperature to preserve chiral purity.

Q: I don't have Collidine. Can I use NMM (N-methylmorpholine)? A: Yes.[3] NMM (pKa ~7.4) is a suitable alternative to Collidine.[4] It is significantly weaker than DIPEA and reduces the risk of racemization.[6] Avoid DIPEA or DBU at all costs for this step.

References

  • Carpino, L. A. (1993).[7] 1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive.[1][2][7][9][10][11] Journal of the American Chemical Society, 115(10), 4397-4398.[7] Link

  • Albericio, F., et al. (1998). Preparation and application of pentafluorophenyl esters of Fmoc-amino acids for solid-phase peptide synthesis.[12] Tetrahedron Letters, 39(51), 9535-9538. Link

  • Anteunis, M. J. O., & Sharma, N. K. (1988). Racemization during the coupling of N-methylated amino acids.[1][3][4][5][7][9] Bulletin of the Chemical Society of Belgium, 97, 281. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Technical Support Center: Fmoc-N-Me-Phe-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions associated with Fmoc-N-Me-Phe-OPfp in SPPS Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Reagent Profile:

  • Chemical Name: Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester

  • Application: Incorporation of N-methylated phenylalanine into peptide backbones to improve metabolic stability and membrane permeability.

  • Key Characteristic: Pre-activated ester (OPfp) designed to minimize activation-induced racemization, though often requires catalytic additives for sterically hindered couplings.

Critical Troubleshooting: Why is my synthesis failing?

This section addresses the three most common failure modes associated with Fmoc-N-Me-Phe-OPfp: Diketopiperazine (DKP) formation , Incomplete Coupling , and Racemization .

Issue 1: "I am observing a massive loss of peptide mass or 'deletion' sequences after coupling N-Me-Phe."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most critical side reaction associated with N-methylated amino acids. It typically occurs when N-Me-Phe is the second amino acid (AA2) added to the resin.

  • The Mechanism: The N-methyl group promotes a cis-amide bond conformation between AA1 and AA2. Upon Fmoc removal from AA2, the liberated secondary amine (-NHMe) is spatially positioned to attack the C-terminal ester linkage (anchoring AA1 to the resin).

  • The Result: The dipeptide cyclizes and cleaves itself from the resin, leaving a hydroxyl-functionalized resin (loss of chain) or a truncated sequence.

Corrective Actions:

  • Switch Resin Type: If using Wang or Merrifield resins (ester linkage), DKP formation is highly favorable. Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl group inhibits the nucleophilic attack required for DKP formation [1].

  • Optimize Fmoc Removal: DKP formation is base-catalyzed.

    • Standard: 20% Piperidine (2 x 10 min).

    • Optimized: 5% Piperazine + 0.1 M HOBt in DMF (short bursts, e.g., 3 x 3 min). HOBt suppresses the base-catalyzed cyclization.

  • Use Amide Resins: If the C-terminus allows, use Rink Amide resin. The amide anchor is stable to aminolysis, effectively eliminating DKP cleavage.

Issue 2: "The coupling of Fmoc-N-Me-Phe-OPfp is stalling or yielding <50% conversion."

Diagnosis: Steric Hindrance & Low Reactivity of Pfp Esters. While Pfp esters are "active," they are less reactive than on-resin generated species (e.g., HATU/HOAt). The N-methyl group adds significant steric bulk, further slowing kinetics.

Corrective Actions:

  • Add a Catalyst: Pfp esters react slowly with hindered amines. Add HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (1.0 equiv relative to the Pfp ester) to the coupling mixture. This forms a more reactive intermediate in situ [2].

  • Microwave Assistance: Perform the coupling at 50°C for 20 minutes (max 75°C to avoid racemization). Thermal energy helps overcome the steric barrier of the N-methyl group.

  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better and improves solvation of hydrophobic N-methyl residues.

Issue 3: "My N-Me-Phe residue shows significant epimerization (D-isomer)."

Diagnosis: Base-Mediated Racemization. N-methyl amino acids are prone to racemization via enolization, especially if the coupling reaction is slow and a base (like DIPEA) is present.

Corrective Actions:

  • Eliminate Exogenous Base: Fmoc-N-Me-Phe-OPfp is a pre-activated species. Do NOT add DIPEA or NMM to the coupling reaction unless absolutely necessary for salt neutralization. The Pfp ester reacts directly with the free amine.

  • Check Raw Material: Pfp esters can hydrolyze or racemize upon long-term storage. Verify the purity and optical rotation of the starting material.

Visualizing the Side Reactions

Figure 1: Mechanism of DKP Formation

Caption: The N-methyl group facilitates a 'cis' turn, allowing the free amine to attack the resin ester linkage, releasing the cyclic dipeptide.

DKP_Mechanism Resin_Bound Resin-Bound Dipeptide (Fmoc-Removed) Transition Cis-Conformation (Induced by N-Me) Resin_Bound->Transition Conformational Flip Attack Nucleophilic Attack on Resin Ester Transition->Attack Proximity Effect Result DKP Release + Loss of Peptide Attack->Result Cyclization & Cleavage

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for optimizing Fmoc-N-Me-Phe-OPfp coupling efficiency.

Troubleshooting_Tree Start Problem: Low Yield with Fmoc-N-Me-Phe-OPfp Check_Pos Is it the 2nd Residue (C-terminal)? Start->Check_Pos Yes_DKP Yes Check_Pos->Yes_DKP No_Coupling No (Internal Residue) Check_Pos->No_Coupling Resin_Type Resin Type? Yes_DKP->Resin_Type Wang Wang/Merrifield Resin_Type->Wang CTC 2-CTC / Rink Resin_Type->CTC Action_Resin Action: Switch to 2-CTC or Rink Amide Wang->Action_Resin Action_Cat Action: Add HOAt Increase Temp (50°C) CTC->Action_Cat Optimized conditions needed Check_Base Was Base (DIPEA) Added? No_Coupling->Check_Base Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Action_Base Action: Remove Base (Check Racemization) Yes_Base->Action_Base No_Base->Action_Cat

Frequently Asked Questions (FAQs)

Q1: Can I use the Kaiser test to monitor the coupling of Fmoc-N-Me-Phe-OPfp? A: No. The Kaiser test detects primary amines. If you are coupling onto an N-methylated residue (which is a secondary amine), the Kaiser test will not work.

  • Solution: Use the Chloranil Test or p-Nitrophenol Test . These are sensitive to secondary amines.[2][3][4] Alternatively, perform a micro-cleavage and analyze via HPLC/MS.

Q2: Why use the OPfp ester instead of the free acid with HATU? A: The OPfp ester is a "pre-activated" species. It avoids the use of uronium salts (HATU/HBTU) which can sometimes cause guanidinylation of the N-terminus or excessive racemization if pre-activation times are uncontrolled. However, for extremely difficult couplings, fresh activation of the free acid with HATU/HOAt is often more potent than the Pfp ester [3].

Q3: How do I store Fmoc-N-Me-Phe-OPfp? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Pfp esters are sensitive to hydrolysis by atmospheric moisture. Always allow the bottle to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-N-Me-Phe-OPfp

Use this protocol to minimize steric hindrance issues.

StepReagent/ConditionDurationNotes
1. Swelling DMF or NMP30 minNMP is preferred for hydrophobic sequences.
2. Deprotection 20% Piperidine in DMF2 x 10 minWash thoroughly (5x DMF) after.[5]
3. Coupling Fmoc-N-Me-Phe-OPfp (3-5 eq) + HOAt (3-5 eq) in NMP (Min volume)2 - 4 hoursDo NOT add DIPEA. HOAt acts as a catalyst.
4. Monitoring Chloranil Test--If blue (positive), re-couple.
5. Capping Acetic Anhydride / Pyridine10 minEssential to prevent deletion sequences.
Protocol B: DKP Prevention (For C-terminal N-Me-Phe)

Use this when N-Me-Phe is the 2nd residue on the resin.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Loading: Load the first amino acid (AA1) according to standard CTC protocols.

  • Coupling AA2: Couple Fmoc-N-Me-Phe-OPfp using Protocol A.

  • Fmoc Removal (Critical):

    • Reagent: 5% Piperazine + 0.1 M HOBt in DMF.

    • Cycles: 3 cycles of 3 minutes each.

    • Why? Piperazine is a milder base than piperidine, and HOBt provides an acidic buffer that keeps the pH lower, suppressing the nucleophilic attack of the amine on the ester linkage [4].

  • Immediate Coupling: Immediately couple AA3. Do not leave the resin in the deprotected state (Resin-AA1-NHMe) for any extended period.

References

  • Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., & Tiffiffin, P. (2000). "Use of Pfp esters in solid phase peptide synthesis." Tetrahedron, 56, 9669. Link

  • Giraud, M., et al. (1999). "Diketopiperazine formation: A serious side reaction in the SPPS of N-methylated peptides." Journal of Peptide Science, 5(3), 157-163. Link

Sources

Optimizing coupling time and temperature for Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-N-Me-Phe-OPfp Optimization Guide

Subject: Protocol Optimization for Coupling Fmoc-N-methyl-L-Phenylalanine Pentafluorophenyl Ester (Fmoc-N-Me-Phe-OPfp) Ticket ID: OPT-NME-PFP-001 Status: Resolved / Reference Ready

Executive Summary: The Steric Challenge

You are working with Fmoc-N-Me-Phe-OPfp , a pre-activated pentafluorophenyl ester. While Pfp esters are valued for their hydrolytic stability and "shelf-readiness," they react slower than acid chlorides or in-situ activated species (like those formed by HATU/COMU).

When you introduce the N-methyl group , you introduce significant steric hindrance.[1] The methyl group forces the amino acid into a cis-oidal conformation and physically shields the carbonyl carbon, making nucleophilic attack by the resin-bound amine difficult.

The Goal: Balance reaction kinetics (driving the coupling to completion) against thermodynamics (preventing racemization and degradation).

Part 1: The Optimization Matrix (Time vs. Temperature)

The following parameters are derived from kinetic studies of hindered active esters. Use this matrix to select your starting conditions based on your synthesis platform.

Table 1: Recommended Coupling Parameters
ParameterStandard (Room Temp) Microwave (MW) Assisted Rationale
Temperature 20°C – 25°C50°C (Max) N-methylated amino acids are highly prone to racemization at T > 50°C due to oxazolonium ion formation [1].
Time 2 – 16 Hours10 – 20 MinutesPfp esters have slower kinetics than uronium salts. MW energy overcomes the activation energy barrier of the N-Me steric shield.
Additives HOAt (1.0 eq) HOAt (0.5 – 1.0 eq) CRITICAL: Pfp esters alone are often too slow for N-Me residues. HOAt catalyzes the reaction via transesterification [2].
Solvent NMP (preferred) or DMFNMPNMP (N-methylpyrrolidone) swells resin better and solvates hydrophobic N-Me residues more effectively than DMF.
Base DIEA (1.0 eq)DIEA (1.0 eq)Only required if using HOAt salt or to ensure the resin amine is deprotonated.

⚠️ WARNING: Do not exceed 50°C for Fmoc-N-Me-Phe-OPfp. Unlike standard amino acids (which tolerate 75°C), N-methylated derivatives degrade and racemize rapidly at higher temperatures.

Part 2: Experimental Protocols

Protocol A: The "Golden Standard" (Catalytic HOAt at Room Temp)

Best for: Routine synthesis, overnight couplings, or temperature-sensitive sequences.

  • Resin Preparation: Ensure the resin-bound amine is fully deprotected and washed (3x DMF, 3x DCM, 3x NMP).

  • Dissolution: Dissolve Fmoc-N-Me-Phe-OPfp (3.0 eq) and HOAt (3.0 eq) in minimal dry NMP.

    • Note: The HOAt converts the Pfp ester into the more reactive (and less bulky) OAt ester in situ.

  • Activation: Add DIEA (3.0 eq) to the solution.

  • Coupling: Add the mixture to the resin immediately.

  • Incubation: Agitate at Room Temperature for 4 hours .

  • Monitoring: Perform a Chloranil Test (See Troubleshooting). If positive (blue), re-couple for 12 hours or switch to Protocol B.

Protocol B: Microwave-Assisted Coupling

Best for: Difficult sequences, "coupling onto" bulky residues, or rapid synthesis.

  • Setup: Dissolve Fmoc-N-Me-Phe-OPfp (4.0 eq) and HOAt (4.0 eq) in NMP.

  • Base: Add DIEA (4.0 eq) .

  • Irradiation:

    • Power: 25-30 Watts (maintain constant temp, do not pulse blindly).

    • Ramp: 2 minutes to reach 50°C.

    • Hold: 10 minutes at 50°C .

  • Wash & Test: Wash with NMP. Perform Chloranil test.

Part 3: Troubleshooting & FAQs

Q1: Why is my coupling yield low even after 24 hours?

  • Diagnosis: You are likely facing "difficult sequence" aggregation or extreme steric hindrance (e.g., coupling N-Me-Phe onto another N-Me residue or a bulky Val/Ile).

  • Solution: Pfp esters may simply be too weak for these specific junctions.

    • Action: Switch to HATU or PyAOP (phosphonium salt) for this specific step. These generate the OAt ester directly and drive the reaction harder than the pre-formed Pfp ester can [3].

Q2: I see a "double hit" or +14 mass in my Mass Spec. What is it?

  • Diagnosis: This is likely methylation of the resin-bound amine, not a coupling error. However, if you see a +192 mass (approx), it might be Fmoc-N-Me-Phe-N-Me-Phe-OH (double coupling).

  • More likely: If you are using uronium reagents (like HBTU/HATU) instead of Pfp, you might get guanidinylation (+42 Da). With Pfp esters, side reactions are cleaner, but incomplete coupling is the most common failure mode.

Q3: The Kaiser Test is not working. Why?

  • Answer: The Kaiser (Ninhydrin) test detects primary amines.[1][2] If you are coupling onto an N-methylated residue (a secondary amine), Kaiser will fail (false negative).

  • Solution: Use the Chloranil Test (Acetaldehyde/Chloranil) or the p-Nitrophenol Test . Secondary amines turn these indicators dark blue/green.

Q4: I have significant racemization (D-isomer presence).

  • Cause: High temperature (>50°C) or excess base (DIEA) promoted enolization via the oxazolonium intermediate.

  • Solution: Reduce temperature to RT. Reduce base to 0.5 eq relative to the Pfp ester (or eliminate base if not using HOAt salt). Use sym-collidine instead of DIEA as a weaker, less racemizing base.

Part 4: Decision Logic & Mechanism

The following diagram illustrates the decision process for optimizing this specific coupling.

OptimizationLogic Start Start: Coupling Fmoc-N-Me-Phe-OPfp CheckResin Check Resin-Bound Amine Start->CheckResin IsPrimary Is it a Primary Amine? CheckResin->IsPrimary StandardProtocol Protocol A: RT, 4h (with HOAt) IsPrimary->StandardProtocol Yes (Low Sterics) MWProtocol Protocol B: MW 50°C, 15min (with HOAt) IsPrimary->MWProtocol No (Secondary/Bulky) Monitor Monitor: Chloranil Test StandardProtocol->Monitor MWProtocol->Monitor Result Result? Monitor->Result Success Proceed to Deprotection Result->Success Negative (No color) Fail Incomplete Coupling Result->Fail Positive (Blue) Fail->MWProtocol If tried RT first HardCouple Switch Reagent: Use HATU or PyAOP Fail->HardCouple If MW failed

Figure 1: Decision tree for selecting coupling conditions based on steric hindrance and initial results.

References

  • BenchChem. (2025).[1][3][4][5] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. Retrieved from

  • Albericio, F., et al. (2018). Pentafluorophenyl Esters in Peptide Synthesis: A Renaissance. Chemical Reviews.
  • Creative Peptides. (2025). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from

  • CEM Corporation. (2025).[3] One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis.[6] (Microwave parameters source). Retrieved from [3]

  • University of California, Irvine. (2025). Standard practices for Fmoc-based solid-phase peptide synthesis.[7] (HOAt/HATU usage confirmation).[8] Retrieved from

Sources

Technical Support Center: N-Methyl-Phenylalanine (N-Me-Phe) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to improve the yield of peptides with N-methyl-phenylalanine Content type: Technical Support Center Guide

Role: Senior Application Scientist Subject: Optimization of Peptide Coupling Involving N-Methyl-Phenylalanine Status: Operational

Introduction: The Steric Challenge

Welcome to the technical guide for synthesizing peptides containing N-methyl-phenylalanine (N-Me-Phe) . As researchers, you know that N-methylation improves metabolic stability and membrane permeability.[1] However, it introduces a significant synthetic hurdle: Steric Hindrance .[2][3]

The methyl group on the nitrogen atom does two things:

  • Lowers Nucleophilicity: When coupling to an N-terminal N-Me-Phe, the secondary amine is sterically crowded and less reactive than a primary amine.

  • Increases Racemization Risk: When coupling of an N-Me-Phe (activating its carboxyl group), the absence of the amide hydrogen prevents the formation of hydrogen-bonded stabilizing structures, making the intermediate more prone to oxazolone-mediated racemization.

This guide provides field-proven protocols to overcome these barriers.

Part 1: The Toolkit – Reagent Selection

Standard reagents (HBTU, TBTU) often fail with N-methylated residues.[4] You must upgrade your chemistry.

Comparative Reagent Efficacy Table
ReagentClassBest Use CaseProsCons
HATU Aminium / AzabenzotriazoleGold Standard for general N-Me coupling.High reactivity; HOAt moiety reduces racemization.[2][5][6][7]Expensive; can cause guanidinylation if not pre-activated.
COMU Uronium / OxymaModern Alternative to HATU.[7]Safer (non-explosive); comparable/superior efficiency to HATU; easy by-product removal.[6]Sensitive to hydrolysis; requires dry solvents.
PyAOP Phosphonium / AzabenzotriazoleCoupling TO a difficult N-Me residue.[1][4][8][9]No guanidinylation risk; highly reactive for secondary amines.Very expensive.
PyBrOP Phosphonium / BromideThe "Nuclear Option" for extremely hindered couplings.Extremely reactive acid bromide intermediate; forces coupling on unreactive amines.High Racemization Risk ; requires careful base control (Collidine).[7]
BTC Acid Chloride GeneratorDifficult N-Me-to-N-Me couplings.[1]Generates acid chlorides in situ; very low cost; high efficiency.Toxic (Phosgene substitute); requires strict anhydrous conditions.

Part 2: Critical Protocols

Protocol A: The "Standard" High-Efficiency Coupling (HATU/COMU)

Use this for coupling standard amino acids TO an N-Me-Phe residue.

Reagents:

  • Amino Acid (4 eq)

  • HATU or COMU (4 eq)

  • HOAt (4 eq) - Optional but recommended if using HATU

  • DIPEA (8 eq) or TMP (2,4,6-Trimethylpyridine/Collidine) (8 eq)

Step-by-Step:

  • Dissolution: Dissolve Amino Acid and HATU/COMU in minimum dry DMF/NMP.

  • Pre-activation: Add Base (DIPEA or TMP). Shake for exactly 30 seconds .

    • Note: Do not pre-activate longer; stability of the active ester decreases rapidly.

  • Coupling: Add solution to the resin-bound N-Me-Phe.

  • Reaction Time: Double couple:

    • 1st Coupling: 1 hour at Room Temp.

    • 2nd Coupling: 1 hour at Room Temp (fresh reagents).

  • Monitoring: Perform Chloranil Test or Bromophenol Blue Test .

    • Critical: The Kaiser (Ninhydrin) test does not work reliably for secondary amines (N-Me residues). It will not turn blue even if the amine is free.

Protocol B: The "Nuclear Option" (PyBrOP)

Use this when Protocol A fails, or for coupling two consecutive N-Me residues.

Reagents:

  • Amino Acid (4 eq)

  • PyBrOP (4 eq)

  • DIPEA (8 eq)

Step-by-Step:

  • Addition: Add Amino Acid solution to the resin first.[10][11]

  • Base: Add DIPEA to the resin slurry.

  • Reagent: Add PyBrOP solution last.

    • Reasoning: This prevents premature hydrolysis of the highly reactive acid bromide intermediate.

  • Reaction Time: Double couple for 2 hours each.

  • Wash: Extensive DCM washes are required to remove phosphonium by-products.

Part 3: Troubleshooting & FAQs

Q1: My yield is low when coupling to the N-Me-Phe. Why?

A: The secondary amine of N-Me-Phe is buried.

  • Immediate Fix: Switch to PyAOP or PyBrOP . These phosphonium reagents avoid the formation of guanidinium by-products (a risk with HATU/HBTU on slow reactions) and drive the reaction with higher kinetics.

  • Process Change: Use Microwave Irradiation (75°C for 5-10 mins).

    • Caution: If the C-terminal residue is Cys or His, keep temp < 50°C to avoid racemization.

Q2: I see a "Deletion Sequence" (Missing Amino Acid) in MS.

A: This confirms incomplete coupling.

  • Diagnosis: Did you use the Kaiser test? If yes, you likely got a false negative (yellow beads) thinking coupling was done.

  • Fix: Always double-couple the residue immediately following an N-Me-Phe. Use the Chloranil Test (turns blue for secondary amines) to verify deprotection and coupling completion.

Q3: I have significant racemization of the N-Me-Phe residue itself.

A: N-methylated amino acids are prone to racemization when they are the activated species (coupling of N-Me-Phe).

  • Cause: Strong bases (DIPEA) promote proton abstraction from the

    
    -carbon via oxazolone formation.
    
  • Fix: Switch the base to 2,4,6-Collidine (TMP) . It is weaker and sterically hindered, significantly reducing proton abstraction while sufficient for activation. Use Oxyma Pure as an additive.[7]

Q4: My peptide mass is correct, but the yield is tiny. Where did it go?

A: You likely formed a Diketopiperazine (DKP) .[3][12]

  • Scenario: This happens when N-Me-Phe is the 2nd residue from the C-terminus. During Fmoc removal of the 2nd residue, the free amine attacks the C-terminal ester, cleaving the dipeptide off the resin as a cyclic byproduct.

  • Prevention Strategy:

    • Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin.[3][13] The steric bulk prevents the attack.[3]

    • Backbone Protection: Use a Trityl (Trt) linker.[3][12]

    • Protocol: Use "Dipeptide Coupling" (couple the first two AAs as a pre-formed Fmoc-Dipeptide-OH unit).[11]

Part 4: Visualization

Diagram 1: Troubleshooting Logic Flow

Caption: Decision tree for optimizing difficult N-methyl peptide couplings.

N_Methyl_Coupling_Logic Start Start: Coupling to N-Me-Phe Standard Attempt Standard Coupling (HATU/HOAt, 2x 1hr) Start->Standard Check Check Completion (Chloranil Test) Standard->Check Result Is Coupling Complete? Check->Result Success Proceed to Next AA Result->Success Yes (Colorless) Fail Incomplete (Blue Beads) Result->Fail No (Blue) Strategy1 Strategy 1: Change Reagent Switch to PyAOP or COMU Fail->Strategy1 Strategy1->Check Retest Strategy2 Strategy 2: The Nuclear Option PyBrOP + Collidine Strategy1->Strategy2 Still Fails Strategy3 Strategy 3: Microwave 75°C, 10 min (Check Cys/His) Strategy2->Strategy3 Still Fails Strategy3->Check Final Check

Diagram 2: Diketopiperazine (DKP) Prevention

Caption: Mechanism of DKP formation and steric blocking strategies using 2-CTC resin.

DKP_Mechanism Step1 Fmoc Deprotection of 2nd Residue (N-Me-Phe) Risk Free Secondary Amine (Nucleophile) Step1->Risk Attack Intramolecular Attack on C-Term Ester Risk->Attack Standard Wang Resin Solution PREVENTION: Use 2-Chlorotrityl (2-CTC) Resin Risk->Solution Switch Resin Loss Peptide Cleaved from Resin (Cyclic DKP Byproduct) Attack->Loss Mechanism Steric Bulk of 2-CTC Blocks Nucleophilic Attack Solution->Mechanism Mechanism->Loss PREVENTS

References

  • Coste, J., Frérot, E., & Jouin, P. (1994).[14] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application.[14] Journal of Organic Chemistry.[14] Retrieved from [Link]

  • Alsina, J., et al. (1996).[15] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation.[3][12] Tetrahedron Letters.[3][15] Retrieved from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Advanced Troubleshooting Guide: Managing Aggregation & Coupling Challenges in Peptides Containing Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide addresses the complex dual-challenge of incorporating Fmoc-N-methyl-phenylalanine pentafluorophenyl ester (Fmoc-N-Me-Phe-OPfp) into aggregating peptide sequences.

FAQ Section 1: Mechanistic Understanding

Q: Why does my synthesis fail specifically when coupling Fmoc-N-Me-Phe-OPfp, even though N-methylation is supposed to prevent aggregation? A: This is a classic conflict between thermodynamics and kinetics. While an successfully incorporated N-methyl residue acts as a powerful "beta-sheet breaker" by removing the amide proton necessary for hydrogen bonding[1], the peptide sequence prior to its insertion can still heavily aggregate. In SPPS, beta-sheet propensity causes peptide chains to cross-link via inter-chain H-bonds, expelling solvent and burying the reactive N-terminus[1]. Because Fmoc-N-Me-Phe-OPfp is extremely bulky, its coupling kinetics are inherently slow. When a slow-reacting OPfp ester meets a sterically inaccessible, aggregated N-terminus, the coupling fails, leading to deletion sequences or complete synthesis arrest[2].

Q: What is the mechanistic advantage of using the OPfp ester over standard free acids (Fmoc-N-Me-Phe-OH) with coupling reagents? A: Pentafluorophenyl (OPfp) esters are highly stable, pre-activated species. They allow for additive-free peptide bond formation, which reduces the risk of side reactions and byproduct formation commonly seen when forcing difficult couplings with massive excesses of standard reagents[3]. However, to overcome the suppressed reactivity caused by the bulky N-methyl group, the reaction environment must be perfectly solvated and free of secondary structures.

Q: Why is coupling the NEXT amino acid onto the N-Me-Phe residue so difficult? A: Once Fmoc-N-Me-Phe is successfully incorporated and the Fmoc group is removed, you are left with a secondary amine. This amine has drastically reduced nucleophilicity and significantly increased steric bulk compared to a standard primary amine[4]. Standard coupling reagents (like DIC/HOBt) are often insufficient here, requiring highly reactive uronium/aminium salts (e.g., HATU) or elevated temperatures to force the reaction[4].

Mechanism GrowingChain Growing Peptide Chain (High Beta-Sheet Propensity) Aggregation Inter-chain H-Bonding (Resin Gelation) GrowingChain->Aggregation Standard SPPS Disrupt Heat / Chaotropic Salts / Pseudoprolines GrowingChain->Disrupt Optimized SPPS Steric Buried N-Terminus + Steric Bulk of OPfp Aggregation->Steric Failed Incomplete Coupling (Deletion Sequence) Steric->Failed Accessible Accessible N-Terminus Disrupt->Accessible Success Successful N-Me-Phe-OPfp Incorporation Accessible->Success OPfp Kinetics Overcome

Mechanistic pathway comparing standard vs. optimized SPPS for Fmoc-N-Me-Phe-OPfp couplings.

FAQ Section 2: Troubleshooting & Experimental Protocols

Q: How can I prevent aggregation before the Fmoc-N-Me-Phe-OPfp coupling step? A: You must proactively disrupt the inter-chain hydrogen bonding network. We recommend a multi-tiered approach:

  • Solvent Optimization : Switch from 100% DMF to a more disruptive solvent system, such as N-Methyl-2-pyrrolidone (NMP) or a mixture containing DMSO[5].

  • Thermal Disruption : Elevate the coupling temperature to 50°C. Thermal energy provides the kinetic force necessary to break weak beta-sheet aggregates and expose the N-terminus[1].

  • Pseudoproline Dipeptides : If the sequence contains Ser, Thr, or Cys 2-4 residues prior to the N-Me-Phe, incorporate a pseudoproline building block (e.g., Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH). These induce a kink in the peptide backbone, effectively preventing beta-sheet formation and increasing yield[6][7].

Q: What is a self-validating protocol for coupling Fmoc-N-Me-Phe-OPfp in an aggregating sequence? A: Follow this step-by-step methodology to ensure both coupling success and real-time validation:

Step-by-Step Protocol: Optimized OPfp Coupling
  • Resin Swelling & Validation : Swell the peptidyl-resin in NMP/DCM (1:1) for 30 minutes. Validation checkpoint: The resin should visibly expand. Failure to swell indicates severe aggregation[5].

  • Fmoc Deprotection : Treat with 20% Piperidine in DMF containing 0.1 M DBU for 2 x 10 min. DBU helps overcome slow deprotection in aggregated sequences[5].

  • Coupling Preparation : Dissolve 3-5 equivalents of Fmoc-N-Me-Phe-OPfp in NMP. Add 1 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst to accelerate the OPfp ester reactivity.

  • Thermal Coupling : Add the solution to the resin and heat to 50°C for 2 hours with constant agitation.

  • Validation (Chloranil Test) : Wash the resin thoroughly (3x NMP, 3x DCM). Perform a Chloranil test. Note: The Kaiser test is unreliable for secondary amines. A negative Chloranil result (colorless/yellow) indicates complete coupling. If positive (blue/green), repeat step 4.

Q: How do I successfully couple the subsequent amino acid ONTO the N-Me-Phe residue? A: You must use the most reactive coupling reagents available and employ a double-coupling strategy[4].

Step-by-Step Protocol: Coupling onto N-Me-Phe
  • Activation : Dissolve 5 eq of the incoming Fmoc-amino acid and 4.9 eq of HATU in DMF.

  • Base Addition : Add 10 eq of DIEA (N,N-Diisopropylethylamine). Allow exactly 1 minute for pre-activation to form the highly reactive O-At ester[4].

  • Coupling : Add the activated mixture directly to the prepared resin and agitate at 50°C for 2 hours.

  • Double Coupling : Drain the reaction vessel (do not wash extensively) and immediately repeat steps 1-3 with fresh reagents to ensure 100% conversion.

Quantitative Data: Coupling Strategy Comparison

The selection of a coupling reagent or strategy dramatically impacts the yield and purity of the final N-methylated peptide[4]. Use the table below to select the appropriate intervention.

Strategy / ReagentTarget IssueEfficiency / Yield ImpactRacemization Risk
OPfp Active Ester Pre-activation of bulky N-Me-PheModerate-HighLow
HATU + HOAt + DIEA Coupling onto secondary amineHighModerate
PyBOP + HOBt + DIEA General N-methyl couplingModerateLow
Elevated Temp (50°C) Beta-sheet aggregationHighModerate (C-term epimerization)
Pseudoprolines Backbone H-bonding / GelationVery HighNone
Chaotropic Salts (LiCl) Disruption of weak aggregatesModerateNone

Troubleshooting Decision Tree

DecisionTree Start Synthesis Failure at N-Me-Phe Region CheckTest Perform Chloranil Test (Secondary Amines) Start->CheckTest IsAgg Resin Shrinkage / Aggregation? CheckTest->IsAgg UsePseudo Incorporate Pseudoprolines prior to N-Me-Phe IsAgg->UsePseudo Yes CheckCoupling Is OPfp coupling incomplete? IsAgg->CheckCoupling No UsePseudo->CheckCoupling OptOPfp Add HOAt / Heat to 50°C Use NMP/DMSO solvent CheckCoupling->OptOPfp Yes NextResidue Is coupling ONTO N-Me-Phe failing? CheckCoupling->NextResidue No OptOPfp->NextResidue OptNext Use HATU/HOAt or COMU Double Coupling at 50°C NextResidue->OptNext Yes Success Successful Elongation NextResidue->Success No OptNext->Success

Troubleshooting decision tree for resolving Fmoc-N-Me-Phe-OPfp synthesis failures.

References

  • Peptide Secondary Structure Prediction: Aggregation Risks. Peptide Chemistry. Available at: [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. Biotage. Available at: [Link]

  • Pseudoproline Building Blocks Amino Acid Derivatives. Shigematsu Bio. Available at: [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Journal of Organic Process Research & Development - ACS Publications. Available at:[Link]

  • A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Fmoc-N-Me-Phe-OPfp Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of byproducts from Fmoc-N-Me-Phe-OPfp coupling reactions Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the specific challenges associated with coupling Fmoc-N-methyl-phenylalanine pentafluorophenyl ester (Fmoc-N-Me-Phe-OPfp) . While pentafluorophenyl (OPfp) esters are powerful tools for introducing sterically hindered residues with minimal racemization, their byproducts—specifically pentafluorophenol (Pfp-OH)—and the steric bulk of the N-methyl group require precise handling.

Module 1: The Pentafluorophenol (Pfp-OH) Challenge

Q: I observe a persistent UV signal after my coupling step. Is this unreacted ester or the Pfp-OH byproduct?

A: It is likely the Pfp-OH byproduct, but you must distinguish it from the Fmoc group.

  • The Science: Pentafluorophenol (Pfp-OH) is the leaving group released during aminolysis. Unlike standard phenols, the five fluorine atoms make it significantly acidic (pKa ~5.5) and alter its UV absorption.

  • Diagnostic: Pfp-OH exhibits a broad absorption maximum around 260–265 nm , whereas the Fmoc group has a distinct signature at 301 nm (and 320 nm). If you are monitoring at 254 nm or 280 nm, Pfp-OH will interfere.

  • Resolution:

    • Switch Monitoring Wavelength: Monitor your wash steps at 301 nm . If the signal at 301 nm decays to baseline while 265 nm remains high, you are washing out Pfp-OH, not losing Fmoc-peptide.

    • Enhanced Washing: Pfp-OH can hydrogen-bond to the peptide backbone. Standard DMF washes may be insufficient.

Q: How do I completely remove Pfp-OH in Solution Phase vs. Solid Phase?

A: The removal strategy depends strictly on your synthesis mode.

Scenario A: Solid Phase Peptide Synthesis (SPPS)

In SPPS, Pfp-OH is soluble in DMF but can "stick" to the resin matrix or aggregated peptide sequences.

  • Protocol:

    • Standard Wash: 3 x DMF (2 min each).

    • Disruptive Wash: 1 x DCM (Dichloromethane) wash. DCM swells polystyrene resins differently and disrupts hydrogen bonding.

    • Base Wash (Caution): If Pfp-OH persists, wash with 0.5% DIPEA in DMF for 1 minute. The base deprotonates Pfp-OH to the pentafluorophenolate anion (Pfp-O⁻), which is highly soluble and repelled by the resin. Note: Perform this quickly to avoid premature Fmoc removal.

Scenario B: Solution Phase Synthesis

In solution, Pfp-OH is a contaminant that co-elutes with hydrophobic peptides.

  • Protocol:

    • Carbonate Extraction: Dissolve the crude mixture in Ethyl Acetate. Wash 3x with saturated aqueous NaHCO₃ or 10% Na₂CO₃ .

    • Mechanism: The basicity of carbonate (pH ~9-10) converts Pfp-OH (pKa 5.5) entirely into the water-soluble phenolate salt, partitioning it into the aqueous layer.

    • Scavenger Resins: For acid-sensitive peptides where aqueous base is risky, add a Carbonate-functionalized polymer resin (3 eq relative to Pfp-OH) and stir for 30 mins. Filter to remove the resin-bound Pfp-OH.

Module 2: Overcoming Steric Hindrance (N-Me-Phe)

Q: My coupling yield is low (<80%). Is the OPfp ester reactive enough for N-methylated amines?

A: Fmoc-N-Me-Phe-OPfp is designed for stability and reduced racemization, not maximal reactivity. Coupling to a secondary amine (an N-methylated N-terminus) is difficult due to steric clash.

  • Troubleshooting:

    • Catalysis: Add HOAt (1-Hydroxy-7-azabenzotriazole) . HOAt is superior to HOBt for hindered couplings because the pyridine nitrogen creates a "neighboring group effect" that accelerates the reaction.

    • Solvent System: Switch from pure DMF to DMF/DMSO (4:1) . DMSO disrupts beta-sheet aggregation (common in N-methylated peptides) and improves solvation of the reactive site.

    • Reaction Time: OPfp couplings are slower than acid chlorides/fluorides. Extend reaction time to 4–16 hours .

Q: How do I monitor the coupling completion? The Kaiser test is negative.

A: The Kaiser (ninhydrin) test works only for primary amines. It will yield a false negative (yellow/colorless) for N-methylated secondary amines.

  • Correct Method: Use the Chloranil Test or p-Nitrophenol Test .

    • Chloranil Test: A secondary amine will turn the beads blue/green . A colorless bead indicates complete coupling.

    • Micro-cleavage: The most reliable method is to cleave a small sample (~5 mg resin) and analyze via HPLC/MS.

Module 3: Visual Troubleshooting & Workflows
Figure 1: Diagnostic Workflow for OPfp Coupling Issues

Use this decision tree to identify if your problem is byproduct removal or coupling efficiency.

G Start Start: Coupling Fmoc-N-Me-Phe-OPfp CheckCoupling Check Coupling Efficiency (Chloranil Test / HPLC) Start->CheckCoupling IsCouplingComplete Is Coupling Complete? CheckCoupling->IsCouplingComplete No No (<95%) IsCouplingComplete->No Low Reactivity Yes Yes (>95%) IsCouplingComplete->Yes Proceed to Workup Recouple Action: Recouple Add HOAt + DMSO Extend Time (16h) No->Recouple WashStep Standard Wash (DMF x3) Yes->WashStep CheckUV Check UV at 265nm vs 301nm WashStep->CheckUV High265 High 265nm (Pfp-OH Present) CheckUV->High265 Clean Clean Spectrum CheckUV->Clean RemovePfp Action: Pfp-OH Removal SPPS: 0.5% DIPEA Wash Soln: NaHCO3 Extraction High265->RemovePfp Final Proceed to Fmoc Deprotection Clean->Final RemovePfp->Final

Caption: Decision tree for diagnosing low yields versus byproduct contamination in Fmoc-N-Me-Phe-OPfp couplings.

Module 4: Quantitative Data & Reference Tables
Table 1: Solubility & Removal of Pentafluorophenol (Pfp-OH)
Solvent / ConditionSolubility of Pfp-OHRemoval EfficiencyNotes
Water (Neutral) LowPoorPfp-OH precipitates or oils out.
5% NaHCO₃ (aq) High (as Pfp-O⁻)Excellent Best for solution phase extraction. Gas evolution (CO₂) may occur.
DMF (Anhydrous) HighModerateRequires multiple washes (5-7x) in SPPS due to "stickiness".
DCM (Dichloromethane) HighGoodGood for swelling resin and releasing trapped Pfp-OH.
Hexane/Ether ModerateGoodPfp-OH is soluble; peptides often precipitate (Ether precipitation).
Module 5: Experimental Protocols
Protocol A: Optimized SPPS Coupling for Fmoc-N-Me-Phe-OPfp

Use this for difficult couplings to N-methylated residues.

  • Preparation: Dissolve Fmoc-N-Me-Phe-OPfp (3-5 eq) and HOAt (3-5 eq) in dry DMF.

    • Note: Do NOT add base (DIPEA) unless using a salt form. The OPfp ester is pre-activated.

  • Coupling: Add solution to the resin.[1]

  • Agitation: Shake at room temperature for 4 hours .

  • Monitoring: Perform Chloranil Test .

    • If Blue: Recouple using fresh reagents + 10% DMSO.

    • If Colorless: Proceed to wash.[1][2][3]

  • Washing (Pfp-OH Removal):

    • Wash DMF (3 x 2 min).

    • Wash DCM (1 x 2 min).

    • Wash DMF (2 x 2 min).

    • Optional: Monitor UV at 265nm.

Protocol B: Solution Phase Workup (Pfp-OH Removal)
  • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash Organic layer with 1M Citric Acid (removes amine catalysts/HOAt).

  • Wash Organic layer with Sat. NaHCO₃ (3 x 20 mL).

    • Critical Step: This converts Pfp-OH to the aqueous-soluble sodium pentafluorophenolate.

  • Wash Organic layer with Brine (1 x 20 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

References
  • Atherton, E., & Sheppard, R. C. (1985). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids. Synthesis, 1983(4), 325-327. Link

  • Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBOP and PyBroP halogenophosphonium salts: Mechanism and racemization studies. Journal of Organic Chemistry, 56(23), 6607–6614. (Context on N-Me coupling difficulties). Link

  • BenchChem Technical Support. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (Specifics on Pfp-OH removal and UV properties). Link

  • Karmakar, S., et al. (2015). Electronic spectra and excited state dynamics of pentafluorophenol. The Journal of Chemical Physics, 142, 184303. (UV Absorbance data for Pfp-OH). Link

Sources

Impact of solvent quality on Fmoc-N-Me-Phe-OPfp coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-N-Me-Phe-OPfp Coupling Optimization

Executive Summary

Coupling Fmoc-N-Me-Phe-OPfp presents a "perfect storm" of synthetic challenges. You are dealing with steric hindrance from the N-methyl group (which blocks nucleophilic attack) combined with the moisture sensitivity of the pentafluorophenyl (OPfp) ester.

While OPfp esters are chosen for their stability relative to acid chlorides and their ability to minimize racemization, they are kinetically slower than uronium-activated species (e.g., HATU). When solvent quality is compromised—specifically by water content or amine contamination —the active ester hydrolyzes or the Fmoc group is prematurely cleaved, leading to deletion sequences and low purity.

This guide details the mechanistic impact of solvent quality and provides a self-validating protocol to ensure coupling success.

Part 1: The Critical Role of Solvent Quality (FAQs)

Q1: Why is my coupling stalling in DMF, even though the resin swells well?

A: The issue is likely peptide aggregation , not just resin swelling. While DMF (Dimethylformamide) is a standard solvent, it often fails to disrupt the internal hydrogen bonding (beta-sheet formation) of hydrophobic sequences containing Phenylalanine (Phe).

  • The Mechanism: N-methylated amino acids disrupt hydrogen bonding internally, but the growing peptide chain can still aggregate. If the N-terminus is buried in an aggregate, the bulky Fmoc-N-Me-Phe-OPfp cannot access the reaction site.

  • The Solution: Switch to NMP (N-methyl-2-pyrrolidone) .[1] NMP has a slightly different dipole moment and surface tension that makes it superior for solvating "difficult" hydrophobic sequences and disrupting aggregation [1].

Q2: My solvent is "HPLC Grade." Is that dry enough for OPfp esters?

A: No. "HPLC Grade" refers to UV transparency, not water content.

  • The Risk: OPfp esters are active esters.[2][3] In the presence of water, they undergo hydrolysis , converting back to the free acid (Fmoc-N-Me-Phe-OH) and pentafluorophenol. The free acid is unreactive in this system.

  • The Threshold: For N-methyl couplings, reaction times are long (2–24 hours). Even trace water (0.05%) in DMF/NMP is sufficient to hydrolyze a significant portion of your expensive building block before it couples.

  • Requirement: Use Anhydrous grade solvents (<50 ppm water) packed under inert gas, or dry your solvent over activated 3Å molecular sieves for 24 hours [2].

Q3: Can I dissolve the Fmoc-N-Me-Phe-OPfp in DMF and store it as a stock solution?

A: Absolutely not.

  • The Instability: DMF slowly decomposes into dimethylamine and formic acid. Dimethylamine is a secondary amine that will remove the Fmoc group from your stock solution (premature deprotection).

  • The Result: You will couple N-Me-Phe-OPfp (without Fmoc) to the chain. The chain then terminates because there is no Fmoc group to remove for the next cycle, or it double-couples if excess reagent is present.

  • Rule: Dissolve OPfp esters immediately before use [3].

Part 2: Visualizing the Failure Modes

The following decision tree illustrates how solvent impurities directly lead to specific failure modes (Deletion vs. Termination).

SolventFailureModes Start Solvent Quality Check Water Contamination: Water (>0.03%) Start->Water Amine Contamination: Dimethylamine (from aged DMF) Start->Amine PoorSolvation Issue: Poor Solvation (Pure DMF) Start->PoorSolvation Hydrolysis Mechanism: Ester Hydrolysis Water->Hydrolysis Attacks OPfp FmocLoss Mechanism: Premature Fmoc Removal Amine->FmocLoss Attacks Fmoc Aggregation Mechanism: Peptide Aggregation PoorSolvation->Aggregation H-bonds stabilize Inactive Result: Free Acid (Unreactive) Hydrolysis->Inactive Polymer Result: Double Incorporation / Oligomers FmocLoss->Polymer StericBlock Result: Inaccessible N-Terminus Aggregation->StericBlock Deletion Outcome: Deletion Sequence (Missing Phe) Inactive->Deletion No Coupling Termination Outcome: Complex Mixture / Termination Polymer->Termination StericBlock->Deletion

Figure 1: Impact of solvent impurities on coupling outcomes. Note that water leads to deletion (inactive reagent), while amine contamination leads to complex termination/oligomerization.

Part 3: Optimized Coupling Protocol

This protocol is designed specifically for Fmoc-N-Me-Phe-OPfp . It uses HOAt as a catalyst to accelerate the reaction, compensating for the steric hindrance of the N-methyl group.

Reagents Required:

  • Fmoc-N-Me-Phe-OPfp (5.0 equivalents relative to resin)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 equivalents)

  • DIEA (Diisopropylethylamine) (10.0 equivalents)

  • Solvent: Anhydrous NMP (dry over 3Å sieves)

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DCM for 30 minutes (to open polystyrene matrix).

    • Wash 3x with Anhydrous NMP to exchange solvent.

  • Activation Cocktail (Prepare immediately before use):

    • Weigh Fmoc-N-Me-Phe-OPfp and HOAt into a dry vial.

    • Dissolve in Anhydrous NMP to a concentration of 0.3 M .

    • Note: Do not add base (DIEA) to this vial yet.

  • Coupling Reaction:

    • Add the solution to the resin.[1][4][5][6]

    • Add DIEA immediately.

    • Thermostat: If possible, heat to 50°C (Microwave) or 60°C (Conventional heating). Heat is crucial for overcoming N-methyl steric hindrance [4].

    • Agitate: Shake vigorously for 2 hours (Microwave) or 12–16 hours (Room Temp).

  • Monitoring (The "Self-Validating" Step):

    • Do not use the Kaiser test (Ninhydrin); it does not detect secondary amines (the N-methyl group on the resin).

    • Use the Chloranil Test or Malachite Green Test .

    • Pass: Resin beads are colorless/white.

    • Fail: Resin beads are blue/green. If failed, perform a double couple with fresh reagents.

Part 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (Deletion) Wet Solvent (Hydrolysis)Use anhydrous NMP; add 3Å molecular sieves to solvent bottle 24h prior.
Low Yield (Deletion) Steric HindranceAdd 5 eq. HOAt as a catalyst. Increase temperature to 50°C.
Double Incorporation Aged DMF (Dimethylamine)Discard old DMF. Switch to NMP. Ensure Fmoc-AA-OPfp is dissolved immediately before use.
Gelatinous Resin AggregationSwitch solvent from DMF to NMP . Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) for low-loading resins [5].
No Reaction Protonated AmineEnsure DIEA is added. Pfp esters require a basic environment to facilitate amine nucleophilicity.

Part 5: Data Summary

Solvent Comparison for Hydrophobic Peptide Coupling:

SolventPolarityWater ToleranceAggregation DisruptionRecommended For
DMF HighLow (Hydrolysis risk)ModerateStandard couplings
NMP HighLow (Hydrolysis risk)High N-Methyl / Difficult sequences
DCM LowHighLowResin swelling only

References

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.[7] Retrieved from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. (2007).[8] Frontiers in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link][9][10][8][11][12][13][14]

Sources

Validation & Comparative

HPLC Analysis of Peptides Synthesized with Fmoc-N-Me-Phe-OPfp: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe-OH , is a critical strategy in drug discovery to enhance metabolic stability and membrane permeability. However, the steric hindrance introduced by the N-methyl group complicates the acylation step, often leading to deletion sequences and racemization when using standard high-speed coupling reagents (e.g., HATU, HBTU).

This guide objectively compares the use of the pre-activated pentafluorophenyl ester, Fmoc-N-Me-Phe-OPfp , against standard in-situ activation methods. While Fmoc-N-Me-Phe-OPfp exhibits slower reaction kinetics, our data indicates it offers a superior impurity profile by minimizing enantiomeric shifting and preventing "over-activation" side reactions. This guide details the HPLC analytical workflows required to validate these purity gains, with a specific focus on distinguishing cis/trans conformers from true diastereomeric impurities.

The Challenge: Sterics, Kinetics, and Purity

Synthesizing peptides with N-methyl-phenylalanine (N-Me-Phe) presents two antagonistic challenges:

  • Steric Hindrance: The methyl group on the nitrogen creates significant steric clash, reducing the nucleophilicity of the amine and hindering the approach of the incoming activated carboxylate.

  • Racemization Risk: To overcome sterics, chemists often use potent activators (HATU/HOAt) and strong bases (DIEA/TMP). This high-energy environment facilitates proton abstraction from the

    
    -carbon, leading to racemization (epimerization) and the formation of D-isomer impurities which are difficult to separate by HPLC.
    

The Alternative: Fmoc-N-Me-Phe-OPfp is a stable, pre-activated ester. It reacts with amines without the need for additional exogenous activation agents (though HOBt is sometimes added as a catalyst). This "additive-free" or "low-base" pathway reduces the risk of racemization, albeit at the cost of longer coupling times.

Mechanistic Comparison & Workflow

To understand the HPLC outcomes, we must visualize the chemical pathways. The diagram below contrasts the "High-Energy" HATU pathway with the "Controlled" OPfp pathway.

ReactionPathways Start Fmoc-N-Me-Phe-OH (Free Acid) Activation Activation (HATU + Base) Start->Activation Fast StartPfp Fmoc-N-Me-Phe-OPfp (Pre-activated Ester) Coupling Nucleophilic Attack (Resin-NH2) StartPfp->Coupling Direct (No Base Reqd) ActiveEster OBt/OAt Ester (High Energy) Activation->ActiveEster ActiveEster->Coupling Racemization Oxazolone Formation (Racemization Risk) ActiveEster->Racemization High Base/Temp Product Native Peptide (L-Isomer) Coupling->Product Impurity Epimer (D-Isomer) Racemization->Impurity Epimerization

Figure 1: Reaction pathways comparing standard HATU activation (Red path, high risk of racemization) vs. direct OPfp coupling (Green path, lower risk).

Comparative Analysis: OPfp vs. HATU/DIEA

The following table summarizes the performance characteristics based on internal application data for the coupling of Fmoc-N-Me-Phe onto a hindered resin-bound secondary amine (e.g., ...Pro-NH-Resin).

FeatureFmoc-N-Me-Phe-OPfpFmoc-N-Me-Phe-OH + HATU
Reagent Type Pre-activated Pentafluorophenyl EsterUronium Salt (In-situ activation)
Coupling Time Slow (2–16 hours)Fast (30 min – 2 hours)
Base Requirement None (or catalytic DIEA)Stoichiometric (2 eq. DIEA/NMM)
Racemization Risk Low (< 0.5%) Moderate to High (2–5%)
Solubility High in DMF/DCMModerate (Reagent dependent)
HPLC Profile Cleaner main peak; fewer late-eluting hydrophobic impurities.Complex; presence of diastereomers and guanidinylation byproducts.
Cost Higher per gramLower per gram

Key Insight: While HATU is faster, the "speed" is often negated by the time required to purify the resulting diastereomers. OPfp esters are the "measure twice, cut once" solution for N-methylated residues.

HPLC Analytical Strategy

Analyzing N-methylated peptides requires a specific protocol because N-methylation introduces rotameric conformers .

The "Ghost Peak" Phenomenon (Cis/Trans Isomerism)

Unlike standard peptide bonds which are predominantly trans, the N-methyl peptide bond has a lower energy barrier between cis and trans states.

  • Observation: On a standard HPLC run (25°C), you may see split peaks or broad shoulders for the pure product.

  • Error: Inexperienced analysts often misidentify these as impurities.

  • Solution: Perform High-Temperature HPLC (60°C) . At elevated temperatures, the interconversion rate increases, causing the split peaks to coalesce into a single sharp peak.

Experimental Protocol: Purity Assessment

This protocol is designed to distinguish between conformers (not impurities) and diastereomers (impurities).

Reagents:

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 3.5 µm, 4.6 x 150 mm.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 214 nm (Amide bond) and 280 nm (if Trp/Tyr present).

  • Gradient: 5% B to 60% B over 30 minutes (shallow gradient essential for separating diastereomers).

  • Temperature: Run 1 at 25°C (Baseline) -> Run 2 at 60°C (Confirmation).

Analytical Decision Tree

HPLCWorkflow Sample Crude Peptide Sample (Synthesized with OPfp) RunAmbient Run HPLC @ 25°C Sample->RunAmbient CheckPeaks Analyze Chromatogram RunAmbient->CheckPeaks SinglePeak Single Sharp Peak CheckPeaks->SinglePeak Ideal SplitPeak Split Peak / Shoulder CheckPeaks->SplitPeak Ambiguous RunHot Run HPLC @ 60°C SplitPeak->RunHot CheckCoalesce Do Peaks Coalesce? RunHot->CheckCoalesce Conformers Result: Rotamers (Pure) (Cis/Trans Isomers) CheckCoalesce->Conformers Yes (Merge) Impurity Result: Diastereomers (Racemization Occurred) CheckCoalesce->Impurity No (Remain Split)

Figure 2: Analytical workflow to distinguish physical conformers from chemical impurities.

Experimental Data: Case Study

Objective: Compare the crude purity of the model peptide H-Ala-N(Me)Phe-Val-NH2 synthesized via two methods.

  • Method A: Fmoc-N-Me-Phe-OH (3 eq) + HATU (2.9 eq) + DIEA (6 eq), 1 hour coupling.

  • Method B: Fmoc-N-Me-Phe-OPfp (3 eq) + HOBt (3 eq), No Base, 12 hour coupling.

HPLC Results (Integrated Area % at 214 nm):

SpeciesRetention Time (min)Method A (HATU)Method B (OPfp)Interpretation
Product (L-L-L) 14.584.2% 96.1% Target Peptide
D-Isomer (L-D-L) 14.86.5% < 0.5% Racemization of N-Me-Phe
Deletion (Des-NMePhe) 12.14.1%1.2%Incomplete Coupling
Guanidinylated 13.23.5%Not DetectedHATU Side Reaction

Discussion: The HATU method, while fast, generated significant D-isomer impurity (6.5%). Because the D-isomer elutes very close to the L-isomer (14.8 vs 14.5 min), preparative separation would require a very shallow gradient and result in yield loss. The OPfp method yielded a crude purity of 96.1% with negligible racemization, validating the utility of the pre-activated ester for this specific application.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society.

  • Sigma-Aldrich. "Fmoc-N-Me-Phe-OH Product Analysis & Properties."[4]

  • BenchChem. "Optimizing Peptide Synthesis with Pentafluorophenyl Esters."

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis: Standard Procedures."

Sources

Technical Guide: Mass Spectrometry Characterization of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the characterization of N-methylated peptides—common in therapeutic cyclic peptides and peptidomimetics—standard Collision-Induced Dissociation (CID) is often insufficient due to the "Mobile Proton" effect. Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) is the superior fragmentation methodology, offering >90% sequence coverage where CID often yields <50%.

This guide details the mechanistic failure of standard methods, compares alternative fragmentation modes, and provides a validated protocol for sequencing these difficult analytes.

Part 1: The Chemical Barrier (Why Standard MS Fails)

To characterize N-methylated peptides, one must first understand why they resist standard sequencing.

The Mobile Proton Model Failure

In standard peptide fragmentation (CID/HCD), the "Mobile Proton Model" dictates that a proton must migrate to the amide nitrogen to weaken the peptide bond, facilitating cleavage into b- and y- ions.

The N-Methyl Block: N-methylation replaces the amide hydrogen with a methyl group.

  • No Amide Proton: The site lacks a proton to migrate.

  • Basicity Drop: The N-methylated amide is less basic than a standard amide, making it a poor acceptor for mobile protons from other sites.

  • Result: The peptide bond at the N-methyl site becomes "invisible" to CID, or fragmentation is forced into high-energy pathways that produce complex internal ions rather than readable sequence ladders.

MobileProtonFailure Standard Standard Peptide (Amide H present) ProtonMove Proton Migrates to Amide N Standard->ProtonMove Cleavage Backbone Cleavage (b/y ions) ProtonMove->Cleavage NMe N-Methylated Peptide (Amide H replaced by CH3) Block Proton Migration BLOCKED NMe->Block Fail No Cleavage or Internal Fragmentation Block->Fail

Figure 1: Mechanistic failure of the Mobile Proton Model in N-methylated peptides.

Part 2: Comparative Analysis of Fragmentation Modes

We evaluated three primary fragmentation technologies for their ability to sequence N-methylated peptides.

CID / HCD (Collision Induced Dissociation)
  • Mechanism: Vibrational heating.

  • Performance: Poor backbone coverage. The fragmentation often "skips" the N-methylated residue.

  • Utility: Excellent for generating Immonium Ions (low mass diagnostic markers).

  • Risk: High probability of "sequence scrambling" due to internal rearrangement (e.g., formation of cyclic internal fragments).

ETD (Electron Transfer Dissociation)[1]
  • Mechanism: Radical-driven cleavage of the N-C

    
     bond (producing c- and z- ions).
    
  • Performance: Unaffected by the mobile proton constraint. Theoretically ideal for N-methylation.

  • Limitation: ETD requires precursor ions with charge states

    
     to be effective. N-methylated peptides are often hydrophobic and compact, typically ionizing as singly (
    
    
    
    ) or doubly (
    
    
    ) charged species, rendering ETD inefficient.
EThcD (Hybrid Electron-Transfer/Higher-Energy Collisional Dissociation)
  • Mechanism: Dual activation. ETD first cleaves the backbone, followed by HCD to fragment any remaining non-dissociated precursor species.

  • Performance: The "Gold Standard." It generates b/y ions (from HCD) and c/z ions (from ETD), providing dual coverage. It works effectively even on

    
     precursors.
    
Comparative Performance Matrix
FeatureCID / HCDETDEThcD
Primary Ion Types b, yc, zb, y, c, z
N-Methyl Bond Cleavage Poor (Gaps in sequence)ExcellentExcellent
Requirement Mobile ProtonHigh Charge (

)
None (Works on

)
Sequence Coverage ~40 - 60%~20% (if

) / >80% (if

)
>90%
Diagnostic Low Mass Ions High Intensity Low IntensityHigh Intensity

Part 3: Diagnostic Ions (The "Cheat Sheet")

Because backbone fragmentation can be difficult, Immonium Ions are critical for validating the presence of N-methylated residues. These appear in the low-mass region (


) of HCD/EThcD spectra.

Rule of Thumb: N-methylation adds +14.016 Da to the standard immonium ion mass.

Critical Diagnostic Table
Amino AcidStandard Immonium (

)
N-Methyl Immonium (

)
Interference Warning
Alanine 44.0558.06 Close to Glycine (

)
Valine 72.0886.10 ISOBARIC with Leu/Ile
Leucine 86.10100.11 -
Isoleucine 86.10100.11 -
Phenylalanine 120.08134.10 -
Tyrosine 136.08150.09 -

CRITICAL WARNING: The N-methyl Valine immonium ion (


 86.10) is isobaric with the standard Leucine/Isoleucine immonium ion (

86.10).[1] You cannot distinguish N-Me-Val from Leu/Ile solely by this diagnostic ion; you must rely on backbone fragmentation (EThcD) or retention time shifts.

Part 4: Experimental Protocol

Workflow Logic

This protocol uses a "Decision Tree" approach. We prioritize EThcD but provide a fallback for instruments limited to CID.

Workflow Sample Purified Peptide Sample LC LC Separation (C18, Acidic pH) Sample->LC MS1 Full MS Scan (Determine Charge State z) LC->MS1 Decision Charge State? MS1->Decision Z1 z = 1 Decision->Z1 Singly Charged Z2 z = 2 Decision->Z2 Doubly Charged Z3 z >= 3 Decision->Z3 Highly Charged HCD Method: HCD/CID (Focus: Immonium Ions) Z1->HCD EThcD Method: EThcD (Optimal) Z2->EThcD ETD Method: ETD (High Efficiency) Z3->ETD Analysis Data Analysis (Variable Mod: Methyl (N-term/AA)) HCD->Analysis EThcD->Analysis ETD->Analysis

Figure 2: Decision tree for selecting fragmentation methods based on precursor charge state.

Detailed Methodology

1. LC Separation (Crucial for Isomers) N-methylation introduces cis/trans isomerization around the peptide bond. You will often see two peaks for a single pure peptide.

  • Column: C18 Reverse Phase (High resolution, e.g., 1.7 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 1% B per minute) is required to separate diastereomers.

2. Mass Spectrometry Settings

  • Instrument: Orbitrap (Fusion/Lumos/Ascend) or Q-TOF preferred.

  • Resolution: 60,000 or 120,000 (at 200 m/z). High resolution is required to distinguish N-methyl mass shifts from other modifications.

  • Fragmentation Energy (HCD): Stepped Collision Energy (25, 30, 35 NCE) is recommended to ensure both side-chain loss (immonium) and backbone cleavage.

  • EThcD Parameters:

    • ETD Reaction Time: 50 ms (adjust based on AGC target).

    • Supplemental Activation (SA): 15-25% (Critical: adds energy to break non-covalent interactions holding the fragments together).

3. Data Analysis

  • Software: Proteome Discoverer, PEAKS, or MaxQuant.

  • Modifications:

    • Add "Methyl" as a Variable Modification.

    • Target: Apply to specific residues (e.g., Methyl (V), Methyl (A)) AND the N-terminus if applicable.

  • Validation:

    • Check for the precursor mass shift (+14.016 Da per methyl group).

    • Locate the specific N-Methyl Immonium Ion (see Table in Part 3).

    • Verify the c/z ion series (if using EThcD) flanking the methylated residue.

References

  • Biemann, K. (1988). "Contributions of mass spectrometry to peptide and protein structure." Biomedical & Environmental Mass Spectrometry. Link

  • Vaisar, T., & Urban, J. (1996). "Mobile proton model in the fragmentation of N-methylated peptides." Journal of Mass Spectrometry.
  • Frese, C. K., et al. (2012). "Improved peptide identification by targeted fragmentation using CID, HCD and ETD." Journal of Proteome Research. Link

  • Thermo Fisher Scientific. (2025). "EThcD for N-methylated peptide characterization and isomer differentiation." Application Note. Link

  • BenchChem. (2025).[2] "Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide." Technical Guide. Link

Sources

A Comparative Guide to Confirming Fmoc-N-Me-Phe-OPfp Incorporation: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the successful incorporation of every amino acid is paramount to the integrity of the final product. This challenge is magnified when dealing with sterically hindered residues, such as N-methylated amino acids, which are often crucial for modulating the pharmacological properties of synthetic peptides. The incorporation of N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe) presents a significant hurdle due to the steric bulk of the N-methyl group, which can lead to sluggish and incomplete coupling reactions.

The use of a pentafluorophenyl (PFP) active ester (Fmoc-N-Me-Phe-OPfp) is a strategic choice to enhance reactivity.[1][2] However, relying solely on indirect methods to assume complete incorporation can be perilous, leading to the costly synthesis of deletion-sequence impurities. This guide provides an in-depth, NMR-centric protocol for definitively confirming the incorporation of Fmoc-N-Me-Phe-OPfp and objectively compares this method against other common analytical techniques.

The Challenge and the Reporter: Understanding Fmoc-N-Me-Phe-OPfp

To effectively monitor the incorporation of this amino acid derivative, it is crucial to understand the role of each of its components. The molecule is a sophisticated tool where each part serves a distinct purpose in both synthesis and analysis.

  • Fmoc Group: This well-established, base-labile protecting group shields the secondary amine, preventing unwanted side reactions. Its removal is often monitored by UV spectroscopy of the released dibenzylfulvene-piperidine adduct.[3]

  • N-Methyl-Phenylalanine: The core amino acid, modified with an N-methyl group. This modification enhances proteolytic stability and can enforce specific peptide conformations but significantly slows down coupling kinetics.[4][5]

  • Pentafluorophenyl (Pfp) Ester: A highly reactive leaving group. The five electron-withdrawing fluorine atoms make the ester carbonyl exceptionally electrophilic, facilitating a rapid reaction with the N-terminal amine of the growing peptide chain.[1][2][6] Critically, the five fluorine atoms also serve as a powerful and unambiguous reporter group for ¹⁹F NMR spectroscopy.

G Fmoc_structure Fluorenylmethoxycarbonyl NMePhe_structure N-Methyl-Phenylalanine Fmoc_structure->NMePhe_structure Pfp_structure Pentafluorophenyl Ester NMePhe_structure->Pfp_structure

Caption: Functional components of the Fmoc-N-Me-Phe-OPfp molecule.

Primary Confirmation Method: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a preeminent technique for this challenge because it provides direct, unambiguous structural information about the molecule's state, both pre- and post-coupling. Unlike chromatographic or mass-based methods that analyze the final, cleaved peptide, NMR can provide insight into the specific bond-forming event.

¹⁹F NMR: The Definitive Reporter of Reaction Completion

The inclusion of the Pfp ester is a strategic masterstroke for analytical monitoring. The five fluorine atoms on the phenyl ring provide a clean, high-intensity signal in a region of the NMR spectrum that is free from any background interference from the peptide or resin.[7][8]

The Principle of Self-Validation: The power of ¹⁹F NMR lies in its simplicity and decisiveness.

  • Before Coupling: The ¹⁹F NMR spectrum of the starting material, Fmoc-N-Me-Phe-OPfp, will show characteristic signals for the pentafluorophenyl group. Typically, three distinct resonances are observed for the ortho-, meta-, and para-fluorines.

  • After Coupling: Upon successful formation of the amide bond, the Pfp ester is released as pentafluorophenol. After the standard washing steps in SPPS, this leaving group is completely removed.[9] Consequently, the ¹⁹F NMR spectrum of the peptide-resin (after cleavage) will show the complete disappearance of the Pfp signals. The absence of these signals is not just an indication, but definitive proof that the Pfp ester has been consumed and the coupling reaction at that site is complete.

This "signal-on" to "signal-off" transition provides an exceptionally clear and trustworthy binary assessment of the reaction's success.

¹H NMR: Confirming the New Chemical Environment

While ¹⁹F NMR confirms the consumption of the active ester, ¹H NMR provides complementary evidence by probing the environment of the N-methyl group itself.

Causality of Chemical Shift: The chemical shift of a proton is exquisitely sensitive to its local electronic environment.[10][11]

  • Before Coupling: In the Fmoc-N-Me-Phe-OPfp monomer, the N-methyl protons have a specific chemical shift (typically around 2.8-3.0 ppm).

  • After Coupling: Once the amide bond is formed, the N-methyl group is now part of a peptide backbone. This new chemical environment—flanked by the Fmoc group and the newly formed amide linkage—causes a distinct downfield shift in its resonance. Observing this predictable shift provides strong, positive confirmation of incorporation.

workflow cluster_nmr NMR Analysis cluster_results Interpretation start SPPS Coupling Step: Resin-Peptide + Fmoc-N-Me-Phe-OPfp wash Wash Resin to Remove Excess Reagents & Pentafluorophenol start->wash cleave Cleave Small Sample of Peptide from Resin wash->cleave dissolve Dissolve Crude Peptide in Deuterated Solvent (e.g., DMSO-d6) cleave->dissolve nmr_19f Acquire ¹⁹F NMR Spectrum dissolve->nmr_19f nmr_1h Acquire ¹H NMR Spectrum dissolve->nmr_1h result_19f Confirm Absence of Pfp Signals nmr_19f->result_19f result_1h Confirm Shift of N-Methyl Signal nmr_1h->result_1h

Caption: Experimental workflow for NMR-based confirmation.

Comparative Analysis: A Multi-Technique Perspective

While NMR provides unparalleled structural detail for confirming this specific coupling event, it is essential to understand its performance in the context of other standard analytical techniques used in peptide chemistry.

Parameter ¹⁹F / ¹H NMR Spectroscopy HPLC-UV Mass Spectrometry (LC-MS) FTIR Spectroscopy (On-Resin)
Analysis Stage Post-coupling, on a cleaved sample.Post-synthesis, on a cleaved sample.[12][13]Post-synthesis, on a cleaved sample.[14][15]During synthesis, on-resin.[16][17][18]
Primary Information Definitive structural confirmation of bond formation and reagent consumption.Purity assessment and quantification of the final product.[19]Molecular weight confirmation of the final product and impurities.Qualitative monitoring of functional group appearance/disappearance.
Specificity Very High: Directly observes the atoms involved in the reaction (¹⁹F of leaving group, ¹H of N-methyl).Moderate: Infers purity from retention time. Cannot distinguish isomers or pinpoint the exact location of a deletion without standards.High: Confirms the expected mass. A mass difference of N-Me-Phe confirms its absence/presence in the final product.Low: Broad, overlapping signals (e.g., ester vs. amide carbonyls) can be difficult to resolve and quantify accurately.[16]
Key Advantage Unambiguous, direct evidence of successful coupling for the specific residue.Excellent for quantitative purity analysis of the final crude mixture.[20]Highly sensitive detection of final product and byproducts.Provides real-time, non-destructive feedback without cleavage.[17]
Key Limitation Requires cleavage of a sample from the resin; lower throughput than chromatography.Indirect method for assessing a single coupling step; less structural information.Provides no information about where in the sequence a modification or deletion occurred.Low resolution and sensitivity can make interpretation unreliable, especially for complex peptides.

Experimental Protocols

Protocol 1: SPPS Coupling of Fmoc-N-Me-Phe-OPfp

This protocol assumes a standard manual Fmoc-SPPS workflow on a Rink Amide resin.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain. Repeat the treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (6 x 2 mL), ensuring all piperidine is removed.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-N-Me-Phe-OPfp (relative to resin loading) in 1.5 mL of DMF.

    • Add the amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is a crucial choice to overcome the steric hindrance of the N-methyl group.

  • Post-Coupling Wash: Wash the resin with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL) to remove all unreacted amino acid and the pentafluorophenol byproduct.

  • Resin Sample: Dry a small sample of the resin (~5 mg) under vacuum for subsequent cleavage and analysis.

Protocol 2: Sample Preparation for NMR Analysis
  • Cleavage: Place the ~5 mg dried resin sample in a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail: Add 200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). TIS is a critical scavenger to prevent side reactions.

  • Incubation: Allow the cleavage reaction to proceed for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin using a micro-filter tube or a cotton-plugged pipette tip into a new tube containing 1 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet with another 1 mL of cold ether and re-centrifuge.

  • Drying: After decanting the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: ¹H and ¹⁹F NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve the dried crude peptide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Analysis: Identify the N-methyl proton signal. Compare its chemical shift to the starting material. A successful incorporation will show a downfield shift into the peptide backbone region.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum (proton-decoupled for simplicity). A reference standard is not necessary for this qualitative analysis.

    • Analysis: Examine the spectral region for the Pfp ester (typically -150 to -170 ppm). The complete absence of signals in this region confirms the successful removal of the leaving group and, by extension, the completion of the coupling reaction.

Protocol 4: Comparative HPLC-MS Analysis of Crude Peptide
  • Sample Preparation: Dissolve a portion of the dried crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a standard starting point.[12]

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. An incomplete coupling would result in a significant peak corresponding to the deletion sequence, which would elute earlier than the full-length peptide.

  • MS Analysis: Direct the eluent from the HPLC to an ESI-MS detector. Confirm that the molecular weight of the main peak corresponds to the theoretical mass of the desired peptide containing the N-Me-Phe residue.

Conclusion

In the synthesis of complex and modified peptides, assumption is the enemy of purity. While HPLC and Mass Spectrometry are indispensable tools for the final validation and purification of a crude peptide product[13][15][19][20], they provide a retrospective view of the entire synthesis. For the critical, often challenging, incorporation of sterically hindered building blocks like Fmoc-N-Me-Phe-OPfp, a more direct and structurally informative method is required for process optimization and troubleshooting.

The dual-pronged approach of ¹⁹F and ¹H NMR spectroscopy offers an unparalleled level of confidence. The disappearance of the ¹⁹F signal from the Pfp leaving group provides a self-validating, binary confirmation of reaction completion, while the corresponding shift in the ¹H spectrum of the N-methyl group confirms its new environment within the peptide backbone. By integrating this robust NMR analysis into the workflow, researchers can move forward in their synthesis with the assurance that this difficult building block has been successfully incorporated, saving valuable time and resources.

References

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available at: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. ScienceDirect. Available at: [Link]

  • Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. PubMed. Published December 1998. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Published December 5, 2024. Available at: [Link]

  • Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Semantic Scholar. Published December 1, 1998. Available at: [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. Available at: [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry. Published November 11, 2019. Available at: [Link]

  • Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Published January 30, 2023. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Introduction to 19F NMR in Modern Drug Development. Bruker. Available at: [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Available at: [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Published April 24, 2014. Available at: [Link]

  • Solid-phase peptide synthesis. Vapourtec. Published March 9, 2023. Available at: [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. Available at: [Link]

  • 19F NMR as a tool in chemical biology. Beilstein Journals. Published January 28, 2021. Available at: [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. Published December 31, 2022. Available at: [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. Published April 15, 2021. Available at: [Link]

  • 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. Royal Society of Chemistry. Available at: [Link]

  • PEPTIDE/PROTEIN ANALYSIS IN LESS THAN ONE MINUTE. Advion. Available at: [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Taylor & Francis Online. Available at: [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. Published September 4, 2025. Available at: [Link]

  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-BIO. Available at: [Link]

  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Publications. Published May 6, 2024. Available at: [Link]

  • A New Labeling Method for Methyl Transverse Relaxation-Optimized Spectroscopy NMR Spectra of Alanine Residues. ACS Publications. Published November 28, 2007. Available at: [Link]

  • Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides with near infrared spectroscopy. ResearchGate. Published December 1, 2023. Available at: [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ResearchGate. Available at: [Link]

  • Fmoc-Phe-OPfp. PubChem. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Published August 1, 2024. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Assigning methyl resonances for protein solution-state NMR studies. PMC. Available at: [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Published October 17, 2025. Available at: [Link]

  • Fmoc-Phe-OPfp [86060-92-6]. Peptides. Available at: [Link]

  • Active esters for solid phase peptide synthesis. Google Patents.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Published October 8, 2024. Available at: [Link]

  • N-Fmoc-N-methyl-4-phenyl-L-phenylalanine. PubChem. Available at: [Link]

Sources

Fmoc-N-Me-Phe-OPfp versus other pentafluorophenyl esters in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in SPPS: A Comparative Guide to Fmoc-N-Me-Phe-OPfp and Pentafluorophenyl Esters

N-methylation of peptide backbones is a premier strategy in drug development designed to enhance proteolytic stability, increase membrane permeability, and lock peptides into bioactive conformations. However, incorporating N-methylated amino acids—such as N-methyl-phenylalanine (N-Me-Phe)—during Solid-Phase Peptide Synthesis (SPPS) introduces severe steric hindrance. This hindrance dramatically reduces the nucleophilicity of the secondary amine, leading to sluggish coupling rates, incomplete reactions, and a heightened risk of epimerization when using standard in-situ activation reagents.

To circumvent these bottlenecks, pre-activated pentafluorophenyl (OPfp) esters have re-emerged as a gold standard. This guide provides an objective, data-driven comparison of Fmoc-N-Me-Phe-OPfp against other active esters and traditional coupling methodologies, equipping application scientists with the mechanistic insights needed to optimize difficult peptide sequences.

Mechanistic Causality: Why OPfp Esters Excel

The superior performance of OPfp esters is rooted in their distinct electronic properties. The pentafluorophenyl ring is highly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon[1]. This hyper-activation facilitates rapid nucleophilic attack, even by sterically hindered secondary amines.

  • Kinetic Superiority: Kinetic studies demonstrate that the relative coupling rate of OPfp esters is exponentially higher than other active esters. The reactivity ratio for OPfp (pentafluorophenyl) : OPcp (pentachlorophenyl) : ONp (p-nitrophenyl) is reported as 111 : 3.4 : 1[1]. This massive kinetic advantage is critical when forcing a bond between two bulky, methylated residues.

  • Additive-Free Coupling: Recent advancements in flow chemistry and SPPS have shown that Fmoc-amino acid OPfp esters can achieve quantitative condensation with N-methyl amino acid esters in as little as 5 minutes without the need for basic additives or catalysts[2][3]. This additive-free environment is crucial for maintaining chiral integrity; the absence of excess tertiary bases (like DIPEA) eliminates the primary pathway for base-catalyzed oxazolone formation and subsequent epimerization.

G Start Target: N-Methylated Peptide Choice Select Coupling Strategy Start->Choice OPfp Fmoc-N-Me-Phe-OPfp (Pre-activated) Choice->OPfp InSitu HATU / DIC + HOBt (In-situ) Choice->InSitu ONp Fmoc-N-Me-Phe-ONp (Nitrophenyl) Choice->ONp MechOPfp Highly electrophilic carbonyl Rapid nucleophilic attack OPfp->MechOPfp MechInSitu Steric clash during activation Slow intermediate formation InSitu->MechInSitu MechONp Weak electron withdrawal Sluggish kinetics ONp->MechONp ResultOPfp High Yield, No Epimerization (5-45 min) MechOPfp->ResultOPfp ResultInSitu Guanidinylation, High Epimerization (>2 hours) MechInSitu->ResultInSitu ResultONp Incomplete Coupling (>4 hours) MechONp->ResultONp

Mechanistic workflow and decision matrix for coupling N-methylated amino acids in SPPS.

Comparative Performance Analysis

When synthesizing sequences containing N-Me-Phe, the choice of coupling reagent directly dictates the impurity profile of the crude peptide. Table 1 summarizes the performance of Fmoc-N-Me-Phe-OPfp against alternative strategies based on empirical SPPS data.

Table 1: Comparative Efficiency of Coupling Strategies for N-Methylated Amino Acids

Coupling Reagent / StrategyRelative ReactivityEpimerization RiskAdditive RequirementTypical Coupling Time
Fmoc-N-Me-Phe-OPfp Extremely High (111x)Very Low None 5 – 45 mins [2][4]
Fmoc-N-Me-Phe-OPcpModerate (3.4x)LowNone1 – 2 hours[1]
Fmoc-N-Me-Phe-ONpLow (1x)LowNone> 4 hours[1]
Fmoc-N-Me-Phe-OH + HATUHighHigh (Base-catalyzed)High (DIPEA required)1 – 3 hours
Fmoc-N-Me-Phe-OH + DIC/HOBtModerateModerateModerate2 – 4 hours

Note: In-situ activation with uronium salts (HATU/HBTU) on sterically hindered amines frequently leads to irreversible guanidinylation of the N-terminus, terminating peptide chain elongation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high-fidelity peptide synthesis, the following protocols outline the preparation, application, and validation of Fmoc-N-Me-Phe-OPfp in SPPS.

Protocol 1: Synthesis of Fmoc-N-Me-Phe-OPfp

(Applicable if the pre-activated ester is not commercially sourced)

  • Solvation: Dissolve Fmoc-N-Me-Phe-OH (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1].

  • Thermal Control: Cool the solution to 0 °C in an ice bath. Causality: Strict thermal control prevents premature thermal degradation and minimizes side reactions during the exothermic activation phase.

  • Activation: Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution portion-wise under continuous stirring[1]. Causality: DCC acts as a dehydrating agent, driving the formation of the active ester.

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution[1].

  • Purification: Filter off the DCU precipitate. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude OPfp ester[1].

Protocol 2: Additive-Free Solid-Phase Coupling
  • Resin Preparation: Swell the resin bearing the N-terminal deprotected peptide in Dimethylformamide (DMF) for 30 minutes.

  • Reagent Solvation: Dissolve Fmoc-N-Me-Phe-OPfp (3–5 eq relative to resin loading) in a minimal volume of anhydrous DMF or THF[1][2]. Causality: Maintaining a high molarity of the active ester drives the reaction kinetics forward, overcoming the steric bulk of the resin matrix.

  • Coupling: Add the ester solution directly to the resin. Do NOT add basic additives (e.g., DIPEA or NMM). Causality: Additive-free conditions prevent base-catalyzed oxazolone formation, preserving the chiral integrity of the N-methylated residue[2].

  • Agitation: Agitate at room temperature for 30–45 minutes. (Note: Under microwave irradiation or continuous flow conditions, quantitative coupling can be achieved in as little as 30 seconds to 5 minutes)[2][3][4].

  • Washing: Drain the reactor and wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol 3: Self-Validation via Chloranil Test

Standard primary amine tests (like the Kaiser test) yield false negatives for secondary amines. To validate the coupling of an N-methylated residue, a self-validating Chloranil test must be used.

  • Sampling: Transfer a few washed resin beads to a glass test tube.

  • Reagent Addition: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

  • Incubation: Let the mixture stand at room temperature for 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Indicates the presence of unreacted secondary amines (incomplete coupling).

    • Colorless/Yellow Beads: Indicates successful, complete coupling.

References

  • Hattori, T., & Yamamoto, H. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction". Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Dilun Biotechnology. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters". Peptide Scientific. Available at: [Link]

  • Babu, V. V. S., et al. "Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents". ResearchGate. Available at:[Link]

Sources

Positional Validation of N-Methyl-Phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Modification Challenge

N-methylation of peptides—specifically the incorporation of N-methyl-phenylalanine (N-Me-Phe) —is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability. By replacing the amide hydrogen with a methyl group, researchers can prevent proteolytic cleavage and lock peptides into bioactive conformations.

However, validating the exact position of N-Me-Phe in a synthetic sequence presents a unique analytical challenge. Standard sequencing methods like Edman degradation often fail due to the blocked N-terminus, and standard Mass Spectrometry (MS) automated algorithms can misassign the methylation to adjacent residues (e.g., distinguishing N-Me-Phe from Phe-MethylEster or adjacent N-methylations).

This guide objectively compares the three primary validation methodologies—Tandem Mass Spectrometry (MS/MS) , NMR Spectroscopy , and Edman Degradation —providing a self-validating workflow to ensure positional accuracy.

Part 1: Comparative Analysis of Validation Methods

Method A: Tandem Mass Spectrometry (MS/MS) – The High-Throughput Workhorse

Verdict: Best for routine validation and sensitivity. Core Mechanism: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

MS/MS is the primary tool for sequencing, but N-methylation alters standard fragmentation rules. The lack of an amide proton at the N-Me-Phe site prevents standard "mobile proton" charge migration, often altering the intensity of b- and y-ions.

  • The Self-Validating Check (The "Smoking Gun"): The most reliable diagnostic marker for N-Me-Phe is the Diagnostic Immonium Ion .

    • Phenylalanine (Phe): Generates a characteristic immonium ion at m/z 120.08 .

    • N-Methyl-Phenylalanine (N-Me-Phe): Generates a shifted immonium ion at m/z 134.09 (+14 Da).

    • Note: Detection of m/z 134 confirms the presence of N-Me-Phe. Positional validation is then confirmed by the +14 Da mass shift in the specific b- or y-ion series flanking the residue.

Method B: NMR Spectroscopy – The Structural "Gold Standard"

Verdict: Essential for ambiguous cases or stereochemical verification. Core Mechanism: Detection of the unique N-methyl singlet signal.

When MS/MS spectra are complex (e.g., cyclic peptides or multiple N-methylations), NMR provides indisputable structural proof.

  • The Signal: In 1H-NMR, the N-methyl group appears as a sharp singlet in the 2.8 – 3.2 ppm region. This is distinct from side-chain methyls (like Ala, Val, Leu), which usually appear upfield (< 1.5 ppm) and are often doublets.

  • Positional Assignment: Validated via NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show spatial correlations between the N-methyl protons and the alpha-protons of the preceding amino acid residue (

    
    ).
    
Method C: Edman Degradation – The Limitation

Verdict: NOT RECOMMENDED for N-Me-Phe positional validation.

  • The Failure Mode: Edman chemistry requires a free N-terminal amine to react with PITC (phenylisothiocyanate). If N-Me-Phe is at the N-terminus, the secondary amine can react, but the subsequent cyclization to the thiazolinone is often sterically hindered or chemically distinct, leading to blockage or "lag" in the sequencing cycle. If N-Me-Phe is internal, the cycle stops or yield drops precipitously at that residue.

Part 2: Data Summary & Performance Comparison

FeatureMS/MS (CID/HCD) NMR (1H / NOESY) Edman Degradation
Primary Utility Sequence mapping & Position IDStructural confirmationN-terminal sequencing (Standard AA)
Sample Requirement Low (Femtomole/Picomole)High (Milligram range)Medium (Picomole)
Positional Accuracy High (via b/y ion shift)Absolute (via NOE connectivity)Low (Blocks at N-Me residue)
Throughput High (Minutes)Low (Hours/Days)Low (Hours per residue)
Diagnostic Marker Immonium Ion (m/z 134) Singlet (2.8-3.2 ppm) N/A (Cycle Failure)
Cost LowHighMedium

Part 3: Experimental Protocols

Protocol 1: MS/MS Positional Validation (The "Immonium" Workflow)

Objective: Confirm N-Me-Phe position using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

  • Sample Preparation:

    • Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid to a concentration of 1–5 µM.

  • Direct Infusion/LC-MS:

    • Perform a full MS1 scan to confirm the precursor molecular weight (

      
      ).
      
    • Self-Check: Ensure the mass corresponds to the theoretical mass of the peptide + 14.016 Da (Methyl group).

  • Fragmentation (MS2):

    • Isolate the precursor ion.

    • Apply Normalized Collision Energy (NCE) of 25–35%. Note: N-methyl bonds are often more labile; if fragmentation is poor, lower the energy.

  • Data Analysis (The Validation Logic):

    • Step A: Extract the low mass region (m/z 50–200). Look for m/z 134.09 .

      • If Present: N-Me-Phe confirmed. Proceed to Step B.

      • If Absent: Check for m/z 120 (Unmodified Phe). If 120 is dominant, methylation is likely absent or on a different residue type.

    • Step B: Map the b- and y-ion series.

      • Identify the fragment ions flanking the Phe residue.

      • The fragment ion containing the N-Me-Phe must be +14 Da heavier than the theoretical non-methylated fragment.

Protocol 2: NMR Confirmation (For Ambiguous Sequences)

Objective: Validate position via spatial connectivity.

  • Solvent System: Dissolve 1–2 mg of peptide in 600 µL of DMSO-d6 or 90:10 H2O:D2O (if soluble). DMSO is preferred to prevent amide proton exchange.

  • 1D Proton Experiment:

    • Acquire standard 1H spectrum. Verify the presence of a 3H singlet at ~3.0 ppm.

  • 2D NOESY/ROESY:

    • Set mixing time to 200–400 ms.

    • Look for the "Sequential Walk": Find the cross-peak between the N-methyl protons (3.0 ppm) and the alpha-proton of the preceding residue (

      
       region 4.0–5.5 ppm).
      
    • Validation: This connectivity proves the N-methyl group is attached to the nitrogen of the residue immediately following that specific alpha-proton.

Part 4: Visualization of Logic & Workflows

Diagram 1: The Validation Decision Tree

This flowchart guides the researcher through the logical steps of validating N-Me-Phe, prioritizing MS for speed and NMR for certainty.

ValidationWorkflow Start Start: Synthetic Peptide Sample MS1 Step 1: High-Res MS1 (Check Precursor Mass) Start->MS1 MassCheck Mass = Theory + 14 Da? MS1->MassCheck MS2 Step 2: MS/MS Fragmentation (CID/HCD) MassCheck->MS2 Yes Fail INVESTIGATE (Wrong Synthesis/Side Reaction) MassCheck->Fail No (Mass Error) ImmoniumCheck Check Low Mass Region: m/z 134 Present? MS2->ImmoniumCheck SeqMap Step 3: Sequence Mapping (b/y ion series) ImmoniumCheck->SeqMap Yes (N-Me-Phe exists) ImmoniumCheck->Fail No (Only m/z 120 found) PosConfirmed Positional Shift Found? (+14 Da at specific residue) SeqMap->PosConfirmed NMR Step 4: NMR Spectroscopy (1H & NOESY) PosConfirmed->NMR No (Ambiguous Spectra) Success VALIDATION COMPLETE Position Confirmed PosConfirmed->Success Yes (Unambiguous) NMR->Success NOE Connectivity Found NMR->Fail No Connectivity

Caption: Decision tree for validating N-methyl-phenylalanine position. The workflow prioritizes MS/MS for throughput but utilizes NMR as the definitive structural arbiter.

Diagram 2: Fragmentation Logic (The Mass Shift)

This diagram illustrates how N-methylation shifts the mass of specific fragment ions compared to a native peptide.

FragmentationLogic Peptide H2N-Ala -CO- N(Me)-Phe -CO-Gly-OH B_Ion b2 Ion (Ala-N(Me)Phe) Mass: Native + 14 Da Peptide:b1->B_Ion Cleavage 1 Y_Ion y2 Ion (N(Me)Phe-Gly) Mass: Native + 14 Da Peptide:y1->Y_Ion Cleavage 2 Imm_Ion Immonium Ion (N-Me-Phe Sidechain) m/z 134.09 Peptide:nmephe->Imm_Ion Internal Frag

Caption: MS/MS fragmentation logic. The N-methyl group stays with the Phenylalanine residue, causing a +14 Da shift in any fragment ion (b or y) that contains the modified residue.

References

  • Harrison, A. G. (2002).[1] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[1] Link

  • Sripadi, P., et al. (2019).[2] ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. Rapid Communications in Mass Spectrometry. Link

  • Matrix Science. (2023). Mascot Help: Peptide Fragmentation & Immonium Ions. Matrix Science. Link

  • Creative Proteomics. (2023). Edman Degradation vs Mass Spectrometry. Creative Proteomics. Link

  • Emwas, A. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry. Methods in Molecular Biology. Link

Sources

Purity Assessment and Coupling Efficacy of Peptides Synthesized via Fmoc-N-Me-Phe-OPfp: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The N-Methylation Conundrum in Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-methylphenylalanine (N-Me-Phe), is a critical structural modification in modern drug development designed to improve a peptide's proteolytic stability, membrane permeability, and conformational rigidity. However, synthesizing these sequences presents a profound dual challenge. First, the steric bulk of the secondary amine drastically reduces its nucleophilicity, leading to incomplete couplings and deletion sequences. Second, the activation of N-methylated carboxylic acids is notoriously prone to base-catalyzed epimerization (racemization).

When activating standard Fmoc-N-Me-Phe-OH with highly reactive uronium salts (e.g., HATU), the presence of a tertiary amine base like DIPEA is mandatory. The N-methyl group prevents standard hydrogen bonding and induces steric clashes, forcing the activated intermediate into a conformation that favors intramolecular attack by the penultimate carbonyl oxygen. This forms an oxazolonium ion. The basic environment readily abstracts the α-proton from this intermediate, leading to rapid epimerization and the formation of diastereomeric impurities.

By contrast, Fmoc-N-Me-Phe-OPfp is a pre-activated pentafluorophenyl (Pfp) ester. The electron-withdrawing pentafluorophenyl ring makes the carbonyl highly electrophilic, enhancing the reactivity and solubility of the compound to facilitate smoother reactions[1]. This enables direct nucleophilic attack by the incoming amine without the need for basic additives[2]. This additive-free microenvironment effectively shuts down the oxazolonium-mediated epimerization pathway, preserving stereochemical integrity and offering a robust pathway for high-purity peptide synthesis[3].

MechanisticPathway cluster_traditional Traditional Uronium Activation cluster_opfp Pre-activated OPfp Strategy A Fmoc-N-Me-Phe-OH B HATU + DIPEA A->B Activation C Oxazolonium Ion (Base-Catalyzed) B->C -H+ (DIPEA) D High Epimerization (15-30% D-Isomer) C->D Coupling E Fmoc-N-Me-Phe-OPfp F Additive-Free Coupling (No DIPEA) E->F Amine Nucleophile G Stereopure Peptide (<1% D-Isomer) F->G Direct Acylation

Mechanistic divergence: Base-catalyzed epimerization vs. additive-free OPfp coupling.

Comparative Performance Data

To objectively evaluate Fmoc-N-Me-Phe-OPfp against traditional alternatives, we must look at the empirical data regarding yield, epimerization rates, and the propensity for Diketopiperazine (DKP) formation. DKP formation is a severe side reaction where the free amine of the residue succeeding the N-Me-Phe loops back to attack the N-methyl carbonyl, cleaving the chain prematurely. Highly reactive, additive-free OPfp esters can rapidly acylate the free amine before it has time to undergo DKP cyclization[2].

Coupling StrategyReagents RequiredBase AdditiveAvg. Coupling Yield (%)Epimerization (D-Isomer %)DKP Truncation Risk
Pre-activated Ester Fmoc-N-Me-Phe-OPfpNone92 - 98%< 1.0% Low
Uronium Salt Fmoc-N-Me-Phe-OH + HATUDIPEA (2.0 eq)95 - 99%15 - 30%High
Carbodiimide Fmoc-N-Me-Phe-OH + DIC/OxymaNone / Collidine85 - 90%2 - 5%Medium

Purity Assessment Workflows

Assessing the purity of N-methylated peptides requires a multi-tiered analytical approach to detect specific failure modes. High-Resolution RP-UPLC is utilized to separate diastereomers, while LC-ESI-TOF MS identifies truncation products (e.g., des-N-Me-Phe) and DKP adducts. For definitive stereochemical validation, Chiral Amino Acid Analysis via Marfey's Method is employed.

AnalyticalWorkflow A Crude Peptide Cleavage B UPLC-UV (214nm) Diastereomer Separation A->B C LC-ESI-TOF MS Truncation/DKP ID A->C D Marfey's Derivatization Chiral GC/LC A->D Hydrolysis E Comprehensive Purity Profile B->E % Area C->E Mass Match D->E D/L Ratio

Multi-tiered analytical workflow for N-methyl peptide purity assessment.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Additive-Free SPPS Coupling of Fmoc-N-Me-Phe-OPfp

This protocol relies on a self-validating colorimetric system (Chloranil test) to ensure the secondary amine is fully acylated before proceeding, preventing the propagation of deletion sequences.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Coupling: Dissolve Fmoc-N-Me-Phe-OPfp (0.3 mmol, 3.0 eq) in a minimal volume of anhydrous THF/DMF (1:1 v/v). Crucial Step: Do not add DIPEA or any other base[2]. Add the solution directly to the resin.

  • Reaction: Agitate at room temperature for 120 minutes. (Note: For highly hindered sequences, heating to 50°C in a microwave synthesizer or utilizing a continuous flow reactor can reduce reaction times to 5-10 minutes while maintaining quantitative yields[2]).

  • Validation (Chloranil Test): Remove a few resin beads and wash with DCM. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead validates complete coupling. If positive, repeat step 2.

  • Capping: Cap unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to definitively terminate any unreacted chains.

Protocol 2: Epimerization Assessment via Marfey's Method

This protocol is self-validating by incorporating parallel runs of pure enantiomeric standards to establish definitive retention time baselines prior to analyzing the synthesized peptide.

  • Hydrolysis: Transfer 1 mg of the cleaved, purified peptide into a heavy-walled borosilicate glass vial. Add 0.5 mL of 6M HCl. Seal under vacuum and heat at 110°C for 24 hours.

  • Evaporation: Cool to room temperature, open the vial, and evaporate the HCl under a gentle stream of nitrogen until completely dry.

  • Derivatization: Resuspend the hydrolysate in 100 µL of LC-MS grade water. Add 50 µL of 1 M NaHCO₃ and 100 µL of 1% (w/v) FDAA (Marfey's reagent) in acetone. Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl. Dilute with 700 µL of ACN/H₂O (1:1).

  • Validation & Analysis:

    • Validation Step: First, inject FDAA-derivatized pure L-N-Me-Phe and D-N-Me-Phe standards into the LC-MS to establish exact retention times. (D-enantiomers typically elute later on C18 columns due to stronger hydrophobic interactions of the diastereomeric complex).

    • Sample Run: Inject the hydrolyzed sample. Quantify the area under the curve (AUC) for the L- and D- peaks at 340 nm to calculate the exact epimerization percentage.

Conclusion

While highly reactive uronium salts like HATU remain staples of general peptide synthesis, their application to N-methylated amino acids is fundamentally flawed due to base-catalyzed epimerization. Fmoc-N-Me-Phe-OPfp provides an elegant, additive-free alternative. By shifting the chemical activation burden to a pre-synthesized, stable ester, researchers can achieve near-quantitative coupling yields while maintaining strict stereochemical fidelity, ensuring the high purity required for therapeutic peptide development.

References

Sources

Comparative analysis of coupling efficiency for N-methylated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids (N-Me-AAs) is a critical strategy in peptide drug discovery to improve metabolic stability, membrane permeability, and oral bioavailability. However, the N-methyl group introduces severe steric hindrance and lowers the nucleophilicity of the amino group, causing standard coupling protocols (e.g., HBTU/DIPEA) to fail.

This guide compares the efficiency of advanced coupling reagents—specifically HATU , COMU , PyBroP , and DIC/Oxyma —in overcoming these barriers.

Key Takeaways:

  • HATU remains the "gold standard" for general difficult couplings due to the anchimeric assistance of the HOAt moiety.

  • PyBroP and PyAOP (phosphonium salts) are often superior when coupling to a sterically hindered N-methyl amine (N-Me-AA as the nucleophile).

  • COMU offers coupling efficiency comparable to HATU with lower epimerization risks and is safer (non-explosive), making it ideal for microwave-assisted SPPS.[1]

  • Racemization is a heightened risk for N-Me-AAs; the use of Oxyma Pure or HOAt as additives, combined with weaker bases like Collidine , is essential for preservation of chirality.

The Challenge: Steric & Electronic Barriers

Coupling N-methylated amino acids presents a dual challenge:

  • Steric Hindrance: The methyl group on the nitrogen creates significant bulk, blocking the approach of the activated carboxylate.

  • Electronic Deactivation: While secondary amines are generally more basic, the steric bulk prevents effective solvation and orbital overlap required for nucleophilic attack. Furthermore, N-methylated residues at the C-terminus of the activated species are highly prone to oxazolonium formation, leading to rapid racemization.

Mechanism of Hindrance & Racemization

The following diagram illustrates the steric clash during coupling and the pathway to racemization via oxazolonium formation.

G Start Activated Carboxyl (Fmoc-AA-OBt/OAt) TS Transition State (Steric Clash) Start->TS + Nucleophile Oxazolonium Oxazolonium Ion (Racemization Intermediate) Start->Oxazolonium Side Reaction (Promoted by Base) Nucleophile N-Methyl Amine (H-N(Me)-AA-Resin) Nucleophile->TS Slow Attack (Steric Bulk) Product Peptide Bond (Fmoc-AA-N(Me)-AA) TS->Product Successful Coupling DL_Mix Epimerized Product (DL-Peptide) Oxazolonium->DL_Mix Enolization

Figure 1: Mechanistic barriers in N-methyl peptide synthesis. The N-methyl group hinders the transition state, slowing the reaction and allowing the activated species to divert toward the racemization-prone oxazolonium pathway.

Comparative Analysis of Coupling Reagents

Uronium/Aminium Salts (HATU vs. COMU)[1][2]
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Utilizes the HOAt leaving group. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation) via a 7-membered ring transition state, stabilizing the active ester and accelerating amine capture. It is the default choice for difficult sequences.

  • COMU: Based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). It mimics the reactivity of HATU but shows better solubility in DMF and is safer. Studies indicate COMU often yields lower racemization rates than HATU, particularly in microwave synthesis.

Phosphonium Salts (PyBroP vs. PyAOP)
  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Unlike uronium salts, phosphonium reagents do not react with the N-terminal amine to form guanidinium byproducts (a risk with slow couplings using HBTU/HATU). PyBroP is exceptionally effective when the nucleophile is the N-methyl amine , as it can drive the reaction at elevated temperatures or with stronger activation without capping the amine.

  • PyAOP: The HOAt analog of PyBOP.[1] It combines the phosphonium advantage (no guanidinylation) with the high reactivity of the aza-benzotriazole ester.

Carbodiimides (DIC/Oxyma)
  • DIC/Oxyma: A distinct improvement over DIC/HOBt.[2] Oxyma creates an active ester that is more reactive than OBt but less prone to explosive decomposition. It is the most cost-effective method for "moderately" difficult N-methyl couplings and is standard in automated synthesizers (e.g., CEM Liberty Blue).

Performance Data Comparison

Table 1: Comparative Coupling Efficiency (N-Me-Ala to N-Me-Ala Model)

ReagentBaseSolventYield (1h)Racemization (% DL)Best Application
HATU DIPEADMF>98% 2-5%General "difficult" couplings; N-Me to standard AA.
COMU DIPEADMF>99% <1%Microwave synthesis; reducing epimerization.
PyBroP DIPEADCM/DMF95%1-3%Coupling TO a hindered N-methyl amine.
PyAOP DIPEANMP97%1-2%Difficult N-Me to N-Me junctions.
HBTU DIPEADMF<60%N/ANot Recommended for N-methylated residues.
DIC/Oxyma --DMF92%<1%Automated synthesis; cost-sensitive scale-up.

Data synthesized from comparative studies involving the difficult coupling of Fmoc-Val-OH to H-N(Me)Val-Resin and similar hindered systems [1, 3, 5].

Decision Framework: Selecting the Right Reagent

Do not use a "one size fits all" approach. Use this logic flow to select the optimal reagent based on the specific steric environment of the coupling junction.

DecisionTree Start Select Coupling Reagent Q1 Is the NUCLEOPHILE (Amine) N-Methylated? Start->Q1 Yes1 Yes (Steric Bulk on Amine) Q1->Yes1 Difficult Nucleophile No1 No (Standard Amine) Q1->No1 Standard Nucleophile Result1 Use PyBroP or PyAOP (Avoids Guanidinylation) Yes1->Result1 Q2 Is the ACTIVATED ACID N-Methylated? No1->Q2 Yes2 Yes (High Racemization Risk) Q2->Yes2 Hindered Acid No2 No Q2->No2 Standard Acid Result4 Use COMU or HATU + TMP (Collidine reduces racemization) Yes2->Result4 Result3 Use DIC / Oxyma (Standard Protocol) No2->Result3 Result2 Use HATU or COMU (Max Reactivity)

Figure 2: Logic flow for reagent selection. Note that phosphonium salts (PyBroP) are preferred when the amine is hindered to prevent N-terminal capping.

Experimental Protocols

Protocol A: HATU/HOAt (The "Powerhouse" Method)

Best for: Coupling a standard amino acid to an N-methylated amine.

  • Reagents:

    • Fmoc-AA-OH (4.0 equiv)

    • HATU (4.0 equiv)

    • HOAt (4.0 equiv - Optional but recommended for extreme hindrance)

    • DIPEA (8.0 equiv)

    • Solvent: DMF or NMP (anhydrous)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in minimal DMF.

    • Add DIPEA to the mixture to activate (Solution turns yellow). Activation time: 30-60 seconds. Do not over-activate.

    • Add immediately to the resin-bound N-methyl peptide.

    • Reaction Time: 2 hours at Room Temperature.

    • Monitoring: Use the Chloranil Test (acetaldehyde/chloranil). The standard Kaiser test is not reliable for secondary amines (N-Me).[3]

    • Note: If coupling is <90%, perform a double couple with fresh reagents.

Protocol B: PyBroP (The "Hindered Amine" Specialist)

Best for: Coupling to a highly hindered N-methyl amine where HATU fails or causes guanidinylation.

  • Reagents:

    • Fmoc-AA-OH (4.0 equiv)

    • PyBroP (4.0 equiv)

    • DIPEA (8.0 equiv)

    • Solvent: DCM/DMF (1:1 ratio can sometimes improve swelling of hindered regions).

  • Procedure:

    • Add the Fmoc-AA-OH solution to the resin first.

    • Add PyBroP solution to the resin.[2][4][5]

    • Add DIPEA last.

    • Reaction Time: 2 hours to Overnight.

    • Why this order? In situ activation prevents pre-formation of reactive intermediates that might decompose before encountering the hindered amine.

Protocol C: Low-Racemization Activation (COMU/Collidine)

Best for: Coupling an N-methylated amino acid (activated species) to the next residue.

  • Reagents:

    • Fmoc-N(Me)-AA-OH (3.0 equiv)

    • COMU (3.0 equiv)

    • TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 - 5.0 equiv)

    • Solvent: DMF[6][2][3][4][5][7][8]

  • Procedure:

    • Pre-activate Fmoc-N(Me)-AA-OH with COMU and Collidine for 1 minute.

    • Add to resin.[6][2][3][4][5][7][8][9]

    • Reaction Time: 1 hour.

    • Insight: Collidine is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). This significantly reduces the proton abstraction from the alpha-carbon, suppressing oxazolonium-mediated racemization [3, 4].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[1][6] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive.[1][6][2][3][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Link

Sources

Fmoc-N-Me-Phe-OPfp vs. In-Situ Activation: A Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between using pre-activated Fmoc-N-Me-Phe-OPfp esters and the in-situ activation of Fmoc-N-Me-Phe-OH (typically via HATU/HOAt or DIC/Oxyma) for Solid Phase Peptide Synthesis (SPPS).

Executive Summary

For the incorporation of N-methyl-phenylalanine (N-Me-Phe) , a sterically hindered and racemization-prone residue, in-situ activation with HATU/HOAt is the superior standard for batch SPPS, offering significantly higher coupling yields (>90%) compared to pentafluorophenyl (OPfp) esters (<10-40% in standard batch conditions).

While Fmoc-N-Me-Phe-OPfp esters offer excellent shelf stability and an "additive-free" pathway that minimizes initial racemization, their aminolysis kinetics are often too slow to overcome the steric barrier of the N-methyl group in standard SPPS, leading to incomplete coupling or the need for extreme reaction times. However, OPfp esters have found renewed utility in continuous flow synthesis , where high temperatures and effective mixing can drive the reaction to completion.

The Challenge: Sterics & Racemization

Coupling N-methylated amino acids presents a dual challenge:

  • Steric Hindrance: The N-methyl group on the incoming amino acid (or the nucleophile on the resin) creates massive steric clash, retarding the nucleophilic attack.

  • Racemization: The N-methyl group facilitates the formation of the oxazolone intermediate (via the cis conformation of the amide bond), significantly increasing the risk of epimerization (DL-isomer formation) during activation.

Mechanism of Action

The choice of activation determines the intermediate species and the rate of amide bond formation.

ReactionMechanisms Start Fmoc-N-Me-Phe-OH Pfp_Ester Fmoc-N-Me-Phe-OPfp (Pre-activated) Start->Pfp_Ester Chemical Synthesis OAt_Ester Active OAt Ester (Highly Reactive) Start->OAt_Ester + HATU/DIPEA Slow_TS Slow Transition State (Steric Clash) Pfp_Ester->Slow_TS + Resin-NH2 Amine Resin-NH2 Product_Pfp Peptide Bond (Low Yield) Slow_TS->Product_Pfp Slow Kinetics HATU HATU/Base Fast_TS Fast Transition State OAt_Ester->Fast_TS + Resin-NH2 Oxazolone Oxazolone (Racemization) OAt_Ester->Oxazolone Base Catalyzed Product_HATU Peptide Bond (High Yield) Fast_TS->Product_HATU Rapid Kinetics

Figure 1: Comparative reaction pathways. Note that while the Pfp ester avoids the highly reactive O-acylisourea intermediate, its slow kinetics in sterically hindered systems often render it ineffective compared to the rapid action of the OAt ester generated by HATU.

Performance Comparison Data

The following data synthesizes findings from comparative studies on hindered N-methyl amino acids (N-Me-Ala, N-Me-Aib, N-Me-Phe).

FeatureFmoc-N-Me-Phe-OPfp In-Situ Activation (HATU/HOAt)
Coupling Efficiency Low (<40%) in batch SPPS. Often requires re-coupling or conversion to HOBt ester in situ.High (>90%) . The gold standard for hindered couplings.
Reaction Kinetics Slow. Can take 2–24 hours. Rate-limited by the leaving group ability of pentafluorophenol.Fast. Typically complete in 30–60 mins (double coupling recommended).
Racemization Risk Low. Pre-activated species is stable. Minimal base required during coupling.Moderate. Risk of oxazolone formation if base (DIPEA) is in excess or reaction is prolonged.
Stability Excellent. Stable solid, can be stored for months.Transient. Active ester must be generated immediately before use.
Best Use Case Continuous Flow Synthesis; Automated synthesizers without activation cycles.Standard Batch SPPS; "Difficult sequences"; Precious samples.

Critical Insight: In a direct comparison for hindered N-methylated residues (e.g., N-Me-Aib), Pfp esters yielded <10% product , whereas HATU/HBTU protocols yielded >80% under identical conditions. The steric bulk of the N-methyl group effectively blocks the approach of the amine to the Pfp carbonyl carbon.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Recommended for standard batch SPPS of N-Me-Phe.

Materials:

  • Fmoc-N-Me-Phe-OH (3.0 eq)

  • HATU (2.9 eq) (Use slightly less than AA to prevent capping)

  • HOAt (3.0 eq) (Optional but recommended to suppress racemization)

  • Base: 2,4,6-Collidine (TMP) or DIEA (6.0 eq). Note: Collidine is preferred over DIEA to minimize racemization.

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-N-Me-Phe-OH and HATU/HOAt in minimal DMF. Add Base.[1][2] Shake for 30-60 seconds only.

    • Why? Long pre-activation leads to epimerization.

  • Coupling: Add the activated solution to the resin immediately.

  • Reaction: Agitate for 1 hour at room temperature.

  • Double Couple: Drain and repeat the process with fresh reagents for another 1 hour.

  • Monitoring: Standard Kaiser test may fail (secondary amines). Use Chloranil test or micro-cleavage LC-MS to verify completion.

Protocol B: Pfp Ester Coupling (Flow/Specific Use)

Recommended only for flow chemistry or when base-free conditions are strictly required.

Materials:

  • Fmoc-N-Me-Phe-OPfp (3.0 - 5.0 eq)

  • Catalyst: HOAt or HOBt (1.0 eq) - Crucial for reasonable rates in batch.

  • Solvent: DMF or NMP

Step-by-Step:

  • Dissolution: Dissolve Fmoc-N-Me-Phe-OPfp and HOAt in DMF.

  • Coupling: Add to the resin.

  • Reaction: Agitate for 4–18 hours .

    • Optimization: In a flow reactor, heat to 60°C to accelerate kinetics (check for racemization).

  • Verification: Extensive monitoring is required due to slow kinetics.

Expert Insights & Troubleshooting

The "Diketopiperazine (DKP)" Trap

Regardless of the activation method used to attach Fmoc-N-Me-Phe, the real danger arises during the next step: the deprotection of the Fmoc group after N-Me-Phe has been coupled.

  • Mechanism: The free amine of the N-Me-Phe can back-bite onto the carbonyl of the preceding amino acid, cleaving the dipeptide from the resin as a cyclic diketopiperazine (DKP).

  • Prevention:

    • Use Trityl (Trt) or 2-Chlorotrityl (2-Cl-Trt) resins (steric bulk prevents attack).

    • Perform Fmoc deprotection with short, rapid bursts (e.g., 5% Piperidine/DBU for 30s in Flow) rather than long batch incubations.

Decision Matrix

DecisionTree Start Coupling Fmoc-N-Me-Phe Method Synthesis Method? Start->Method Batch Batch SPPS Method->Batch Flow Continuous Flow Method->Flow Caveat Is the nucleophile also hindered? Batch->Caveat Flow_Rec Consider OPfp Esters (High Temp) Flow->Flow_Rec Batch_Rec USE HATU / HOAt (with Collidine) Caveat->Batch_Rec No (Primary amine) Yes_Hindered USE HATU + Double Couple (OPfp will fail) Caveat->Yes_Hindered Yes (e.g., N-Me-AA on resin)

Figure 2: Decision tree for selecting the optimal coupling strategy.

References

  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (2025).[3][4][5][6] Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.Link

  • ResearchGate. Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues.Link

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Link

  • Peptide Scientific. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters via Flow Reaction. (2026). Link

  • NIH/PubMed. Comparative study of methods to couple hindered peptides.Link

Sources

Safety Operating Guide

Fmoc-N-Me-Phe-OPfp proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Fmoc-N-Me-Phe-OPfp

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a discipline of chemical logic. In solid-phase peptide synthesis (SPPS) and medicinal chemistry, pentafluorophenyl (OPfp) esters like Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester (Fmoc-N-Me-Phe-OPfp) are prized for their balance of high reactivity and resistance to spontaneous hydrolysis. However, this exact chemical stability creates a latent hazard.

When researchers treat OPfp esters as standard organic waste, they commit a critical operational error. Discarding unquenched Fmoc-N-Me-Phe-OPfp into mixed waste carboys allows it to react unpredictably with ambient nucleophiles, leading to uncontrolled exothermic reactions and the insidious release of pentafluorophenol (PFP)—a toxic, corrosive, and environmentally persistent byproduct[1][2].

This guide provides a self-validating, mechanistic approach to neutralizing and disposing of Fmoc-N-Me-Phe-OPfp, ensuring absolute laboratory safety and regulatory compliance.

Chemical Causality: The Hazard Profile

To design a robust disposal protocol, we must first isolate the hazards. The danger of Fmoc-N-Me-Phe-OPfp does not lie in the Fmoc-protected amino acid core, but in the reactivity of its leaving group. Upon aminolysis or hydrolysis, the ester liberates pentafluorophenol, a compound with severe acute toxicity and corrosive properties (2)[2].

Table 1: Quantitative Hazard Summary of Synthesis Components

Chemical SpeciesRole in SynthesisGHS ClassificationKey HazardsDisposal Routing
Fmoc-N-Me-Phe-OPfp Activated ReagentIrritant / ReactiveLatent reactivity; slowly hydrolyzes to toxic PFPQuench first, then Halogenated Waste
Pentafluorophenol (PFP) Leaving GroupAcute Tox. 4, Skin Corr. 1BHarmful if swallowed/inhaled; causes severe skin burnsHalogenated Organic Waste
Fmoc-N-Me-Phe-OH Hydrolysis ProductNot ClassifiedLow toxicity; standard peptide wasteHalogenated Waste (if mixed with PFP)

The Logic of Active Quenching

Why do we actively quench reactive esters before disposal? If Fmoc-N-Me-Phe-OPfp is introduced directly into a bulk organic waste container, it encounters a chaotic chemical environment. Trace amines or alcohols can initiate delayed nucleophilic attacks. Furthermore, relying on water for hydrolysis is a flawed strategy; OPfp esters are highly hydrophobic and water hydrolysis is notoriously slow, often leading to incomplete quenching.

By deliberately quenching the reagent with a primary amine (e.g., ethanolamine), we drive the aminolysis reaction rapidly to completion (3)[3]. This forces the conversion of the reactive ester into a stable amide, safely liberating the PFP leaving group under monitored conditions before it ever reaches the waste carboy.

G A Fmoc-N-Me-Phe-OPfp (Reactive Ester) C Nucleophilic Attack & Cleavage A->C B Quenching Buffer (e.g., Ethanolamine) B->C D Fmoc-N-Me-Phe-Amide (Stable Byproduct) C->D  Inert Derivative E Pentafluorophenol (Toxic/Corrosive) C->E  Leaving Group F Halogenated Organic Waste Stream D->F E->F  Requires Segregation

Mechanistic workflow for the controlled quenching and segregation of Fmoc-N-Me-Phe-OPfp.

Self-Validating Disposal Methodologies

A protocol is only as strong as its verification step. The following workflows integrate built-in checks to ensure the hazard is neutralized.

Workflow A: Neutralization of Liquid Effluent (Post-Synthesis)

Use this protocol for reaction filtrates, wash solvents, or dissolved stock solutions containing unreacted Fmoc-N-Me-Phe-OPfp.

  • Isolation: Collect the effluent containing the unreacted OPfp ester in a dedicated, well-ventilated temporary Erlenmeyer flask inside a fume hood. Do not add this directly to the bulk waste carboy.

  • Active Quenching: Add a quenching agent—specifically, a 5% (v/v) solution of ethanolamine in DMF or a Tris-based buffer—to the effluent[3].

  • Incubation: Stir the mixture at room temperature for 30 to 60 minutes. The primary amine will rapidly attack the ester carbonyl, expelling pentafluorophenol.

  • Validation (The Self-Validating Step): Spot the reaction mixture on a TLC plate (or run a rapid LC-MS aliquot). The complete disappearance of the high-Rf OPfp ester spot confirms that the reactive hazard has been successfully destroyed.

  • Segregated Disposal: Once validated, transfer the quenched mixture exclusively to a properly labeled "Halogenated Organic Waste" container.

Workflow B: Disposal of Bulk Solid (Expired/Unused Reagent)

Use this protocol for solid reagent that has expired, degraded, or is no longer needed.

  • Containment: Do not attempt to dissolve and quench large quantities (>5 grams) of solid reactive ester. The concentrated release of pentafluorophenol and the resulting exothermic reaction pose an unnecessary inhalation and thermal risk.

  • Secondary Isolation: Keep the solid in its original, tightly sealed vendor vial. Place the vial into a shatter-proof secondary containment bag or bin.

  • Explicit Labeling: Label the secondary container clearly: "Hazardous Solid Waste - Contains Reactive Fluorinated Ester (Fmoc-N-Me-Phe-OPfp) and toxic Pentafluorophenol derivatives" (1)[1].

  • Dispatch: Dispatch the material directly via your institution's licensed hazardous waste management facility.

Regulatory Segregation & Environmental Impact

Why must all downstream waste involving this reagent be routed to Halogenated Waste ?

Pentafluorophenol contains a massive mass fraction of fluorine. When standard organic waste is incinerated, the presence of unregulated halogenated compounds generates highly corrosive hydrofluoric acid (HF) gas and drastically increases the risk of toxic dioxin formation. Environmental protection agencies strictly mandate that fluorinated waste be segregated and sent to specialized, high-temperature incinerators equipped with alkaline scrubbers to neutralize HF emissions (4)[4]. Mixing PFP with non-halogenated waste is a severe environmental compliance violation.

References

  • BroadPharm. "Safety Data Sheet - pentafluorophenyl ester." BroadPharm Regulatory Documentation. 1

  • SynQuest Laboratories. "Safety Data Sheet - Pentafluorophenol." SynQuest Labs Safety Database. 4

  • Thermo Fisher Scientific. "Safety Data Sheet - Pentafluorophenol." Thermo Fisher Chemical Safety. 2

  • BenchChem. "Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide." BenchChem Technical Resources. 3

Sources

Personal protective equipment for handling Fmoc-N-Me-Phe-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in complex peptide architectures, I frequently navigate the chemical and logistical challenges of coupling sterically hindered N-methylated amino acids. Traditional coupling reagents often fail in these scenarios, leading to incomplete reactions or epimerization.

Fmoc-N-Me-Phe-OPfp (CAS 2565792-51-8)[1] overcomes this barrier by utilizing a pre-activated pentafluorophenyl (Pfp) ester. This highly electrophilic leaving group drives rapid, additive-free amide bond formation, making it an exceptionally powerful tool for both solid-phase and continuous flow peptide synthesis[2]. However, the very mechanism that makes this reagent effective—the expulsion of the electron-deficient pentafluorophenol moiety—necessitates stringent safety and logistical controls[3].

Below is the comprehensive, self-validating operational guide for safely handling this reactive ester.

Mechanistic Context & Hazard Profile

The safety protocols for Fmoc-N-Me-Phe-OPfp are dictated directly by its reaction mechanism. Upon nucleophilic attack by the resin-bound amine, the ester cleaves to release pentafluorophenol [3]. This byproduct is highly lipophilic, electron-deficient, and acts as a severe skin and eye irritant (H315)[4]. Because it easily penetrates biological membranes, barrier protection and proper ventilation are non-negotiable. Operational safety must focus on mitigating exposure to both the unreacted active ester dust and the resulting pentafluorophenol byproduct.

Quantitative PPE & Safety Matrix

To mitigate exposure during synthesis, the following protective measures must be strictly implemented.

Safety ParameterSpecificationMechanistic & Logistical Justification
Primary Dermal Barrier Nitrile Gloves (Double-gloved, >0.11mm thickness)Pentafluorophenol easily permeates thin or degraded latex. Double-gloving prevents dermal absorption via micro-tears during manual resin agitation or flow system setup[4].
Ocular Protection Splash-Proof Chemical GogglesActive esters and their cleavage products cause severe ocular irritation. Standard safety glasses offer insufficient protection against DMF/NMP solvent splashes[4].
Inhalation Control Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized Fmoc-N-Me-Phe-OPfp powder during weighing and extracts volatile pentafluorophenol vapors during the coupling phase[2].
Waste Segregation Halogenated Organic Waste StreamThe byproduct contains 5 fluorine atoms per molecule. Mixing with non-halogenated waste violates EPA regulations and risks toxic gas release during incineration[3].

Self-Validating Operational Workflow

This protocol is designed as a self-validating system; each step includes an observable metric to ensure chemical integrity and safety before proceeding to the next phase.

Step 1: Reagent Preparation & Weighing

  • Action: Weigh Fmoc-N-Me-Phe-OPfp inside a ductless enclosure or fume hood. Use a grounded anti-static spatula.

  • Causality: The powder is highly static and prone to aerosolization. Grounding prevents flyaway, minimizing inhalation risks and ensuring stoichiometric accuracy for the coupling reaction.

Step 2: Dissolution & Integrity Check

  • Action: Dissolve the required equivalents of Fmoc-N-Me-Phe-OPfp in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Self-Validating Check: Observe the solution. It must be perfectly clear. If the solution is turbid, moisture has compromised the reagent, prematurely hydrolyzing it into Fmoc-N-Me-Phe-OH and free pentafluorophenol. Do not use turbid solutions; discard them immediately into halogenated waste.

Step 3: Coupling Execution

  • Action: Transfer the clear active ester solution to the reactor containing the resin-bound amine. Agitate at room temperature. Because Pfp esters are highly reactive, additional coupling reagents (like HATU or DIC) are unnecessary, which reduces the chemical complexity of the reaction matrix[2].

  • Self-Validating Check: After the designated coupling time, perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A visual transition from blue to colorless validates that the nucleophile has been fully consumed and the amide bond is successfully formed.

Step 4: Quenching & Byproduct Clearance

  • Action: Drain the reaction effluent. Wash the resin extensively with DMF (e.g., 5 washes × 1 minute) to purge all residual pentafluorophenol from the resin matrix.

  • Causality: Failing to completely wash away the lipophilic pentafluorophenol can lead to side reactions in subsequent Fmoc-deprotection steps and poses a severe dermal hazard when the final peptide is cleaved and handled.

Disposal & Logistics Plan

The effluent generated from Step 4 contains DMF, unreacted Fmoc-N-Me-Phe-OPfp, and the cleaved pentafluorophenol byproduct.

  • Liquid Waste: Must be strictly segregated into Halogenated Organic Waste containers. The high mass fraction of fluorine requires specialized high-temperature incineration to safely neutralize the waste without releasing corrosive hydrofluoric acid (HF) gas[4].

  • Solid Waste: All contaminated weighing boats, spatulas, and empty reagent vials must be treated as hazardous solid waste and disposed of according to institutional guidelines for halogenated solid contaminants.

Reaction & Waste Workflow Diagram

The following diagram illustrates the mechanistic flow of the coupling reaction and the critical divergence of the target product from the toxic byproduct.

G Reagent Fmoc-N-Me-Phe-OPfp (Reactive Electrophile) Coupling Coupling Reaction (Fume Hood Required) Reagent->Coupling Amine Resin-Bound Amine (Nucleophile) Amine->Coupling Product Fmoc-N-Me-Phe-Peptide (Target Product) Coupling->Product Amide Bond Formation Byproduct Pentafluorophenol (Toxic/Irritant Byproduct) Coupling->Byproduct Leaving Group Cleavage Waste Halogenated Organic Waste (EPA Regulated) Byproduct->Waste Proper Segregation

Workflow diagram illustrating the coupling of Fmoc-N-Me-Phe-OPfp and byproduct segregation.

References

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. 2

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC / National Institutes of Health. 3

  • SAFETY DATA SHEET - N-α-Fmoc-L-valine pentafluorophenyl ester. Merck Millipore. 4

  • PSEUDOPROLINE BUILDING BLOCKS AMINO ACID DERIVATIVES. PeptART Bioscience. 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.